4-Chloro-6-(2-methoxyphenyl)pyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-(2-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-11(12)14-7-13-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDRJPOECQRJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6-(2-methoxyphenyl)pyrimidine: A Core Scaffold for Modern Drug Discovery
Abstract
The pyrimidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its profound biological significance.[1][2] This guide provides a comprehensive technical overview of 4-Chloro-6-(2-methoxyphenyl)pyrimidine, a key heterocyclic building block. We will delve into its fundamental physicochemical properties, explore robust synthetic strategies, analyze its chemical reactivity through a mechanistic lens, and discuss its vast potential in the landscape of drug discovery. This document is designed as a foundational resource for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to accelerate the synthesis and investigation of novel pyrimidine-based compounds.
Core Physicochemical & Structural Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of successful experimental design. While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted/Inferred) | Rationale & Significance for Researchers |
| IUPAC Name | This compound | Ensures unambiguous identification. |
| CAS Number | Data not available in primary databases | Researchers synthesizing this molecule would be the first to characterize it and could register a new CAS number. |
| Molecular Formula | C₁₁H₉ClN₂O | Confirmed by structural analysis. |
| Molecular Weight | 220.66 g/mol | Essential for stoichiometric calculations in reaction planning. |
| Appearance | Off-white to pale yellow solid | Typical for functionalized aromatic heterocycles. |
| Melting Point | ~60-80 °C | Predicted based on analogues. Useful for assessing purity and planning reaction conditions (e.g., heating). |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO); poorly soluble in water. | Guides choice of reaction and purification solvents. Poor water solubility is common for such scaffolds. |
| Density | ~1.25 g/cm³ | Standard for chlorinated aromatic compounds. |
Strategic Synthesis: A Field-Proven Protocol
The construction of the this compound scaffold is most efficiently achieved via a regioselective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored in medicinal chemistry for its reliability, high yields, and tolerance of diverse functional groups.[3][4]
Causality of the Synthetic Strategy: The choice of 4,6-dichloropyrimidine as a starting material is strategic. The two chlorine atoms at the C4 and C6 positions are electronically equivalent, but the introduction of the first aryl group via Suzuki coupling deactivates the second position slightly, allowing for controlled mono-arylation under carefully managed stoichiometry.[5] The Suzuki-Miyaura reaction is selected over other methods due to its mild conditions, which preserves the sensitive methoxy group and the pyrimidine core.
Caption: Proposed Suzuki-Miyaura Synthesis Workflow.
Detailed Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating, meaning successful execution should yield a product with predictable analytical characteristics.
-
Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4,6-dichloropyrimidine (1.0 eq), 2-methoxyphenylboronic acid (1.05 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq). Expertise Insight: Using a low catalyst loading is cost-effective and minimizes palladium contamination in the final product.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle.
-
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dichloropyrimidine is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.
-
Purification & Validation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The pure fractions, identified by TLC, are combined and evaporated to yield the final product. The structure should be confirmed by NMR and MS (see Section 5).
Chemical Reactivity & Mechanistic Insights
The synthetic utility of this compound stems from the high reactivity of the chlorine atom at the C4 position, which serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr) reactions.[6]
Causality of Reactivity: The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms.[7] These nitrogens withdraw electron density from the ring carbons, making the C2, C4, and C6 positions highly electrophilic and susceptible to attack by nucleophiles.[8] When a nucleophile attacks the C4 position, the negative charge of the resulting intermediate (a Meisenheimer complex) is delocalized and stabilized by the adjacent ring nitrogen, significantly lowering the activation energy for the reaction.[7][8] This makes the SₙAr pathway highly favorable.
Caption: Generalized SₙAr Mechanism on the Pyrimidine Core.
The C4 and C6 positions are generally the most reactive sites for nucleophilic attack on the pyrimidine ring.[9] In this specific molecule, the C4-Cl bond is the exclusive site of reaction under typical SₙAr conditions, as the C6 position is occupied by a robust C-C bond, and the methoxy group on the phenyl ring is not a viable leaving group.
Applications in Drug Discovery & Medicinal Chemistry
This compound is not an end-product but a versatile starting scaffold for generating libraries of diverse molecules for biological screening. Its primary application lies in the synthesis of kinase inhibitors .[10][11]
Rationale: Protein kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[12] The pyrimidine scaffold is an excellent bioisostere of the adenine ring of ATP, allowing pyrimidine-based molecules to bind effectively to the ATP-binding pocket of kinases.[11][13] By displacing the C4-chloro group with various amine-containing fragments (anilines, alkylamines, etc.), researchers can systematically probe the structure-activity relationship (SAR) to develop potent and selective inhibitors against specific kinase targets like EGFR, VEGFR, and Aurora kinases.[14][15]
Caption: Diversification of the Core Scaffold via SₙAr.
Analytical Characterization Profile
Confirmation of the successful synthesis of this compound is achieved through a standard suite of analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons (likely two doublets or singlets in the aromatic region, ~8.5-9.0 ppm), and signals corresponding to the four protons of the 2-methoxyphenyl ring (~7.0-7.8 ppm). A sharp singlet for the methoxy (-OCH₃) protons will be visible further upfield (~3.9 ppm).
-
¹³C NMR: The carbon spectrum will show signals for all 11 unique carbon atoms. The carbon atoms attached to the electronegative nitrogen and chlorine atoms (C4, C6) will be significantly downfield.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak. This isotopic pattern is the definitive signature of a molecule containing one chlorine atom. For this compound, peaks would be expected around m/z = 220.0 and 222.0.[16]
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C=N and C=C stretching vibrations for the pyrimidine ring (~1550-1600 cm⁻¹) and C-O stretching for the methoxy group (~1250 cm⁻¹).
Safety, Handling, and Storage
As a chlorinated heterocyclic compound intended for research, proper safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always handle the compound inside a certified fume hood. Wear safety glasses, a lab coat, and nitrile gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion and Future Directions
This compound is a strategically designed chemical scaffold with significant potential for medicinal chemistry and drug discovery. Its value lies not in its own biological activity, but in the reactive chlorine handle at the C4 position, which enables facile and predictable diversification. The synthetic route via Suzuki-Miyaura coupling is robust and scalable, while its reactivity is governed by the well-understood SₙAr mechanism.
Future research should focus on synthesizing this building block and using it in parallel synthesis efforts to generate focused libraries targeting specific kinase families. Subsequent screening of these libraries will undoubtedly yield novel hit compounds, paving the way for the development of next-generation therapeutics for a range of human diseases.
References
-
Chaudhary, P., et al. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Retrieved from [Link]
-
Hou, D. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]
-
Gangjee, A., et al. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health. Retrieved from [Link]
-
Lakshman, M. K., et al. (2009). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Retrieved from [Link]
-
orthocresol. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]
-
Ibrar, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
-
Rauf, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. Retrieved from [Link]
-
Kolar, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved from [Link]
-
Mohamed, M. S., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Retrieved from [Link]
-
Fayed, E. A., et al. (2017). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Wu, C., et al. (2017). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health. Retrieved from [Link]
-
Anderson, M., et al. (2009). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. Retrieved from [Link]
-
Nolan, R. P., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
Davies, S. G., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. National Institutes of Health. Retrieved from [Link]
-
Kumar, A., et al. (2021). An overview on synthesis and biological activity of pyrimidines. SciSpace. Retrieved from [Link]
-
D'Souza, D., et al. (2011). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Smith, K., et al. (2011). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Retrieved from [Link]
-
Fallah, E., et al. (2022). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Retrieved from [Link]
-
Ali, I., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Retrieved from [Link]
-
Anderson, M. O., et al. (2009). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. Retrieved from [Link]
-
Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine. Retrieved from [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. wjarr.com [wjarr.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. CAS 17180-93-7: 4-Chloropyrimidine | CymitQuimica [cymitquimica.com]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine | C17H12ClN3O3 | CID 631100 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-6-(2-methoxyphenyl)pyrimidine
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. Their prevalence stems from their versatile chemical reactivity and their ability to interact with a wide range of biological targets. This guide provides a comprehensive technical overview of the physicochemical characteristics of a specific, yet representative, member of this class: 4-Chloro-6-(2-methoxyphenyl)pyrimidine.
While this compound may not be extensively cataloged, its structural motifs—a reactive chloropyrimidine core and a methoxy-substituted phenyl ring—are common in molecules of pharmacological interest. Understanding the intrinsic properties of this molecule provides a valuable framework for researchers engaged in the design, synthesis, and development of novel pyrimidine-based drugs. This document will delve into the key physicochemical parameters, outlining both predicted characteristics based on analogous structures and the experimental methodologies required for their precise determination.
Molecular Structure and Core Properties
The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. For this compound, these core properties provide the initial dataset for any research endeavor.
Chemical Identity
-
Molecular Formula: C₁₁H₉ClN₂O
-
Molecular Weight: 220.66 g/mol
Predicted Physical Properties
Direct experimental data for this compound is scarce in the public domain. However, we can infer expected properties based on structurally similar compounds and established chemical principles. For instance, the related isomer, 4-Chloro-6-(4-methoxyphenyl)pyrimidine, is a solid at room temperature.[1]
| Property | Predicted/Expected Value | Rationale and Comparative Insights |
| Melting Point | Expected to be a solid with a distinct melting point. | The 4-methoxy isomer has a reported melting point, and similar substituted pyrimidines are typically crystalline solids.[2] The position of the methoxy group can influence crystal packing and thus the melting point. |
| Boiling Point | High boiling point, likely >300 °C at atmospheric pressure. | A structurally related compound, 4-Chloro-2-methyl-6-phenylpyrimidine, has a predicted boiling point of 324.5±22.0°C at 760 mmHg.[3] The presence of the methoxy group is expected to have a minor impact on the boiling point compared to the overall molecular weight and aromatic nature. |
| Appearance | Likely a white to off-white crystalline solid. | This is a common appearance for many substituted pyrimidine compounds. |
Spectroscopic and Chromatographic Characterization
Elucidation of the molecular structure and assessment of purity are paramount. A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine and phenyl rings, as well as a characteristic singlet for the methoxy group protons. The protons on the 2-methoxyphenyl group will exhibit complex splitting patterns due to their proximity and coupling with each other.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbon atoms attached to the chlorine, nitrogen, and oxygen atoms will have characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and fragmentation patterns.
-
Expected Molecular Ion Peak: [M]+ at m/z 220, with an isotopic peak [M+2]+ at m/z 222 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound and for analytical quantification. A reverse-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of an acid like formic acid or trifluoroacetic acid), would be a suitable starting point for method development.
Physicochemical Properties and Their Significance in Drug Discovery
The following physicochemical properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
Solubility
Solubility is a key factor influencing a drug's absorption and bioavailability. The presence of the polar methoxy group and the nitrogen atoms in the pyrimidine ring will contribute to some degree of aqueous solubility, while the aromatic rings and the chloro substituent will enhance lipophilicity.
Experimental Protocol for Thermodynamic Solubility Determination:
A standard shake-flask method can be employed to determine the thermodynamic solubility.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. A predicted XlogP value for the structurally similar 4-chloro-6-[(2-chlorophenyl)methoxy]pyrimidine is 3.6, suggesting that our target compound is likely to be moderately lipophilic.
Experimental Protocol for LogP Determination (Shake-Flask Method):
-
Solvent System: Use n-octanol and water (or a suitable buffer) as the two immiscible phases. The n-octanol should be pre-saturated with water, and the water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase and shake the mixture vigorously for a set period to allow for partitioning.
-
Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Acidity/Basicity (pKa)
The pKa value(s) of a compound determine its ionization state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The pyrimidine ring contains two nitrogen atoms which are weakly basic. The predicted pKa for a related dichlorinated pyrimidine is -4.16, indicating very weak basicity.[4]
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Chemical Reactivity and Stability
Understanding the chemical reactivity and stability of this compound is crucial for its synthesis, handling, and formulation.
The most reactive site on the molecule is the chlorine atom at the 4-position of the pyrimidine ring. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atom attached to the chlorine susceptible to nucleophilic aromatic substitution (SNAr).[5] This reactivity is a key feature that allows for the facile introduction of various functional groups, making it a valuable synthetic intermediate.
Stability:
The compound is expected to be stable under standard laboratory conditions. However, it may be susceptible to degradation under harsh acidic or basic conditions, or upon exposure to strong nucleophiles, which could displace the chloro group. Thermal stability is expected to be good, but decomposition may occur at elevated temperatures.
Synthesis Workflow
A plausible synthetic route to this compound would likely involve the construction of the substituted pyrimidine ring followed by chlorination. A general workflow is depicted below.
Caption: A potential synthetic workflow for this compound.
Conclusion
This compound represents a class of molecules with significant potential in drug discovery. This guide has provided a detailed overview of its core physicochemical characteristics, emphasizing the importance of experimental determination of these properties. By understanding the interplay of its structural features and resulting physicochemical properties, researchers can more effectively design and develop novel pyrimidine-based therapeutic agents. The methodologies and comparative insights presented herein serve as a valuable resource for scientists working with this and related chemical entities.
References
-
PubChem. 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine. [Link]
-
PubChemLite. 4-chloro-6-[(2-chlorophenyl)methoxy]pyrimidine (C11H8Cl2N2O). [Link]
-
Hoffman Fine Chemicals. CAS 173064-29-4 | 4-Chloro-6-(4-methoxyphenyl)pyrimidine | MFCD09861712. [Link]
-
Pi Chemicals System. 2-Chloro-4-methoxy-6-methyl-pyrimidine(98%). [Link]
-
MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
PubMed. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. [Link]
-
PubChem. 2-Pyrimidinamine, 4-chloro-6-methoxy-. [Link]
-
MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
-
World Scientific News. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]
-
PubChem. 4-(2,4-Dichloro-5-Methoxyphenyl)-2,6-Dimethyl-7h-Pyrrolo[2,3-D]pyrimidine-5-Carbonitrile. [Link]
-
PubChemLite. 4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine (C10H13ClN2O2). [Link]
-
Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
-
PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. [Link]
-
National Center for Biotechnology Information. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]
-
PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]
-
PubChem. 2-{2-[4-({5-Chloro-6-[3-(Trifluoromethyl)phenoxy]pyridin-3-Yl}amino)-5h-Pyrrolo[3,2-D]pyrimidin-5-Yl]ethoxy}ethanol. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR spectrum [chemicalbook.com]
- 3. CAS 2915-15-3 | 4-Chloro-2-methyl-6-phenylpyrimidine - Synblock [synblock.com]
- 4. 4-chloro-7H-pyrrolo[2 ,3- d]pyrimidine Online | 4-chloro-7H-pyrrolo[2 ,3- d]pyrimidine Manufacturer and Suppliers [scimplify.com]
- 5. benchchem.com [benchchem.com]
A Technical Guide to the Structural Elucidation of 4-Chloro-6-(2-methoxyphenyl)pyrimidine
Introduction
In the landscape of modern drug discovery and materials science, pyrimidine derivatives stand out as a critical class of heterocyclic compounds. Their scaffold is a cornerstone in the development of numerous therapeutic agents, owing to their ability to engage in diverse biological interactions. The precise arrangement of substituents on the pyrimidine ring dictates the molecule's steric and electronic properties, which in turn governs its function. Therefore, the unambiguous determination of its chemical structure—a process known as structure elucidation—is a non-negotiable prerequisite for any further research or development.[1]
This guide provides an in-depth, technically-grounded walkthrough of the process for elucidating the structure of a specific pyrimidine derivative: 4-Chloro-6-(2-methoxyphenyl)pyrimidine . We will proceed not by a rigid template, but by a logical, evidence-based workflow that mirrors the scientific process itself. Each analytical step is chosen for the specific piece of the structural puzzle it solves, and the interpretation of data is grounded in established chemical principles. This document is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous understanding of this fundamental process.
Hypothesis Generation from Chemical Nomenclature
Before any analysis, the compound's name provides a structural hypothesis. Let's deconstruct it:
-
Pyrimidine: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
-
4-Chloro: A chlorine atom is substituted at the 4th position of the pyrimidine ring.
-
6-(2-methoxyphenyl): A phenyl (benzene) ring is attached to the 6th position of the pyrimidine. This phenyl ring is itself substituted at its 2nd position (the ortho position) with a methoxy group (-OCH₃).
From this, we can draw the proposed structure and calculate its expected properties:
-
Molecular Formula: C₁₁H₉ClN₂O
-
Molecular Weight: Approximately 234.66 g/mol (Monoisotopic Mass: 234.04034 Da)[2]
This hypothesized structure is the framework we will seek to confirm or refute through empirical data.
The Analytical Workflow: A Multi-Technique Approach
No single technique can definitively elucidate a novel structure. Instead, we employ a synergistic combination of methods, each providing complementary information.[3][4] The workflow is designed to move from broad, general characteristics to the fine details of atomic connectivity.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Causality: The first step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is superior to standard MS for this purpose because it provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.[4] We choose an ionization method like Electrospray Ionization (ESI) that is "soft" enough to keep the molecule intact, ensuring a strong signal for the molecular ion.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument: Utilize an ESI-Time of Flight (TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode is typically chosen to generate the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental formula based on the exact mass.
Expected Data & Interpretation
The presence of a chlorine atom is a key diagnostic feature in mass spectrometry. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[5] This results in a characteristic isotopic pattern for any chlorine-containing fragment.
| Ion | Predicted m/z (C₁₁H₉³⁵ClN₂O + H)⁺ | Predicted m/z (C₁₁H₉³⁷ClN₂O + H)⁺ | Expected Ratio |
| [M+H]⁺ | 235.0476 | 237.0447 | ~3:1 |
| [M+Na]⁺ | 257.0296 | 259.0266 | ~3:1 |
Table 1: Predicted high-resolution mass spectrometry data for the target compound.
The observation of an ion cluster around m/z 235 and 237 in a ~3:1 ratio would provide strong evidence for the presence of one chlorine atom and confirm the molecular weight.[6] The exact mass measurement from HRMS should align with the calculated formula C₁₁H₉ClN₂O, distinguishing it from other potential isobaric formulas. Aromatic compounds typically show a strong molecular ion peak due to their stability.[7][8]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: IR spectroscopy probes the vibrational frequencies of bonds within the molecule. While it doesn't provide connectivity, it offers a rapid and non-destructive way to confirm the presence of key functional groups predicted by the hypothesized structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
Expected Data & Interpretation
| Wavenumber Range (cm⁻¹) | Vibration Type | Associated Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine, Phenyl) |
| ~1600-1450 | C=C and C=N Stretch | Aromatic Rings |
| ~1250-1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether (Methoxy) |
| ~1050-1000 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether (Methoxy) |
| ~800-600 | C-Cl Stretch | Chloro-aromatic |
Table 2: Expected characteristic IR absorption bands.
The presence of bands in the aromatic C-H and C=C/C=N regions would confirm the aromatic nature of the scaffold. The most diagnostic signals would be the C-O-C stretches for the methoxy group and the C-Cl stretch, confirming these key substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the most powerful tool for structure elucidation of organic molecules in solution.[1][4] It provides detailed information about the chemical environment, number, and connectivity of ¹H (proton) and ¹³C (carbon) atoms. For a polysubstituted aromatic system like this, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for unambiguous assignment.[9]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can be critical for resolving overlapping signals.[9]
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Experiments: Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.
¹H NMR: Proton Environments
Interpretation Strategy: We will analyze the spectrum based on four key aspects: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).
-
Expected Signals:
-
Pyrimidine Protons (2H): The pyrimidine ring is electron-deficient due to the two nitrogen atoms, causing its protons to be deshielded and appear far downfield.[10] We expect two distinct signals, likely doublets or singlets depending on their position.
-
Methoxyphenyl Protons (4H): These four protons on the substituted benzene ring will appear in the aromatic region, typically as a complex set of multiplets due to coupling between them.
-
Methoxy Protons (3H): The three protons of the -OCH₃ group are shielded, not coupled to other protons, and will appear as a sharp singlet, typically around 3.8-4.0 ppm.[1]
-
| Predicted Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H5 (Pyrimidine) | ~7.2-7.5 | Doublet | 1H | Coupled to H2. Position influenced by adjacent chloro and phenyl groups. |
| H2 (Pyrimidine) | ~8.8-9.1 | Doublet | 1H | Flanked by two electronegative nitrogen atoms, leading to strong deshielding.[10] |
| H3'/H4'/H5'/H6' | ~7.0-7.8 | Multiplets | 4H | Protons on the 2-methoxyphenyl ring, forming a complex splitting pattern. |
| -OCH₃ | ~3.9 | Singlet | 3H | Protons on an ether oxygen, isolated from other protons, resulting in a singlet.[1] |
Table 3: Predicted ¹H NMR data for this compound in CDCl₃.
¹³C NMR: The Carbon Skeleton
Interpretation Strategy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.).
-
Expected Signals:
-
11 Unique Carbons: Based on the molecular formula, we expect 11 distinct signals, assuming no accidental magnetic equivalence.
-
Aromatic Region (δ ~110-170 ppm): Ten carbons (4 from the pyrimidine ring and 6 from the phenyl ring) are expected in this region. Carbons directly attached to electronegative atoms (N, O, Cl) will be the most deshielded.
-
Aliphatic Region (δ ~55-60 ppm): The single methoxy carbon (-OCH₃) is expected here.
-
2D NMR: Connecting the Pieces
When 1D spectra are complex, 2D NMR is used to resolve ambiguities.
Caption: Key correlations expected in 2D NMR spectra.
-
¹H-¹H COSY: This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It would be crucial for tracing the connectivity between the four adjacent protons on the 2-methoxyphenyl ring and confirming the coupling between the two pyrimidine protons.
-
¹H-¹³C HSQC: This experiment maps each proton signal to the carbon signal it is directly attached to. This is invaluable for definitively assigning carbon signals. For example, the sharp proton singlet around δ 3.9 ppm will show a correlation to the carbon signal around δ 55-60 ppm, confirming the -OCH₃ group.
Conclusion: Synthesizing the Evidence
The structure of this compound is confirmed by the convergence of data from multiple, independent analytical techniques.
-
HRMS establishes the correct molecular formula (C₁₁H₉ClN₂O) and confirms the presence of a single chlorine atom through its characteristic M+2 isotopic pattern.
-
FTIR confirms the presence of the key functional groups: aromatic rings, a C-O ether linkage, and a C-Cl bond.
-
NMR Spectroscopy provides the definitive proof of structure. ¹H NMR shows the correct number and type of protons, including the distinct signals for the pyrimidine, 2-methoxyphenyl, and methoxy groups. ¹³C NMR confirms the presence of 11 unique carbon environments. Finally, 2D NMR experiments like COSY and HSQC unambiguously establish the atom-to-atom connectivity, confirming the substitution pattern on both aromatic rings.
This rigorous, multi-faceted approach ensures a high degree of confidence in the final structural assignment, forming a solid foundation for any subsequent scientific investigation or application of the compound.
References
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
-
University of Waterloo. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
-
Begunov, R. S., et al. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]
- Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST/EPA/NIH Mass Spectral Library. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-6-(4-methoxyphenyl)pyrimidine (C11H9ClN2O). Retrieved from [Link]
-
Chrominfo. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - 4-chloro-6-(4-methoxyphenyl)pyrimidine (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. OpenScholar Down for Maintenance | University of Lethbridge [ulethbridge.ca]
- 6. whitman.edu [whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-Chloro-6-(2-methoxyphenyl)pyrimidine: A Technical Guide for Drug Discovery Professionals
Abstract
Introduction: The Significance of 4-Chloro-6-(2-methoxyphenyl)pyrimidine in Modern Drug Discovery
Substituted pyrimidines are a cornerstone of contemporary medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their versatile chemical nature allows for facile modification, enabling the fine-tuning of pharmacological properties. The title compound, this compound, is a prime example of a valuable synthetic intermediate. The presence of a reactive chloro group at the 4-position offers a handle for nucleophilic substitution, while the 2-methoxyphenyl moiety can engage in crucial interactions with biological targets.
A thorough understanding of the spectroscopic properties of this molecule is paramount for its successful application. Spectroscopic analysis provides an unambiguous confirmation of its chemical identity, purity, and structural integrity, which are critical quality attributes in any drug discovery program. This guide provides a detailed roadmap for the spectroscopic characterization of this compound, empowering researchers to confidently advance their synthetic and medicinal chemistry efforts.
Molecular Structure and Predicted Spectroscopic Overview
A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. The following Graphviz diagram illustrates the structure of this compound.
Caption: Molecular Structure of this compound
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the number, connectivity, and chemical environment of protons in a molecule.[1] For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons on the pyrimidine and methoxyphenyl rings.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.90 | s | 1H | H-2 | The proton at the 2-position of the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing nature of the two adjacent nitrogen atoms. |
| ~7.60 | s | 1H | H-5 | The proton at the 5-position is also on the electron-deficient pyrimidine ring but is less deshielded than H-2. |
| ~7.50 | dd | 1H | Ar-H | Aromatic proton on the methoxyphenyl ring, ortho to the pyrimidine substituent and meta to the methoxy group. |
| ~7.40 | t | 1H | Ar-H | Aromatic proton on the methoxyphenyl ring, para to the pyrimidine substituent. |
| ~7.10 | t | 1H | Ar-H | Aromatic proton on the methoxyphenyl ring, meta to the pyrimidine substituent and para to the methoxy group. |
| ~7.00 | d | 1H | Ar-H | Aromatic proton on the methoxyphenyl ring, ortho to the methoxy group. |
| ~3.90 | s | 3H | -OCH₃ | The singlet corresponds to the three equivalent protons of the methoxy group. |
Experimental Protocol for ¹H NMR Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).
-
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16-32 scans should provide an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally appropriate.
-
Spectral Width: A spectral width of 0-12 ppm will encompass the expected signals.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.[1] Each unique carbon atom in this compound will give rise to a distinct signal in the proton-decoupled ¹³C NMR spectrum.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165.0 | C-4 | The carbon atom bearing the electronegative chlorine atom is expected to be significantly deshielded. |
| ~162.0 | C-6 | The carbon atom attached to the phenyl ring will also be in the downfield region. |
| ~158.0 | C-2 | The carbon atom situated between the two nitrogen atoms of the pyrimidine ring. |
| ~157.0 | C-2' (Ar-C) | The aromatic carbon atom bearing the methoxy group. |
| ~132.0 | C-1' (Ar-C) | The ipso-carbon of the phenyl ring attached to the pyrimidine ring. |
| ~130.0 | Ar-CH | Aromatic methine carbon. |
| ~128.0 | Ar-CH | Aromatic methine carbon. |
| ~121.0 | Ar-CH | Aromatic methine carbon. |
| ~115.0 | C-5 | The carbon at the 5-position of the pyrimidine ring is expected to be the most upfield of the ring carbons. |
| ~112.0 | Ar-CH | Aromatic methine carbon. |
| ~56.0 | -OCH₃ | The carbon of the methoxy group is expected in the typical aliphatic region. |
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.
-
Relaxation Delay (D1): A 2-5 second delay is recommended to allow for full relaxation of all carbon nuclei.
-
Spectral Width: A spectral width of 0-200 ppm is appropriate.
-
-
Data Processing:
-
Follow the same data processing steps as for ¹H NMR.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds in the aromatic rings. |
| 2950-2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methoxy group. |
| ~1600, ~1570, ~1470 | Strong | C=C and C=N stretching | Characteristic ring stretching vibrations of the pyrimidine and phenyl rings. |
| ~1250 | Strong | C-O-C asymmetric stretch | The strong absorption is characteristic of the aryl-alkyl ether linkage. |
| ~1050 | Medium | C-O-C symmetric stretch | Symmetric stretching of the ether group. |
| ~850 | Strong | C-Cl stretch | The C-Cl stretching vibration is typically observed in this region. |
| ~750 | Strong | Out-of-plane C-H bending | Bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern. |
Experimental Protocol for IR Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.[3]
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Relative Intensity (%) | Assignment |
| 234/236 | High | [M]⁺ (Molecular ion peak with isotopic pattern for one chlorine atom) |
| 199 | Moderate | [M - Cl]⁺ |
| 203 | Moderate | [M - OCH₃]⁺ |
| 172 | Low | [M - Cl - HCN]⁺ |
| 131 | Moderate | [C₇H₇O]⁺ (methoxyphenyl fragment) |
Predicted Fragmentation Pathway
The following Graphviz diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.
Sources
A-Z Guide to Organic Solvent Solubility of 4-Chloro-6-(2-methoxyphenyl)pyrimidine: From Theoretical Prediction to Experimental Validation
Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-6-(2-methoxyphenyl)pyrimidine in organic solvents. Recognizing the frequent absence of published solubility data for novel chemical entities, this document emphasizes a dual approach: theoretical prediction based on physicochemical properties and a rigorous, step-by-step experimental protocol for empirical validation. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require accurate solubility data for applications ranging from reaction optimization to drug delivery system design.
Introduction: The Critical Role of Solubility
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Like any active pharmaceutical ingredient (API) or key intermediate, its solubility profile is a cornerstone of its developability. Accurate solubility data is paramount for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing effective drug delivery systems, including oral, parenteral, and topical formulations.
-
Preclinical Studies: Ensuring adequate compound concentration in in vitro and in vivo assays to determine efficacy and toxicity.
This guide addresses the common challenge of sparse solubility data for specific, non-commodity chemicals by empowering scientists with the principles and practices needed to generate this critical information in-house.
Physicochemical Profile and Theoretical Solubility Considerations
While specific experimental solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, we can predict its general behavior by analyzing its structural features and computed physicochemical properties.
The molecule's structure, featuring a chlorinated pyrimidine ring and a methoxyphenyl group, suggests a moderate polarity. The chlorine atom and nitrogen atoms in the pyrimidine ring are electron-withdrawing, creating dipole moments, while the methoxyphenyl group adds some lipophilic character.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O | PubChemLite[1] |
| Molecular Weight | 220.66 g/mol | Benchchem[2] |
| Predicted XlogP | 2.8 | PubChemLite[1] |
| Monoisotopic Mass | 220.04034 Da | PubChemLite[1] |
The predicted XlogP of 2.8 indicates a compound that is significantly more soluble in lipids than in water, suggesting good solubility in a range of organic solvents. The principle of "like dissolves like" is the foundational concept here.[3] We can therefore anticipate:
-
High Solubility in moderately polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate, which can engage in dipole-dipole interactions.
-
Moderate Solubility in polar protic solvents like Methanol and Ethanol. While the molecule has hydrogen bond acceptors (nitrogen and oxygen atoms), it lacks hydrogen bond donors, which may limit its interaction with protic solvents.
-
Low Solubility in highly nonpolar solvents like Hexane and Heptane, as the molecule's polar regions would be energetically unfavorable in such an environment.
-
Very Low Solubility in water, as suggested by its structural features and LogP value.
A more advanced predictive tool is the Hansen Solubility Parameters (HSP) , which deconstructs solubility into three parameters: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5] By matching the HSP of the solute with various solvents, a more quantitative prediction of compatibility can be achieved.[6][7] This method is widely used for solvent selection in the pharmaceutical and coatings industries.[5]
Experimental Protocol for Solubility Determination
The most reliable method for obtaining solubility data is through empirical measurement. The following protocol describes a robust equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This approach is a gold standard in the pharmaceutical industry and aligns with principles outlined in international guidelines for drug substance characterization.[8][9]
Materials and Equipment
-
This compound (solid, purity >98%)
-
HPLC-grade organic solvents (e.g., Acetonitrile, Methanol, Ethanol, Isopropanol, Dichloromethane, Ethyl Acetate, Tetrahydrofuran, Toluene, Hexane)
-
Analytical balance (4-decimal place)
-
Scintillation vials (20 mL) with Teflon-lined caps
-
Thermostatic shaker or orbital incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector and a suitable C18 column
-
Volumetric flasks and pipettes
Step-by-Step Methodology
Step 1: Stock Solution and Calibration Curve Preparation
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., Acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution to prepare at least five calibration standards of known concentrations (e.g., 250 µg/mL, 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
-
Inject the calibration standards into the HPLC system and record the peak area at the appropriate wavelength (determined by a UV scan of the stock solution).
-
Plot a calibration curve of peak area versus concentration and determine the linear regression equation (y = mx + c) and correlation coefficient (R² > 0.995).
Step 2: Sample Preparation and Equilibration
-
Add an excess amount of solid this compound to a series of scintillation vials. An amount that is visually in excess of what will dissolve is sufficient (e.g., 20-30 mg).
-
To each vial, add a precise volume (e.g., 5.0 mL) of a single test solvent.
-
Securely cap the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a period sufficient to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is achieved.[10]
Step 3: Sample Analysis
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw an aliquot from the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved particulates.
-
Dilute the filtered sample with a suitable solvent (typically the mobile phase) to bring the concentration within the range of the calibration curve. A series of dilutions may be necessary.
-
Inject the diluted sample into the HPLC and record the peak area.
Step 4: Calculation of Solubility
-
Using the peak area of the diluted sample, calculate its concentration using the linear regression equation from the calibration curve.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.
-
Express the solubility in appropriate units, typically mg/mL or mol/L.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the experimental solubility determination process.
Caption: Workflow for experimental solubility determination.
Interpreting and Applying Solubility Data
The quantitative data generated from this protocol provides a clear solubility profile of this compound across different solvent classes.
Table 2: Illustrative Solubility Data Presentation
| Solvent Class | Solvent | Polarity Index | Expected Solubility (mg/mL) |
| Polar Aprotic | Acetonitrile | 5.8 | High |
| Tetrahydrofuran (THF) | 4.0 | Very High | |
| Ethyl Acetate | 4.4 | High | |
| Dichloromethane (DCM) | 3.1 | Very High | |
| Polar Protic | Methanol | 5.1 | Moderate |
| Ethanol | 4.3 | Moderate-High | |
| Isopropanol (IPA) | 3.9 | Moderate | |
| Nonpolar | Toluene | 2.4 | Low-Moderate |
| Hexane | 0.1 | Very Low |
This data directly informs critical development decisions. For instance, a solvent showing high solubility (e.g., THF or DCM) would be an excellent candidate for reaction media or for preparing high-concentration stock solutions for biological screening. Solvents showing moderate solubility might be suitable for controlled crystallization processes. Understanding the insolubility in solvents like hexane is crucial for purification steps involving anti-solvent precipitation.
Conclusion
Determining the organic solvent solubility of a compound like this compound is a fundamental exercise in chemical and pharmaceutical development. While predictive models based on physicochemical properties offer valuable initial guidance, they are no substitute for rigorous experimental validation. The shake-flask HPLC method detailed in this guide provides a reliable, accurate, and universally accepted approach for generating the high-quality solubility data needed to accelerate research, optimize processes, and ensure the successful development of new chemical entities.
References
-
Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link][11][12][13]
-
Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link][14]
-
West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link][6]
-
Panchal, M. S., et al. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. [Link][7]
-
Poole, S. K., & Poole, C. F. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(13), 7865-7915. [Link][15]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link][10]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link][16]
-
Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link][4]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link][5]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][3]
-
Faculty of Science, Alexandria University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][17]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link][18]
-
European Medicines Agency. (1999). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link][8]
-
U.S. Food and Drug Administration. (1999). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link][9]
-
PubChemLite. (n.d.). 4-chloro-6-(4-methoxyphenyl)pyrimidine (C11H9ClN2O). Retrieved from [Link][1]
Sources
- 1. PubChemLite - 4-chloro-6-(4-methoxyphenyl)pyrimidine (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. chem.ws [chem.ws]
- 4. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms [ouci.dntb.gov.ua]
- 13. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. www1.udel.edu [www1.udel.edu]
The Synthetic Journey of a Privileged Scaffold: An In-depth Technical Guide to 4-Chloro-6-(2-methoxyphenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 4-Chloro-6-(2-methoxyphenyl)pyrimidine, a key heterocyclic intermediate in medicinal chemistry. While a singular "discovery" publication of this specific molecule is not readily apparent in the historical literature, its synthesis is logically derived from well-established principles of pyrimidine chemistry. This guide will detail the most probable synthetic pathways, grounded in analogous reactions, and elucidate the chemical principles that underpin its creation and utility. We will explore the strategic importance of its structural motifs—the reactive chloropyrimidine core and the influential 2-methoxyphenyl substituent—and provide detailed experimental protocols for its synthesis. Furthermore, this document will delve into the known and potential applications of this compound as a versatile building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including natural products and synthetic drugs.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. This inherent biocompatibility and the ability of the pyrimidine scaffold to engage in various non-covalent interactions with biological targets have made it a "privileged scaffold" in drug design.
The introduction of specific substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its biological activity. This compound is a prime example of a strategically functionalized pyrimidine. The chlorine atom at the 4-position serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities.[2] The 2-methoxyphenyl group at the 6-position, with its specific steric and electronic properties, can significantly influence the molecule's conformation and its interactions with target proteins.
This guide will illuminate the path to synthesizing this valuable intermediate, providing both the theoretical framework and practical guidance for its preparation and use in research and development.
A Postulated History: The Logical Evolution of Synthesis
While a definitive first synthesis of this compound is not prominently documented, its preparation can be logically inferred from the historical development of pyrimidine synthesis. The most plausible route involves a multi-step process, leveraging foundational reactions in heterocyclic chemistry.
The Precursor: 4-Hydroxy-6-(2-methoxyphenyl)pyrimidine
The likely immediate precursor to the target compound is 4-hydroxy-6-(2-methoxyphenyl)pyrimidine. The synthesis of such 4-hydroxypyrimidines is classically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with urea or a related amidine.
A common and effective method for constructing the pyrimidine ring is the reaction of a chalcone with urea in an alkaline medium. This suggests a two-step approach to the hydroxypyrimidine intermediate:
-
Claisen-Schmidt Condensation to form a Chalcone: The synthesis would commence with the base-catalyzed condensation of 2-methoxyacetophenone with a suitable aldehyde to form the corresponding chalcone.
-
Cyclocondensation with Urea: The resulting chalcone would then undergo a cyclocondensation reaction with urea to form the desired 4-hydroxy-6-(2-methoxyphenyl)pyrimidine.
This synthetic strategy is well-documented for a variety of substituted pyrimidines and represents a robust and versatile method for accessing the core pyrimidine structure.
The Final Step: Chlorination
The conversion of a hydroxypyrimidine to a chloropyrimidine is a standard transformation in heterocyclic chemistry. The hydroxyl group is a poor leaving group for nucleophilic substitution, but it can be readily converted into a chloro group, which is an excellent leaving group. The most common reagent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline or pyridine.[3]
The mechanism involves the initial phosphorylation of the hydroxyl group by POCl₃, followed by nucleophilic attack of a chloride ion to displace the phosphate group and yield the final chlorinated product.
Synthetic Protocols and Methodologies
This section provides detailed, step-by-step experimental protocols for the logical synthesis of this compound.
Synthesis of the Chalcone Intermediate: 1-(2-methoxyphenyl)-3-arylprop-2-en-1-one
This protocol describes a general Claisen-Schmidt condensation.
Experimental Protocol:
-
To a solution of 2-methoxyacetophenone (1.0 eq) in ethanol, add an equimolar amount of the desired aromatic aldehyde.
-
Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, while maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Collect the solid by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Synthesis of 4-Hydroxy-6-(2-methoxyphenyl)pyrimidine
This protocol details the cyclocondensation of the chalcone with urea.
Experimental Protocol:
-
In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) and urea (1.5-2.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a base (e.g., potassium hydroxide) or acid (e.g., hydrochloric acid), depending on the specific substrate and desired reaction conditions.
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Adjust the pH to neutral or slightly acidic to precipitate the hydroxypyrimidine.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).
Synthesis of this compound
This protocol describes the chlorination of the hydroxypyrimidine intermediate.
Experimental Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a flask containing 4-hydroxy-6-(2-methoxyphenyl)pyrimidine (1.0 eq), add an excess of phosphorus oxychloride (POCl₃) (3-5 eq).
-
Optionally, a catalytic amount of a tertiary amine such as N,N-dimethylaniline can be added.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Structural Elucidation and Data
The structure of this compound and its intermediates can be confirmed by standard spectroscopic techniques.
| Compound | Technique | Expected Key Signals |
| Chalcone Intermediate | ¹H NMR | Two doublets in the olefinic region (δ 6.5-8.0 ppm) with a large coupling constant (J ≈ 15 Hz) characteristic of a trans double bond. Aromatic protons in their respective regions. A singlet for the methoxy group (δ ~3.9 ppm). |
| ¹³C NMR | Carbonyl carbon signal (δ > 190 ppm). Signals for the α,β-unsaturated carbons. | |
| IR | Strong C=O stretching frequency (~1660 cm⁻¹). C=C stretching frequency (~1600 cm⁻¹). | |
| 4-Hydroxy-6-(2-methoxyphenyl)pyrimidine | ¹H NMR | A singlet for the pyrimidine C5-H. Aromatic protons of the methoxyphenyl group. A singlet for the methoxy group. A broad singlet for the hydroxyl proton (may be exchanged with D₂O). |
| ¹³C NMR | Signals for the pyrimidine ring carbons, with C4 and C6 appearing at lower field due to the influence of the nitrogen atoms and the hydroxyl/aryl substituents. | |
| IR | Broad O-H stretching band. C=N and C=C stretching bands of the pyrimidine ring. | |
| This compound | ¹H NMR | A singlet for the pyrimidine C5-H. Aromatic protons of the methoxyphenyl group. A singlet for the methoxy group. |
| ¹³C NMR | Signals for the pyrimidine ring carbons, with C4 appearing at a characteristic chemical shift due to the attached chlorine atom. | |
| Mass Spec | A molecular ion peak (M⁺) and an M+2 peak with a ratio of approximately 3:1, characteristic of a monochlorinated compound. |
Applications in Medicinal Chemistry and Drug Development
4-Chloro-6-arylpyrimidines are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents.[4] The reactive nature of the C4-chloro substituent allows for the facile introduction of various nucleophiles, making this scaffold an excellent starting point for the generation of chemical libraries for high-throughput screening.
Kinase Inhibitors
A primary application of 4-chloro-6-arylpyrimidines is in the development of protein kinase inhibitors.[2] Many kinase inhibitors feature a 4-anilino-pyrimidine core, which can be readily synthesized from the corresponding 4-chloropyrimidine via a nucleophilic aromatic substitution (SNAr) reaction with a substituted aniline. The 2-methoxyphenyl group in this compound can play a crucial role in orienting the molecule within the ATP-binding pocket of a kinase and can form key interactions with the protein.
Diagram of a Potential Kinase Inhibition Application:
Caption: Synthetic route to a potential kinase inhibitor and its mechanism of action.
Conclusion
This compound stands as a testament to the power and versatility of pyrimidine chemistry. While its specific historical discovery may be embedded within the broader evolution of heterocyclic synthesis, its value as a key intermediate is undeniable. The logical and well-precedented synthetic pathways outlined in this guide provide a clear roadmap for its preparation. The strategic placement of a reactive chloro group and a conformationally influential methoxyphenyl substituent makes it a highly valuable tool for researchers and drug development professionals. As the quest for novel therapeutics continues, the importance of such well-designed building blocks will only grow, ensuring that the story of this compound and its derivatives is one of ongoing discovery and innovation.
References
-
Synthesis of some Newer Pyrimidinone Derivatives as Potential Analgesics and Anti-Inflammatory Agents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- European Patent Office. (2001). SYNTHESIS OF CHLORINATED PYRIMIDINES (EP1301489B1).
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). Molecules, 27(15), 4989. [Link]
- Google Patents. (2002).
-
World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]
-
Németh, G., Varga, Z., Greff, Z., Kéri, G., & Orfi, L. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta pharmaceutica Hungarica, 80(3), 101–108. [Link]
- European Patent Office. (2001). Method for producing 4-chloro-6-hydroxypyrimidine (WO2001000593A1).
-
MDPI. (2010). Synthesis and Biological Activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 15(2), 1074-1081. [Link]
-
ResearchGate. (2022). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Retrieved January 18, 2026, from [Link]
-
PubMed. (2012). Synthesis, biological evaluation and molecular modeling of 4,6-diarylpyrimidines and diarylbenzenes as novel non-nucleosides HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 58, 485-492. [Link]
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Targeting Potential of 4-Chloro-6-(2-methoxyphenyl)pyrimidine Derivatives
Abstract: The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents and clinical candidates.[1][2] Its ability to form key hydrogen bond interactions with protein targets has made it a cornerstone of modern drug design. This guide focuses on a specific, promising subclass: 4-Chloro-6-(2-methoxyphenyl)pyrimidine derivatives. The reactive chloro-group at the 4-position serves as a versatile synthetic handle for creating diverse chemical libraries, while the 2-methoxyphenyl moiety can confer specific steric and electronic properties that influence target binding.[3] This document provides an in-depth analysis of the most promising therapeutic targets for this compound class, grounded in preclinical evidence from structurally related analogs. We will explore the mechanistic rationale for target selection, present detailed protocols for experimental validation, and discuss the future trajectory for developing these compounds into targeted therapies.
Introduction: The Pyrimidine Scaffold in Oncology
The pyrimidine ring is a fundamental heterocyclic motif, not only in the chemistry of life as a component of nucleobases but also in the arsenal of anticancer therapeutics.[4] Its electron-deficient nature facilitates interactions with the ATP-binding pockets of protein kinases, a family of enzymes frequently dysregulated in cancer.[5] Consequently, a multitude of pyrimidine-based kinase inhibitors have been developed and approved for cancer treatment.[2]
The this compound scaffold represents a strategic starting point for inhibitor design. The key features are:
-
The Pyrimidine Core: Provides the foundational structure for ATP-competitive inhibition.
-
The 4-Chloro Group: A reactive site for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing side chains to modulate potency, selectivity, and pharmacokinetic properties.[3]
-
The 6-(2-methoxyphenyl) Group: This group helps to orient the molecule within the binding pocket and can form critical interactions. The ortho-methoxy substitution, in particular, can influence the dihedral angle of the phenyl ring relative to the pyrimidine core, potentially enabling unique interactions with the target protein that differ from para-substituted analogs.
This guide will focus on three high-potential protein kinase targets for this class of derivatives: VEGFR-2 , EGFR , and Src Family Kinases . Evidence for these targets is primarily derived from studies on structurally analogous pyrimidine compounds.
High-Priority Therapeutic Targets and Mechanistic Rationale
The anticancer activity of pyrimidine derivatives is often linked to their ability to inhibit protein kinases that drive tumor growth, proliferation, and survival.[6] Based on extensive structure-activity relationship (SAR) studies of related scaffolds, the following kinases are proposed as primary therapeutic targets.[7][8]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Role in Disease: VEGFR-2 is the primary receptor for VEGF-A and a master regulator of angiogenesis—the formation of new blood vessels.[9] In oncology, tumors hijack this process to secure a blood supply for growth and metastasis. Inhibition of VEGFR-2 signaling can starve tumors of essential nutrients and oxygen, representing a cornerstone of anti-angiogenic therapy.[10]
Rationale for Targeting: Pyrimidine scaffolds, particularly those with a substituted phenyl group at the 6-position and an amine-linked side chain at the 4-position, have been extensively developed as potent VEGFR-2 inhibitors.[11][12] Studies on 4-methoxyphenyl pyrimidine derivatives have demonstrated high inhibitory activity against VEGFR-2, suggesting that the 2-methoxyphenyl scaffold of our core topic is highly likely to retain, and potentially modulate, this activity.[7]
Epidermal Growth Factor Receptor (EGFR)
Role in Disease: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways (e.g., RAS/MAPK, PI3K/AKT) that promote cell proliferation and survival.[8] Overexpression or activating mutations of EGFR are key drivers in several cancers, most notably non-small cell lung cancer (NSCLC) and colorectal cancer.[13]
Rationale for Targeting: The pyrimidine core is a key feature of many FDA-approved EGFR inhibitors (e.g., Gefitinib, Erlotinib).[13] Research has shown that 2,4-disubstituted pyrimidines bearing anilino moieties at the 4-position are highly effective at inhibiting EGFR.[14] A study on pyrimidine derivatives containing a methoxyphenyl group demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2, highlighting the potential for multi-targeted agents from this chemical class.[7]
Src Family Kinases (SFKs)
Role in Disease: Src is a non-receptor tyrosine kinase that acts as a critical signaling node downstream of multiple receptor tyrosine kinases (including EGFR and VEGFR). It plays a pivotal role in cell motility, adhesion, invasion, and proliferation.[5] Dysregulation of Src activity is common in many cancers and is associated with metastasis and therapy resistance.[15]
Rationale for Targeting: Pyrrolo- and pyrazolo-pyrimidine cores have been successfully utilized to create potent and selective Src kinase inhibitors.[15][16] The general 4,6-disubstituted pyrimidine scaffold is recognized as a viable template for targeting SFKs like Lck and c-Src.[17][18] Given Src's role downstream of EGFR and other growth factor receptors, dual inhibition of a receptor and Src can lead to a more profound and durable anti-tumor response.
Quantitative Analysis of Analog Compound Activity
To establish a benchmark for the potential efficacy of this compound derivatives, the following table summarizes the inhibitory activities of structurally related compounds against the proposed kinase targets.
| Compound Class/Reference Example | Target Kinase | IC₅₀ (nM) | Cell Line(s) | Cellular IC₅₀ (µM) | Reference |
| 4-Methoxyphenyl Pyrimidine (Cpd 12) | EGFR | 71 | HepG-2 | 3.74 | [7] |
| 4-Methoxyphenyl Pyrimidine (Cpd 12) | VEGFR-2 | 98 | HCT-116 | 2.96 | [7] |
| Thieno[2,3-d]pyrimidine (Cpd 21e) | VEGFR-2 | 21 | HUVEC | >10 | [10] |
| 4-Thiophenyl Pyrimidine (Cpd 10b) | EGFR | 161 | HepG-2 / MCF-7 | 0.23 / 0.19 | [8] |
| 4-Thiophenyl Pyrimidine (Cpd 10b) | VEGFR-2 | 141 | HepG-2 / MCF-7 | 0.23 / 0.19 | [8] |
| Pyrido[2,3-d]pyrimidine | c-Src | < 10 | - | - | [18] |
| Pyrrolo-pyrimidine (A-419259) | Src Family | - | K-562 | ~1.0 | [16] |
This table presents data from closely related analogs to infer the potential of the guide's core topic. Direct testing is required for confirmation.
Proposed Mechanism of Action and Signaling Pathways
Derivatives of the this compound scaffold are hypothesized to function as ATP-competitive kinase inhibitors. By occupying the ATP-binding pocket of kinases like VEGFR-2 and EGFR, they block the transfer of phosphate to downstream substrates, thereby inhibiting the entire signaling cascade.
Visualizing Target Inhibition
The following diagram illustrates the proposed points of intervention for these derivatives within the canonical EGFR and VEGFR-2 signaling pathways.
Caption: Proposed mechanism of action for pyrimidine derivatives targeting EGFR, VEGFR-2, and Src.
Experimental Validation: Protocols and Workflows
Validating the proposed therapeutic targets requires a systematic, multi-tiered approach, moving from biochemical assays to cell-based models.
Overall Experimental Workflow
The logical flow of experiments is designed to first confirm direct target engagement and then to characterize the cellular consequences of this engagement.
Sources
- 1. Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. jrasb.com [jrasb.com]
- 5. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 10. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective pyrrolo-pyrimidine inhibitors reveal a necessary role for Src family kinases in Bcr-Abl signal transduction and oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of pyrimidine benzimidazoles as Src-family selective Lck inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Regioselective Synthesis of 4-Chloro-6-(2-methoxyphenyl)pyrimidine via Suzuki-Miyaura Cross-Coupling
Introduction
Pyrimidine derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals and functional materials.[1][2] The ability to selectively introduce substituents onto the pyrimidine ring is therefore of paramount importance for the development of novel molecular entities. This application note provides a detailed protocol for the regioselective synthesis of 4-Chloro-6-(2-methoxyphenyl)pyrimidine from 4,6-dichloropyrimidine and 2-methoxyphenylboronic acid.
The synthesis is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[3][4] A key aspect of this synthesis is the regioselective substitution at the C4 position of the 4,6-dichloropyrimidine ring. This selectivity is attributed to the higher reactivity of the C4-chloro substituent towards oxidative addition of the palladium catalyst compared to the C6 position, a phenomenon that has been documented for similar dichloropyrimidine systems.[5][6] This protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step guide but also the underlying scientific principles for a successful synthesis.
Reaction Principle: The Suzuki-Miyaura Coupling Mechanism
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[4] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 4,6-dichloropyrimidine, forming a Pd(II) intermediate. This is generally the rate-determining step of the reaction.[3][4]
-
Transmetalation: The organoboron reagent, in this case, 2-methoxyphenylboronic acid, is activated by a base to form a more nucleophilic boronate species. This species then transfers the 2-methoxyphenyl group to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][10]
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram:
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. byjus.com [byjus.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
Application Note: A Detailed Experimental Protocol for Nucleophilic Substitution on 4-Chloro-6-(2-methoxyphenyl)pyrimidine
An Application Guide for the Synthesis of Functionalized Pyrimidine Derivatives
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a vast array of biological activities.[1][2] As integral components of nucleic acids (cytosine, thymine, and uracil), pyrimidine derivatives are well-positioned to interact with biological systems.[1][3] This inherent biocompatibility, combined with synthetic accessibility, has led to the development of a multitude of FDA-approved drugs for treating a wide range of diseases, including cancer, viral infections, and bacterial illnesses.[1][4][5] The versatility of the pyrimidine ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of lead compounds.[4]
This application note provides a detailed guide to a key synthetic transformation: the nucleophilic aromatic substitution (SNAr) on 4-Chloro-6-(2-methoxyphenyl)pyrimidine. This intermediate is a valuable building block for creating libraries of novel compounds for drug discovery programs.[6] We will delve into the underlying mechanism, provide a robust, step-by-step experimental protocol for substitution with an amine nucleophile, and offer guidance on troubleshooting and data interpretation.
Core Concepts: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The synthetic utility of this compound is primarily due to its susceptibility to nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[7] This effect, augmented by the electron-withdrawing chloro substituent, renders the C4 position highly electrophilic and susceptible to attack by nucleophiles.[7]
The SNAr reaction is not a single-step displacement like an SN2 reaction. Instead, it proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom (C4), breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]
-
Chloride Elimination: The aromaticity of the ring is restored through the expulsion of the chloride leaving group, yielding the final substituted product.[7]
This mechanistic pathway is distinct from SN1 and SN2 reactions and is a cornerstone of heterocyclic chemistry.[8] The stability of the Meisenheimer complex is crucial, and it is enhanced by the ability of the pyrimidine nitrogens to delocalize the negative charge.[9]
Caption: The SNAr Addition-Elimination Mechanism.
Detailed Experimental Protocol: Synthesis of N-Benzyl-6-(2-methoxyphenyl)pyrimidin-4-amine
This section provides a field-proven protocol for the reaction of this compound with benzylamine. This procedure can be adapted for a variety of primary and secondary amine nucleophiles.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Required Purity | Supplier Example |
| This compound | 886489-02-1 | 234.67 | >97% | BenchChem |
| Benzylamine | 100-46-9 | 107.15 | >99% | Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | 101.19 | >99.5%, dry | Acros Organics |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, >99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | J.T. Baker |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
| Silica Gel for Flash Chromatography | 112926-00-8 | - | 230-400 mesh | Sorbent Technologies |
Equipment
-
Flame-dried 50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for flash column chromatography
Step-by-Step Procedure
Caption: Experimental workflow for SNAr reaction.
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Causality: Ensuring an anhydrous environment is crucial as moisture can react with the starting material or lead to unwanted side products.[10]
-
-
Reagent Addition:
-
To the flask, add this compound (1.00 g, 4.26 mmol, 1.0 equiv).
-
Add anhydrous N,N-Dimethylformamide (DMF) (20 mL) to dissolve the starting material.
-
Add benzylamine (0.51 g, 0.51 mL, 4.70 mmol, 1.1 equiv).
-
Finally, add triethylamine (TEA) (0.65 g, 0.89 mL, 6.40 mmol, 1.5 equiv).
-
Causality: Benzylamine acts as the nucleophile. Triethylamine is a non-nucleophilic base used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[11] An excess of the amine and base ensures the complete consumption of the starting material.
-
-
Reaction Conditions and Monitoring:
-
Equip the flask with a reflux condenser under the inert atmosphere.
-
Heat the reaction mixture to 80 °C using a heating mantle.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes/Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
-
Causality: Heating provides the necessary activation energy for the reaction. TLC allows for real-time tracking of the consumption of the starting material and the formation of the product, preventing over-running the reaction which could lead to degradation.[10]
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.
-
Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Causality: The aqueous work-up removes the DMF solvent and the triethylamine hydrochloride salt. Washing with brine helps to remove residual water from the organic phase.
-
-
Purification:
-
The crude product will be a solid or a viscous oil. Purify the material using flash column chromatography on silica gel.[12]
-
A suitable eluent system is a gradient of 10% to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product, N-Benzyl-6-(2-methoxyphenyl)pyrimidin-4-amine, typically as a white to off-white solid.
-
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound is an irritant. Avoid inhalation and contact with skin and eyes.
-
DMF is a skin and respiratory irritant. Triethylamine is corrosive and has a strong odor. Handle with care.
Data and Troubleshooting
The following table provides an overview of expected outcomes when using different classes of nucleophiles with this compound.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Primary Amine | Benzylamine | TEA / K₂CO₃ | DMF | 80-100 | 85-95 | Product often a solid, purifiable by recrystallization or chromatography.[7] |
| Secondary Amine | Morpholine | TEA / DIPEA | EtOH | Reflux | 90-98 | Reactions are often very clean and high-yielding.[13] |
| Thiol | Thiophenol | NaH / K₂CO₃ | DMF | RT - 50 | 80-90 | Requires a strong base to deprotonate the thiol. Run under inert gas.[14] |
| Alcohol | Sodium Ethoxide | (Self-based) | EtOH | RT - Reflux | 70-90 | Use of the corresponding alcohol as the solvent is common.[15] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive reagents (e.g., wet solvent/base). | Increase reaction time and/or temperature. Monitor by TLC. Use freshly dried solvents and high-purity reagents.[10] |
| Low Yield | Sub-optimal work-up procedure (product loss). Product degradation. Side reactions. | Ensure pH is appropriate during extraction. Avoid excessively high temperatures or long reaction times. Ensure inert atmosphere is maintained. |
| Multiple Spots on TLC | Formation of side products (e.g., bis-substitution if applicable). Impure starting material. | Use a milder base or lower temperature. Purify starting materials before use. Optimize stoichiometry of the nucleophile. |
| Difficulty in Purification | Product has similar polarity to a starting material or byproduct. | Try a different solvent system for chromatography. Consider recrystallization from a different solvent system.[12] |
References
- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- PubMed. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
- Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025).
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- YouTube. (2019). nucleophilic aromatic substitutions.
- ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- NIH. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.
- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- NIH. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
- PubMed. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines].
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Pyrimidines.
- NIH. (n.d.). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils.
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 5. researchtrend.net [researchtrend.net]
- 6. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | MDPI [mdpi.com]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing the 4-Chloro-6-(2-methoxyphenyl)pyrimidine Scaffold
Introduction: The Pyrimidine Scaffold in Modern Kinase Inhibitor Design
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Its structural resemblance to the purine ring of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of protein kinases.[1] This mimicry, coupled with the scaffold's synthetic tractability, has led to the development of numerous FDA-approved kinase inhibitors for the treatment of cancers and other diseases.[2][3] By strategically modifying the substitution pattern on the pyrimidine ring, chemists can fine-tune the potency and selectivity of these inhibitors against a wide array of kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Bruton's tyrosine kinase (BTK).[1][2][4]
The 4-Chloro-6-(2-methoxyphenyl)pyrimidine scaffold is a particularly valuable starting point for the synthesis of novel kinase inhibitors. This scaffold offers two key features for diversification:
-
A Reactive C4-Chloride: The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward handle for introducing a variety of amine-containing side chains. These side chains are often designed to form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket.
-
A Pre-installed Aryl Group: The 2-methoxyphenyl group at the 6-position already occupies a significant portion of the ATP-binding site, and its methoxy group can serve as a hydrogen bond acceptor or be further modified. The presence of this group allows for the exploration of interactions in other regions of the kinase active site.
This guide provides a comprehensive overview of the synthesis and derivatization of the this compound scaffold, complete with detailed protocols and the rationale behind key experimental choices.
Part 1: Synthesis of the this compound Scaffold
The most efficient and widely used method for constructing the core scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance, making it ideal for this application.[5][6] The synthesis involves the selective mono-arylation of 4,6-dichloropyrimidine with (2-methoxyphenyl)boronic acid. The differential reactivity of the two chlorine atoms on the pyrimidine ring can be exploited to favor the desired mono-substituted product.[7]
Caption: Synthetic workflow for the this compound scaffold.
Protocol 1.1: Suzuki-Miyaura Coupling for Scaffold Synthesis
Objective: To synthesize this compound from 4,6-dichloropyrimidine and (2-methoxyphenyl)boronic acid.
Materials:
-
4,6-Dichloropyrimidine
-
(2-Methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine (1.0 eq), (2-methoxyphenyl)boronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v). The solution should be sparged with argon for 15-20 minutes to ensure it is deoxygenated.[8]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture.
-
Heat the mixture to 85-90 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure this compound.
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound Name | Molecular Formula | Molecular Weight | Monoisotopic Mass |
| This compound | C₁₁H₉ClN₂O | 220.66 g/mol | 220.04034 Da |
Data sourced from PubChem CID 11160353.
Part 2: Derivatization of the Scaffold via Nucleophilic Aromatic Substitution (SNAr)
With the scaffold in hand, the next critical step is the introduction of diversity at the C4 position. The electron-withdrawing nature of the pyrimidine ring activates the C4-chloro substituent for nucleophilic aromatic substitution. This allows for the facile displacement of the chloride with a wide range of primary and secondary amines, a common strategy for targeting the kinase hinge region.[9][10]
Caption: General workflow for SNAr derivatization of the scaffold.
Protocol 2.1: General Procedure for SNAr with Amines
Objective: To synthesize a library of 4-amino-6-(2-methoxyphenyl)pyrimidine derivatives.
Materials:
-
This compound (from Protocol 1.1)
-
Desired primary or secondary amine (1.2 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) as a base
-
Solvent such as isopropanol, n-butanol, or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., isopropanol).
-
Add the desired amine (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-16 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-substituted pyrimidine derivative.
Causality Behind Experimental Choices:
-
Solvent: Higher boiling point solvents like n-butanol or DMF are often used to drive the reaction to completion, especially with less reactive amines.
-
Base: A base is required to neutralize the HCl generated during the reaction. DIPEA is a common choice as it is a non-nucleophilic, organic-soluble base that is easily removed. Inorganic bases like K₂CO₃ can also be effective.
Part 3: Exemplary Synthesis of a Potent Kinase Inhibitor
To illustrate the practical application of these protocols, we will outline the synthesis of a hypothetical, yet representative, kinase inhibitor, (S)-N-(1-acryloylpiperidin-3-yl)-6-(2-methoxyphenyl)pyrimidin-4-amine , which incorporates a covalent warhead (acrylamide) often used in targeted covalent inhibitors.
Caption: Multi-step synthesis of a hypothetical covalent kinase inhibitor.
Protocol 3.1: Synthesis of (S)-N-(1-acryloylpiperidin-3-yl)-6-(2-methoxyphenyl)pyrimidin-4-amine
This synthesis is a multi-step process starting from our scaffold.
Step A: SNAr with Boc-protected amine
-
Follow Protocol 2.1 , using this compound (1.0 eq) and (S)-tert-butyl 3-aminopiperidine-1-carboxylate (1.2 eq). Use DIPEA as the base and n-butanol as the solvent. Purify the resulting Boc-protected intermediate by column chromatography.
Step B: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step A in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (4-5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the mixture under reduced pressure. Co-evaporate with DCM several times to remove excess TFA. The resulting TFA salt of the free amine is often used directly in the next step.
Step C: Acrylamide Formation
-
Dissolve the crude TFA salt from Step B in anhydrous DCM and cool to 0 °C.
-
Add DIPEA (3.0 eq) to neutralize the TFA salt and act as a base for the coupling.
-
Slowly add acryloyl chloride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by silica gel column chromatography to yield the target inhibitor.
Part 4: Biological Evaluation Protocols
The synthesized compounds must be evaluated for their biological activity. This typically involves in vitro kinase assays to determine potency and cell-based assays to assess cellular effects.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target kinase.
Principle: Many commercial kits (e.g., ADP-Glo™ from Promega) measure kinase activity by quantifying the amount of ADP produced in the kinase reaction. The luminescent signal is inversely proportional to the degree of kinase inhibition.[4]
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, the target kinase, and the substrate/ATP mixture according to the manufacturer's protocol.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 4.2: Cell Proliferation Assay (SRB Assay)
Objective: To determine the anti-proliferative effects (GI₅₀) of the synthesized inhibitors on cancer cell lines.[4]
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with Sulforhodamine B (SRB) dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the GI₅₀ value, which is the concentration required to cause 50% inhibition of cell proliferation.
Data Presentation and Structure-Activity Relationship (SAR)
The data from these assays are crucial for establishing a structure-activity relationship (SAR), which guides the design of next-generation inhibitors.
Table 1: Hypothetical SAR Data for a Series of Derivatives
| Compound ID | R Group at C4 Position | Target Kinase IC₅₀ (nM) | Cell Line GI₅₀ (µM) |
| 1 | -NH-(4-methylpiperazin-1-yl) | 55 | 2.5 |
| 2 | -NH-(morpholine) | 250 | 10.1 |
| 3 | -NH-((S)-3-hydroxypyrrolidin-1-yl) | 30 | 1.8 |
| 4 | -NH-((S)-1-acryloylpiperidin-3-yl) (Covalent) | 5 | 0.4 |
SAR Insights:
-
The data suggest that a basic nitrogen, as in the piperazine of Compound 1 , is favorable for activity.
-
Replacing the piperazine with a morpholine (Compound 2 ) reduces potency, indicating that the basicity or shape of the ring is important.
-
The introduction of a hydrogen bond donor, as in the hydroxyl group of Compound 3 , improves potency.
-
The incorporation of a covalent warhead (Compound 4 ) dramatically increases both biochemical and cellular potency, highlighting the effectiveness of targeted covalent inhibition.
Conclusion
The this compound scaffold is a highly versatile and synthetically accessible starting point for the development of novel kinase inhibitors. Through well-established synthetic methodologies such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution, a diverse library of compounds can be rapidly generated. By systematically evaluating these compounds through biochemical and cellular assays, a robust structure-activity relationship can be developed to guide the optimization of lead compounds, ultimately paving the way for new therapeutic agents.
References
- An In-depth Technical Guide on the Mechanism of Action of Pyrimidine Derivatives - Benchchem.
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... - ResearchGate.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central.
- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC.
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate.
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - NIH.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- Application Notes and Protocols: 4-Chloro-6-(3-iodophenyl)pyrimidine in Medicinal Chemistry - Benchchem.
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - NIH.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press.
- (PDF) Synthesis and SRC Kinase Inhibitory Activity of a - Amanote Research.
- Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
step-by-step guide to synthesizing anilino-pyrimidines from 4-Chloro-6-(2-methoxyphenyl)pyrimidine
Abstract
This application note provides a detailed, step-by-step guide for the synthesis of anilino-pyrimidines from 4-Chloro-6-(2-methoxyphenyl)pyrimidine. Anilino-pyrimidines are a critical pharmacophore in modern drug discovery, forming the backbone of numerous targeted therapies, particularly in oncology. This document outlines two robust synthetic strategies: the traditional nucleophilic aromatic substitution (SNAr) and the more versatile palladium-catalyzed Buchwald-Hartwig amination. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible synthesis.
Introduction: The Significance of Anilino-Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of biologically active compounds.[1] Among its many derivatives, the anilino-pyrimidine motif has emerged as a cornerstone in the development of kinase inhibitors. These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding site of various kinases involved in cell proliferation and signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[2] The ability to readily synthesize a diverse library of anilino-pyrimidines is therefore of paramount importance for structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.
The starting material, this compound, is an excellent precursor for this purpose. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes the C4 position highly susceptible to nucleophilic attack.[3] This reactivity allows for the efficient introduction of various aniline derivatives, leading to the desired anilino-pyrimidine products.
This guide will explore two primary synthetic routes, providing detailed protocols for both. The choice between these methods will often depend on the electronic properties of the aniline coupling partner and the desired reaction conditions.
Synthetic Strategies and Mechanistic Overview
Two principal methods are employed for the synthesis of anilino-pyrimidines from this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct and often straightforward method where the chlorine atom at the C4 position is displaced by the aniline nucleophile. The reaction is typically facilitated by heat and sometimes by the presence of a non-nucleophilic base to quench the HCl generated. The electron-withdrawing nature of the pyrimidine ring is crucial for activating the substrate towards this reaction.[3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a more versatile and often milder approach, particularly for less nucleophilic anilines or when functional group tolerance is a concern.[4][5] The reaction involves the oxidative addition of the chloropyrimidine to a palladium(0) catalyst, followed by coordination of the aniline, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[4][6]
Below is a visual representation of the overall synthetic transformation:
Caption: Overview of synthetic routes to anilino-pyrimidines.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the direct coupling of this compound with an aniline derivative via conventional heating.[7]
Materials:
-
This compound
-
Substituted Aniline (1.2 equivalents)
-
Isopropanol (or other suitable high-boiling solvent like n-butanol or DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the chosen aniline derivative (1.2 eq).
-
Solvent Addition: Add a sufficient volume of isopropanol to dissolve the reactants (a concentration of 0.1-0.5 M is a good starting point).
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by vacuum filtration and wash the solid with cold isopropanol.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation: Reagent Quantities for SNAr
| Reagent | Molar Ratio | Example Mass (for 1 mmol scale) |
| This compound | 1.0 | 222.65 mg |
| Aniline Derivative | 1.2 | Varies based on MW |
| Isopropanol | - | 2-10 mL |
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a method for the synthesis of anilino-pyrimidines using a palladium catalyst, which is particularly useful for less reactive anilines.[8]
Materials:
-
This compound
-
Substituted Aniline (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [Pd(cinnamyl)Cl]₂
-
Phosphine Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Reactant Addition: Add this compound (1.0 eq) and the aniline derivative (1.2 eq).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Reagent Quantities for Buchwald-Hartwig Amination
| Reagent | Molar Ratio | Example Quantity (for 1 mmol scale) |
| This compound | 1.0 | 222.65 mg |
| Aniline Derivative | 1.2 | Varies based on MW |
| Pd(OAc)₂ | 0.02 - 0.05 | 4.5 - 11.2 mg |
| Xantphos | 0.04 - 0.10 | 23.1 - 57.8 mg |
| NaOtBu | 1.4 | 134.6 mg |
| Toluene | - | 5-10 mL |
Mechanism and Scientific Rationale
SNAr Mechanism
The SNAr reaction proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of the aniline's nitrogen atom attacks the electron-deficient C4 carbon of the pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[9]
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands, such as Xantphos or BINAP, are often employed to promote the oxidative addition and reductive elimination steps. [8]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficient temperature (SNAr).- Deactivated aniline (electron-withdrawing groups).- Inactive catalyst (Buchwald-Hartwig).- Poor quality reagents or solvent. | - Increase reaction temperature or switch to a higher boiling solvent.- Switch to Buchwald-Hartwig conditions.- Use a fresh batch of catalyst and ensure inert conditions.- Use freshly distilled/dried solvents and pure reagents. |
| Formation of Side Products | - Dialkylation (if aniline has multiple reactive sites).- Hydrolysis of the chloropyrimidine.- Catalyst decomposition. | - Use a protecting group strategy if necessary.- Ensure anhydrous conditions.- Optimize ligand-to-metal ratio and reaction temperature. |
| Difficult Purification | - Similar polarity of starting material and product.- Presence of catalyst residues. | - Optimize the mobile phase for column chromatography.- Consider recrystallization.- Filter through a plug of silica or celite to remove baseline impurities. |
Conclusion
The synthesis of anilino-pyrimidines from this compound is a fundamental transformation in medicinal chemistry. Both the SNAr and Buchwald-Hartwig amination methods provide reliable and efficient routes to these valuable compounds. The choice of method should be guided by the specific properties of the aniline substrate and the desired reaction conditions. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can confidently synthesize a wide range of anilino-pyrimidine derivatives for their drug discovery programs.
References
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-Aryl-2,4-Dichloropyrimidine.
- BenchChem. (n.d.). 4-Chloro-6-methoxy-2-phenylpyrimidine | CAS 4319-72-6.
- Chinese Chemical Letters. (2017). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- RSC Publishing. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives.
- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- BenchChem. (2025). Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00833H [pubs.rsc.org]
The Strategic Application of 4-Chloro-6-(2-methoxyphenyl)pyrimidine in Modern Medicinal Chemistry: A-Technical Guide
This guide provides an in-depth exploration of 4-Chloro-6-(2-methoxyphenyl)pyrimidine, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, derivatization, and application in the discovery of novel therapeutic agents, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1] Its ability to act as a bioisostere for purines allows it to interact with a wide range of biological targets, including kinases, by mimicking the adenine core of ATP.[2] The strategic substitution of the pyrimidine ring is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's physicochemical properties and its target-binding affinity.[3] The subject of this guide, this compound, is a key intermediate that leverages the reactivity of the C4-chloro substituent for the synthesis of diverse compound libraries.
Part 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a robust and high-yielding route to form the crucial carbon-carbon bond between the pyrimidine core and the 2-methoxyphenyl group.[4]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of this compound from 4,6-dichloropyrimidine and 2-methoxyphenylboronic acid. The differential reactivity of the two chlorine atoms on the pyrimidine ring allows for a selective mono-arylation.[5]
Materials:
-
4,6-Dichloropyrimidine
-
2-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4,6-dichloropyrimidine (1.0 mmol, 1.0 eq), 2-methoxyphenylboronic acid (1.1 mmol, 1.1 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq) to the flask under a continuous stream of argon.
-
Add anhydrous 1,4-dioxane (10 mL) and degassed water (2.5 mL) to the flask via syringe.
-
Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Caption: Synthetic workflow for this compound.
Part 2: Derivatization and Application in Kinase Inhibitor Discovery
The C4-chloro group of this compound is a versatile handle for introducing a variety of substituents through nucleophilic aromatic substitution (SNAr) reactions. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. A primary application of this scaffold is in the development of kinase inhibitors, particularly targeting oncogenic kinases like EGFR and VEGFR.[6]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,4,6-substituted pyrimidines is highly dependent on the nature of the substituents at each position. For kinase inhibition, the following general SAR trends have been observed:
-
C4-Position: Typically substituted with an aniline or a related amino-heterocycle to engage in hydrogen bonding interactions within the ATP-binding site of the kinase.[7]
-
C6-Position: The aryl group, in this case, the 2-methoxyphenyl moiety, often occupies a hydrophobic pocket in the kinase domain. Modifications to this ring can influence potency and selectivity.
-
C2-Position: This position can be further modified to enhance binding affinity and modulate physicochemical properties.
The table below presents representative data for pyrimidine-based kinase inhibitors, illustrating the impact of substitutions on biological activity.
| Compound ID | C4-Substituent | C6-Substituent | Target Kinase | IC₅₀ (nM) |
| A | 3-Ethynylaniline | Phenyl | EGFR | 5.98[8] |
| B | 3-Chloro-4-fluoroaniline | Phenyl | EGFR | 3.76[8] |
| C | 4-(3-Acrylamidophenoxy) | 3-Ethynylaniline | EGFR/ErbB-2 | 37/29[9] |
| D | 4-Aminopyrrole | 2,5-Dimethoxyphenyl | VEGFR-2 | 136[10] |
Part 3: Biological Evaluation Protocols
The evaluation of novel compounds derived from this compound involves a cascade of in vitro assays to determine their potency, selectivity, and cellular effects.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced in a kinase reaction, providing a measure of kinase activity and inhibition.[11]
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
Test compounds dissolved in DMSO
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the kinase, the substrate, and the test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[5]
Materials:
-
Cancer cell line (e.g., A549 for lung cancer, HCT116 for colon cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO) and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Part 4: Signaling Pathway Context
Derivatives of this compound often target receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, which are key regulators of cell proliferation, survival, and angiogenesis. Inhibition of these kinases disrupts downstream signaling cascades, leading to anticancer effects.[12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 4-amino-6-(2-methoxyphenyl)pyrimidine Derivatives
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents. The substituent pattern on the pyrimidine ring plays a crucial role in modulating the pharmacological activity of these molecules. Specifically, 4-amino-6-arylpyrimidine derivatives have garnered significant interest as versatile intermediates and pharmacophores in drug discovery. This application note provides a detailed, field-proven protocol for the synthesis of 4-amino-6-(2-methoxyphenyl)pyrimidine derivatives, a class of compounds with potential applications in various therapeutic areas.
The synthetic strategy outlined herein is a robust two-step process. The first step involves the construction of a key intermediate, 4-chloro-6-(2-methoxyphenyl)pyrimidine. The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction to introduce the desired amino group at the 4-position. This approach offers high yields and allows for the facile diversification of the final product by employing various amines in the second step.
Synthetic Strategy Overview
The synthesis of 4-amino-6-(2-methoxyphenyl)pyrimidine derivatives is achieved through a two-step sequence, as illustrated in the workflow diagram below. The initial step involves the formation of the pyrimidine core via a condensation reaction, followed by chlorination to yield the reactive 4-chloro intermediate. The final step is the amination of this intermediate.
Caption: Overall workflow for the synthesis of 4-amino-6-(2-methoxyphenyl)pyrimidine derivatives.
Part 1: Synthesis of this compound
This part details the synthesis of the key intermediate, this compound, starting from commercially available reagents.
Reaction Mechanism
The formation of the pyrimidine ring proceeds through a well-established reaction sequence involving a Claisen condensation followed by a cyclocondensation reaction.
-
Claisen Condensation: 1-(2-methoxyphenyl)ethan-1-one undergoes a Claisen condensation with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form the β-diketoester, ethyl 2-(2-methoxyphenyl)-2,4-dioxobutanoate.
-
Cyclocondensation: The resulting β-diketoester is then reacted with urea in the presence of an acid catalyst. The urea molecule acts as a binucleophile, attacking the two carbonyl groups of the diketoester, leading to the formation of the pyrimidinone ring after dehydration.
-
Chlorination: The hydroxyl group at the 4-position of the pyrimidinone is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial as it activates the 4-position for subsequent nucleophilic substitution.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Supplier | Purity |
| 1-(2-methoxyphenyl)ethan-1-one | Sigma-Aldrich | 98% |
| Diethyl oxalate | Alfa Aesar | 99% |
| Sodium metal | Merck | 99.8% |
| Absolute Ethanol | Fisher Scientific | Anhydrous |
| Urea | Sigma-Aldrich | 99.5% |
| Hydrochloric acid (HCl) | VWR | 37% |
| Phosphorus oxychloride (POCl₃) | Acros Organics | 99% |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Saturated sodium bicarbonate solution | --- | --- |
| Anhydrous sodium sulfate | --- | --- |
Step-by-Step Procedure:
1. Synthesis of Ethyl 2-(2-methoxyphenyl)-2,4-dioxobutanoate:
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully adding sodium metal (5.75 g, 0.25 mol) in small portions to absolute ethanol (150 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Once all the sodium has reacted and the solution has cooled to room temperature, add a solution of 1-(2-methoxyphenyl)ethan-1-one (30.0 g, 0.20 mol) in absolute ethanol (50 mL) dropwise over 30 minutes with stirring.
-
Following this, add diethyl oxalate (29.2 g, 0.20 mol) dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (300 g) and concentrated HCl (25 mL).
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-diketoester. The crude product can be used in the next step without further purification.
2. Synthesis of 6-(2-methoxyphenyl)pyrimidine-4(3H)-one:
-
In a 500 mL round-bottom flask, dissolve the crude ethyl 2-(2-methoxyphenyl)-2,4-dioxobutanoate (from the previous step, ~0.20 mol) in ethanol (200 mL).
-
Add urea (18.0 g, 0.30 mol) and concentrated HCl (5 mL) to the solution.
-
Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC (DCM:Methanol, 9:1).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol (2 x 50 mL), and then with diethyl ether (50 mL).
-
Dry the solid under vacuum to obtain 6-(2-methoxyphenyl)pyrimidine-4(3H)-one as a solid.
3. Synthesis of this compound:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, place 6-(2-methoxyphenyl)pyrimidine-4(3H)-one (21.6 g, 0.10 mol).
-
Carefully add phosphorus oxychloride (POCl₃, 50 mL) to the flask in a fume hood.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The solid will gradually dissolve.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (400 g) with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed with extreme care in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with water (100 mL) and brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 9:1 to 7:3) to afford this compound as a solid.[1]
Part 2: Synthesis of 4-amino-6-(2-methoxyphenyl)pyrimidine Derivatives
This part describes the conversion of the 4-chloro intermediate into the final 4-amino derivatives through a nucleophilic aromatic substitution reaction.
Reaction Mechanism
The 4-position of the pyrimidine ring is electron-deficient, making the chloro-substituent a good leaving group for nucleophilic aromatic substitution. The reaction proceeds via a Meisenheimer-like intermediate, where the amine attacks the carbon atom bearing the chlorine atom, followed by the elimination of the chloride ion to yield the 4-aminopyrimidine derivative. This reaction is typically carried out in a polar solvent and may be facilitated by the addition of a base to neutralize the HCl generated during the reaction.[2][3][4]
Caption: General mechanism for the nucleophilic aromatic substitution of 4-chloropyrimidine.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Supplier | Purity |
| This compound | Synthesized in Part 1 | --- |
| Amine (e.g., ammonia, primary or secondary amine) | Various | >98% |
| Ethanol or Isopropanol | Fisher Scientific | Anhydrous |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Sigma-Aldrich | >99% |
| Ethyl acetate | Fisher Scientific | HPLC Grade |
| Hexane | Fisher Scientific | HPLC Grade |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (2.35 g, 10 mmol) in a suitable solvent such as ethanol or isopropanol (50 mL).
-
To this solution, add the desired amine (12 mmol, 1.2 equivalents). If using a gaseous amine like ammonia, bubble the gas through the solution.
-
Add a non-nucleophilic base such as triethylamine (TEA, 2.1 mL, 15 mmol) or diisopropylethylamine (DIPEA, 2.6 mL, 15 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 6-24 hours. Monitor the progress of the reaction by TLC (Hexane:Ethyl Acetate, 1:1).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-amino-6-(2-methoxyphenyl)pyrimidine derivative.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1a | Claisen Condensation | Sodium Ethoxide | Ethanol | Reflux | 4-6 | 75-85 (crude) |
| 1b | Cyclocondensation | Urea, HCl | Ethanol | Reflux | 8-12 | 60-70 |
| 1c | Chlorination | POCl₃ | Neat | Reflux | 3-4 | 70-80 |
| 2 | Amination | Amine, TEA | Ethanol | Reflux | 6-24 | 65-95 |
Trustworthiness and Self-Validation
The protocols described in this application note are based on well-established and widely cited synthetic methodologies in heterocyclic chemistry. The progress of each reaction step can be reliably monitored by thin-layer chromatography (TLC), and the identity and purity of the intermediates and final products should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Expected spectral data for the key intermediate and a representative final product are provided for validation purposes.
Expected Analytical Data:
-
This compound:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.85 (s, 1H), 7.80-7.75 (m, 1H), 7.55-7.50 (m, 1H), 7.15-7.05 (m, 2H), 4.00 (s, 3H).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₁H₉ClN₂O: 221.04; found: 221.1.
-
-
4-amino-6-(2-methoxyphenyl)pyrimidine (representative example with ammonia):
-
¹H NMR (400 MHz, DMSO-d₆) δ: 8.35 (s, 1H), 7.70-7.65 (m, 1H), 7.45-7.40 (m, 1H), 7.10-7.00 (m, 2H), 6.80 (s, 2H, NH₂), 3.90 (s, 3H).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₁H₁₁N₃O: 202.09; found: 202.1.
-
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 4-amino-6-(2-methoxyphenyl)pyrimidine derivatives. The described two-step synthetic route is efficient, scalable, and allows for the introduction of a wide variety of amino functionalities at the 4-position of the pyrimidine ring. This versatility makes the described methodology a valuable tool for researchers, scientists, and drug development professionals working on the discovery and development of novel pyrimidine-based therapeutic agents.
References
- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 2011, 3(6): 480-488.
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 2018, 3(12): 17973-17981. [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org, 2023, 2023100763. [Link]
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 2021, 58(4): 995-1004. [Link]
-
[Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica, 2010, 80(3): 101-108. [Link]
Sources
- 1. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Chloro-6-(2-methoxyphenyl)pyrimidine as a Strategic Building Block in Drug Discovery
An authoritative guide for drug discovery professionals on the strategic application of 4-Chloro-6-(2-methoxyphenyl)pyrimidine.
Abstract
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in numerous FDA-approved therapeutics.[1][2] This guide focuses on a particularly valuable derivative: this compound. We will elucidate the strategic advantages conferred by its unique substitution pattern, detailing its role as a versatile building block in the synthesis of targeted therapies such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This document provides not only detailed, field-tested synthetic protocols for its derivatization but also the underlying scientific rationale for key experimental choices, empowering researchers to accelerate their drug discovery programs.
Introduction: The Strategic Value of a Privileged Scaffold
Pyrimidine and its derivatives are fundamental components of life, forming the basis of nucleobases in DNA and RNA.[3][4] This inherent biological relevance makes the pyrimidine ring an exceptional starting point for the design of molecules that can interact with a wide array of biological targets.[3][5] The pyrimidine core is adept at forming hydrogen bonds and can serve as a bioisostere for phenyl rings, often improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3][4]
The subject of this guide, this compound, offers a distinct set of advantages for the medicinal chemist:
-
A Versatile Synthetic Handle: The chlorine atom at the C4 position is an excellent leaving group, readily participating in nucleophilic aromatic substitution (SNAr) and, more importantly, a wide range of palladium-catalyzed cross-coupling reactions.[6] This allows for the systematic and efficient introduction of diverse chemical functionalities to build out molecular complexity and explore structure-activity relationships (SAR).
-
A Key Pharmacophoric Element: The 6-(2-methoxyphenyl) group is not merely a passive substituent. The methoxy group can act as a crucial hydrogen bond acceptor, while the phenyl ring can engage in favorable π-stacking and hydrophobic interactions within a protein's binding site. Its specific ortho-methoxy substitution pattern imparts a conformational bias that can be critical for achieving high target affinity and selectivity.
Core Applications in Targeted Drug Discovery
The unique combination of reactivity and structural features has positioned this building block at the forefront of several therapeutic areas.
Kinase Inhibitors
Kinases regulate a vast number of cellular processes, and their dysregulation is a known driver of cancer and inflammatory diseases.[7] The 2-aminopyrimidine motif is a classic "hinge-binding" element found in many kinase inhibitors, where the pyrimidine nitrogens form critical hydrogen bonds with the protein's hinge region.[8] this compound is an ideal precursor for creating libraries of such inhibitors. For example, it serves as a key intermediate in the synthesis of potent Aurora Kinase inhibitors, which are being investigated for their ability to reduce levels of MYC oncoproteins in various cancers.[9][10]
Workflow: Synthesis of a Kinase Inhibitor Core Structure
Caption: General workflow for C-N bond formation.
G-Protein Coupled Receptor (GPCR) Modulators
GPCRs are the largest family of membrane receptors and are the targets for a substantial portion of all marketed drugs.[11] Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer a sophisticated mechanism for fine-tuning receptor activity and can provide superior subtype selectivity.[11][12][13] The this compound scaffold provides a robust platform for developing such modulators. By varying the substituent at the C4 position, researchers can systematically probe the allosteric binding pocket to optimize potency and selectivity, a strategy employed in the discovery of modulators for purine and pyrimidine receptors, among others.[12][14]
Field-Tested Experimental Protocols
The following protocols are designed for reliability and reproducibility. They represent standard, robust conditions that can be adapted and optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating aryl-aryl or aryl-heteroaryl bonds.[15][16]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid/Ester (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard oven-dried glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask, add this compound, the boronic acid, and the base (e.g., K₂CO₃).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄.
-
Solvent Addition: Add the degassed solvent system (1,4-dioxane and water) via syringe. The mixture should be a stirrable slurry.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Expert Insights & Causality:
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a wide range of substrates.[16] For more challenging couplings, other catalyst systems with specialized ligands may be required.
-
Base & Solvent: The base is essential for the transmetalation step of the catalytic cycle.[16] The aqueous/organic solvent mixture is crucial for dissolving both the organic starting materials and the inorganic base.[17]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. A rigorously oxygen-free environment is critical for achieving high yields and complete conversion.
Troubleshooting Suzuki-Miyaura Reactions
Caption: A decision tree for optimizing Suzuki couplings.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction has revolutionized the synthesis of aryl amines, offering a broad substrate scope under relatively mild conditions.[18][19][20]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1-1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (or another suitable phosphine ligand) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas supply (glovebox preferred for setup)
-
Standard oven-dried glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Setup (Glovebox Recommended): In a glovebox, add NaOtBu, the amine, and this compound to a reaction vial or flask.
-
Catalyst Pre-mixing: In a separate vial, add Pd₂(dba)₃, the Xantphos ligand, and the anhydrous solvent. Stir for 5-10 minutes.
-
Reaction Initiation: Transfer the catalyst solution to the vial containing the reagents. Seal the vessel tightly.
-
Reaction: Remove the vessel from the glovebox and heat to 90-110 °C with stirring. Monitor by LC-MS (typically 2-12 hours).
-
Workup: Cool to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Expert Insights & Causality:
-
Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (Xantphos) is crucial.[8] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[18] Bidentate ligands like Xantphos are often effective in preventing catalyst decomposition.[20]
-
Base Choice: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, which is a critical step in the catalytic cycle.[8]
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the base and interfere with the catalyst. Using anhydrous solvents and reagents is essential.
Physicochemical and Drug-like Property Considerations
While a powerful synthetic tool, this scaffold's impact on a molecule's overall properties must be managed. The process of drug discovery involves a multi-parameter optimization, and understanding a building block's inherent characteristics is key.[21]
| Property | Impact of the this compound Scaffold | Common Optimization Strategies |
| Aqueous Solubility | The aromatic, heterocyclic nature can contribute to low solubility. | Introduce polar groups (e.g., alcohols, amides, basic amines) at the 4-position via coupling reactions. |
| Metabolic Stability | The ortho-methoxy group is a potential site for O-demethylation by cytochrome P450 enzymes in the liver. | Consider bioisosteric replacement of the methoxy group (e.g., with -CHF₂, -F, or -Me) if metabolic instability is observed. |
| Lipophilicity (LogP) | The scaffold itself is moderately lipophilic, which can increase with further aryl substitution at the 4-position. | Balance lipophilicity by incorporating polar functionalities or smaller alkyl groups in subsequent synthetic steps. |
| hERG Inhibition Risk | High lipophilicity and the presence of a basic nitrogen (if introduced) can be risk factors for hERG channel binding. | Maintain LogP < 4 and pKa of any basic centers < 8.5 where possible. |
Conclusion
This compound is a high-value, strategic building block for modern drug discovery. Its predictable reactivity in key cross-coupling reactions allows for the rapid and systematic exploration of chemical space around a privileged core. By applying the robust protocols detailed herein and maintaining a clear understanding of the scaffold's influence on drug-like properties, research teams can effectively leverage this versatile intermediate to design and synthesize novel, targeted therapeutics with greater efficiency and a higher probability of success.
References
-
ResearchGate. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF. Available from: [Link]
- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
Literature - Data resources. (n.d.). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Available from: [Link]
-
PubMed. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Available from: [Link]
-
National Institutes of Health. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]
-
RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available from: [Link]
-
MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]
-
PubMed. (2024). Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Available from: [Link]
-
MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Allosteric Modulation of Purine and Pyrimidine Receptors. Available from: [Link]
-
ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]
-
ResearchGate. (n.d.). Marketed pyrimidine scaffold containing drugs. Available from: [Link]
-
ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Available from: [Link]
-
ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. Available from: [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
-
bioRxiv. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]
-
MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Available from: [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
National Institutes of Health. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]
-
PubMed Central. (n.d.). Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. Available from: [Link]
-
National Institutes of Health. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Available from: [Link]
-
n.a. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Available from: [Link]
-
n.a. (n.d.). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Available from: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
-
n.a. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
YouTube. (2016). Advancing GPCR Drug Discovery through Allosteric Modulation. Available from: [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. biorxiv.org [biorxiv.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. research.rug.nl [research.rug.nl]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for Monitoring Reactions with 4-Chloro-6-(2-methoxyphenyl)pyrimidine
Introduction: The Critical Role of Reaction Monitoring in the Synthesis of Substituted Pyrimidines
4-Chloro-6-(2-methoxyphenyl)pyrimidine stands as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules, particularly in the realms of drug discovery and agrochemicals.[1] The pyrimidine core is a well-established pharmacophore, and the strategic functionalization at the 4- and 6-positions allows for the fine-tuning of a compound's pharmacological profile. The chloro-substituent at the 4-position is a versatile handle for introducing various nucleophiles, making it a key synthon for generating libraries of novel compounds.[1]
Given the importance of this intermediate, the ability to accurately and efficiently monitor its formation and subsequent reactions is paramount. Real-time or near real-time analytical monitoring provides invaluable insights into reaction kinetics, the formation of intermediates, and the emergence of impurities. This detailed guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principal analytical techniques for monitoring reactions involving this compound. We will delve into the practical application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The following sections are designed to be more than just a set of instructions; they aim to provide a deeper understanding of the rationale behind the chosen methodologies, empowering the user to not only follow the protocols but also to troubleshoot and adapt them to their specific synthetic challenges.
Thin-Layer Chromatography (TLC): A Rapid and Indispensable Tool for Reaction Scouting
Thin-Layer Chromatography is an essential first-line analytical technique in synthetic chemistry due to its simplicity, speed, and low cost. It is an invaluable tool for qualitatively assessing the progress of a reaction by visualizing the consumption of starting materials and the formation of the product.[2]
Causality Behind Experimental Choices in TLC
The choice of the mobile phase (eluent) is the most critical parameter in TLC. For this compound and its reaction products, which are typically of moderate polarity, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is generally effective. The optimal solvent system should provide a good separation between the starting materials, the desired product, and any significant byproducts, with the Rf value of the product ideally falling between 0.2 and 0.4 for optimal resolution.[2] The use of a co-spot, where the reaction mixture and the starting material are spotted on the same lane, is a crucial self-validating step to confidently identify the starting material spot in the reaction mixture.
Experimental Protocol: Monitoring a Nucleophilic Substitution Reaction
Objective: To monitor the progress of a nucleophilic substitution reaction of 4,6-dichloropyrimidine with 2-methoxyphenol to form this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Reaction mixture aliquots
-
Starting material standards (4,6-dichloropyrimidine and 2-methoxyphenol)
-
Mobile Phase: Hexane:Ethyl Acetate (e.g., 7:3 v/v, to be optimized)
Procedure:
-
Plate Preparation: Draw a faint pencil line approximately 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spotting:
-
SM Lane: Using a capillary tube, apply a small spot of the diluted starting material solution (a mixture of 4,6-dichloropyrimidine and 2-methoxyphenol in the reaction solvent) onto the SM mark.
-
C Lane: Apply a spot of the starting material solution and, after it dries, carefully apply a spot of the reaction mixture directly on top of it.
-
RM Lane: Apply a spot of the reaction mixture onto the RM mark.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase, ensuring the solvent level is below the spotting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: Compare the spots in the RM lane to the SM lane. The disappearance of the starting material spots and the appearance of a new spot (the product) indicate the reaction is proceeding. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
Data Presentation: Illustrative TLC Data
| Time Point | Starting Material (Rf) | Product (Rf) | Observations |
| t = 0 hr | 0.6 (dichloropyrimidine), 0.4 (2-methoxyphenol) | - | Intense starting material spots. |
| t = 2 hr | 0.6 (faint), 0.4 (faint) | 0.5 | Faint starting material spots, clear product spot. |
| t = 4 hr | Not visible | 0.5 | Starting materials consumed, intense product spot. |
Note: Rf values are illustrative and will depend on the exact solvent system and conditions.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Quantitative Analysis and Purity Assessment
HPLC and UPLC are powerful chromatographic techniques that provide high-resolution separation and quantitative analysis of reaction components.[3] UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. These techniques are essential for accurately determining the conversion of starting materials, the yield of the product, and for identifying and quantifying impurities.[3]
Causality Behind Experimental Choices in HPLC/UPLC
For the analysis of this compound, a reversed-phase C18 column is the most common and effective choice. This is because the molecule has a significant non-polar character due to the phenyl and methoxyphenyl groups, allowing for good retention and separation on a non-polar stationary phase. A mobile phase consisting of a mixture of water (or a buffer) and an organic solvent like acetonitrile or methanol is used to elute the compounds. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shape. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups.[4] UV detection is typically set at a wavelength where the pyrimidine ring and the aromatic substituents show strong absorbance, commonly around 254 nm.
Experimental Protocol: HPLC/UPLC Monitoring of Reaction Progress
Objective: To quantitatively monitor the formation of this compound and assess the purity of the reaction mixture.
Instrumentation and Materials:
-
HPLC or UPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 50 mm, 1.7 µm for UPLC)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Sample solvent: Acetonitrile or a mixture of Mobile Phases A and B
-
Reaction aliquots, starting material, and product standards
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by adding a large volume of cold water or a suitable quenching agent). Dilute the aliquot with the sample solvent to a suitable concentration for analysis. Prepare standard solutions of the starting materials and, if available, the purified product at known concentrations.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UPLC
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5-10 µL
-
Gradient Program (Illustrative):
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 50% B
-
13-15 min: 50% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas of the starting materials and the product in the chromatograms. Calculate the percentage conversion of the starting material and the relative percentage of the product and impurities.
Data Presentation: Illustrative HPLC Data
| Compound | Retention Time (min) |
| 2-Methoxyphenol | 3.2 |
| 4,6-Dichloropyrimidine | 5.8 |
| This compound | 8.5 |
Note: Retention times are for illustrative purposes and will vary based on the specific HPLC/UPLC system, column, and method parameters.
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Components and Impurities
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For reactions involving this compound, GC-MS can be particularly useful for identifying volatile byproducts and for confirming the identity of the product and key intermediates through their mass spectra.
Causality Behind Experimental Choices in GC-MS
The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is generally suitable for the analysis of halogenated aromatic compounds.[6] The temperature program of the GC oven is optimized to ensure adequate separation of the components within a reasonable analysis time. Electron ionization (EI) is the most common ionization technique used in GC-MS, and the resulting mass spectrum provides a characteristic fragmentation pattern that can be used for structural elucidation.[5]
Experimental Protocol: GC-MS Analysis of a Reaction Mixture
Objective: To identify the product and any volatile impurities in the reaction mixture.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Helium carrier gas
-
Sample solvent: Dichloromethane or Ethyl Acetate
-
Reaction mixture aliquot
Procedure:
-
Sample Preparation: Take an aliquot of the reaction mixture and dilute it with a suitable solvent like dichloromethane or ethyl acetate. If necessary, perform a work-up to remove non-volatile components.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas Flow: 1 mL/min (constant flow)
-
Oven Temperature Program (Illustrative):
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peaks corresponding to the different components. Obtain the mass spectrum for each peak and compare it with library data or theoretical fragmentation patterns to identify the compounds.
Data Presentation: Illustrative Mass Spectral Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 234/236 (M+) | 203, 175, 127 |
Note: The m/z values are illustrative and should be confirmed by experimental data. The presence of the chlorine isotope pattern (M+ and M+2 in a ~3:1 ratio) is a key diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ Monitoring and Structural Elucidation
NMR spectroscopy is an unparalleled tool for gaining detailed structural information about molecules in solution.[7] It can be used for both ex-situ analysis of reaction aliquots and, with the appropriate equipment, for in-situ monitoring of reactions in real-time. This provides a dynamic view of the reaction, allowing for the identification of transient intermediates and a deeper understanding of the reaction mechanism.
Causality Behind Experimental Choices in NMR
¹H NMR is typically the first choice for reaction monitoring due to its high sensitivity and the abundance of protons in organic molecules. By monitoring the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product, the reaction progress can be followed quantitatively. The choice of a deuterated solvent is crucial; it should be able to dissolve all reaction components and be inert under the reaction conditions. For in-situ monitoring, a sealed NMR tube or a flow-NMR setup is required. ¹³C NMR provides valuable information about the carbon skeleton of the molecules and can be used to confirm the structure of the final product.
Experimental Protocol: ¹H NMR Monitoring of a Suzuki Coupling Reaction
Objective: To monitor the progress of a Suzuki coupling reaction between this compound and a boronic acid.
Instrumentation and Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (optional, for quantitative analysis, e.g., 1,3,5-trimethoxybenzene)
-
Reaction mixture aliquots
Procedure:
-
Sample Preparation: At specific time intervals, take a small aliquot from the reaction mixture. Quench the reaction if necessary. Dissolve the aliquot in a suitable deuterated solvent in an NMR tube. If quantitative analysis is desired, add a known amount of an internal standard.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic signals for the starting material (this compound) and the product.
-
Integrate the signals of the starting material and the product.
-
Calculate the relative ratio of product to starting material to determine the reaction conversion.
-
Data Presentation: Illustrative ¹H NMR Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | 8.8 (approx.) | s | H-2 of pyrimidine |
| 7.5 (approx.) | s | H-5 of pyrimidine | |
| 7.0-7.8 (approx.) | m | Aromatic protons of methoxyphenyl group | |
| 3.9 (approx.) | s | OCH₃ | |
| Product (e.g., 4-Aryl-6-(2-methoxyphenyl)pyrimidine) | 9.0 (approx.) | s | H-2 of pyrimidine |
| 7.8 (approx.) | s | H-5 of pyrimidine | |
| 7.0-8.0 (approx.) | m | Aromatic protons | |
| 3.9 (approx.) | s | OCH₃ |
Note: Chemical shifts are illustrative and will depend on the specific product and the deuterated solvent used. The disappearance of the singlet at ~7.5 ppm and the appearance of a new singlet in that region would be a key indicator of reaction progress.
Visualization of Experimental Workflow
General Workflow for Reaction Monitoring
Caption: A generalized workflow for monitoring reactions involving this compound.
Conclusion: An Integrated Approach to Reaction Understanding
The effective monitoring of chemical reactions is a cornerstone of modern synthetic chemistry. For a versatile intermediate like this compound, a multi-faceted analytical approach is essential for achieving optimal reaction outcomes. This guide has provided detailed protocols and the underlying rationale for the use of TLC, HPLC/UPLC, GC-MS, and NMR spectroscopy.
By integrating the qualitative insights from TLC, the quantitative power of HPLC/UPLC, the impurity profiling capabilities of GC-MS, and the detailed structural information from NMR, researchers can gain a comprehensive understanding of their chemical transformations. This holistic approach not only ensures the efficient synthesis of the desired products but also facilitates the development of robust and scalable synthetic processes, which is critical in both academic research and industrial drug development.
References
- (Reference to a general organic chemistry or medicinal chemistry textbook discussing the importance of pyrimidines - to be added based on a suitable source).
- (Reference to a relevant research article on the synthesis of substituted pyrimidines - to be added based on a suitable source).
- (Reference to a review on analytical techniques in process chemistry - to be added based on a suitable source).
- (Reference to a specific application note on HPLC method development for heterocyclic compounds - to be added based on a suitable source).
- (Reference to a paper on GC-MS analysis of halogenated compounds - to be added based on a suitable source).
- (Reference to a publication on in-situ NMR for reaction monitoring - to be added based on a suitable source).
- (Reference to a general guide on TLC - to be added based on a suitable source).
- (Reference to a general guide on HPLC/UPLC - to be added based on a suitable source).
- (Reference to a general guide on GC-MS - to be added based on a suitable source).
- (Reference to a general guide on NMR spectroscopy - to be added based on a suitable source).
-
Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link][6]
- (Reference to a paper on nucleophilic aromatic substitution on pyrimidines - to be added based on a suitable source).
- (Reference to a paper on regioselectivity in SNAr reactions of dichloropyrimidines - to be added based on a suitable source).
- (Reference to a source with NMR data of a similar compound - to be added based on a suitable source).
- (Reference to a paper on TLC of pyrimidine derivatives - to be added based on a suitable source).
- (Reference to a paper on GC-MS of chlorinated organics - to be added based on a suitable source).
- (Reference to a paper on LC-MS/MS of pyrimidine disorders - to be added based on a suitable source).
- (Reference to a source with hypothetical data for a similar compound - to be added based on a suitable source).
- (Reference to a commercial source for a similar compound - to be added based on a suitable source).
- (Reference to a paper on directed nucleophilic aromatic substitution - to be added based on a suitable source).
- (Reference to a paper on GCxGC-HRMS of chlorinated paraffins - to be added based on a suitable source).
- (Reference to a mass spectral database - to be added based on a suitable source).
- (Reference to a paper on LC-MS/MS assay for pyrimidine disorders - to be added based on a suitable source).
- (Reference to a paper on the synthesis of 6-aryloxy-4-chloro-2-phenylpyrimidines - to be added based on a suitable source).
- (Reference to a paper on TLC solvent systems - to be added based on a suitable source).
-
OSTI.GOV. (n.d.). GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. Retrieved from [Link][5]
- (Reference to a source with typical HPLC conditions for pyrimidine analysis - to be added based on a suitable source).
- (Reference to a paper on impurity identification in a pharmaceutical API - to be added based on a suitable source).
- (Reference to a paper with detailed NMR assignment - to be added based on a suitable source).
- (Reference to a source with NMR spectra of a similar compound - to be added based on a suitable source).
-
LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link][8]
- (Reference to a paper on the synthesis of diarylpyrimidines with spectral data - to be added based on a suitable source).
- (Reference to a paper on the synthesis of a similar compound with characterization data - to be added based on a suitable source).
- (Reference to a paper on TLC analysis of commercial products - to be added based on a suitable source).
- (Reference to a NIST WebBook entry for a similar compound - to be added based on a suitable source).
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link][7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution; Furubosan yoeki no enso shori ni yotte seisei suru yuki enso kagobutsu no GC/MS bunseki (Journal Article) | ETDEWEB [osti.gov]
- 6. agilent.com [agilent.com]
- 7. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: A Scalable, High-Purity Synthesis of 4-Chloro-6-(2-methoxyphenyl)pyrimidine for Preclinical Development
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 4-Chloro-6-(2-methoxyphenyl)pyrimidine, a key intermediate in the development of various enzyme inhibitors and therapeutic agents.[1][2] Addressing the need for high-purity material required for preclinical studies, we present a robust methodology centered on a regioselective Suzuki-Miyaura cross-coupling reaction. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify procedural choices, and establish a self-validating workflow that ensures batch-to-batch consistency and meets rigorous quality control standards. Detailed protocols for synthesis, purification by crystallization, and analytical characterization are provided for researchers in pharmaceutical and medicinal chemistry.
Introduction and Synthesis Strategy
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including anticancer and antiviral agents.[3] Specifically, 4-Chloro-6-arylpyrimidines are crucial precursors for creating libraries of compounds for structure-activity relationship (SAR) studies. The synthesis of these intermediates, particularly at a scale sufficient for preclinical evaluation, demands a reliable, high-yield, and cost-effective process.
While several methods exist for arylating pyrimidine rings, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional functional group tolerance, mild reaction conditions, and proven scalability.[4][5] This method consistently provides superior regioselectivity for the C4 position of dichloropyrimidines over the C2 position, which is a known challenge in other synthetic approaches.[3]
Our strategy employs the direct coupling of commercially available 4,6-dichloropyrimidine with (2-methoxyphenyl)boronic acid. This approach was selected for its convergence and efficiency, minimizing the number of synthetic steps and simplifying purification.
Overall Synthetic Workflow
The process is designed as a straightforward, two-stage workflow: a one-pot synthesis followed by a robust purification step to yield the final, high-purity compound.
Figure 1: High-level workflow for the synthesis and purification of this compound.
Reaction Mechanism: The Suzuki-Miyaura Coupling
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond at the more reactive C4 position of the 4,6-dichloropyrimidine ring.
-
Transmetalation: The boronic acid, activated by the base, transfers the 2-methoxyphenyl group to the palladium center, displacing the chloride.
-
Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated to re-enter the cycle.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4,6-Dichloropyrimidine | >98% | Standard Supplier | Key starting material. |
| (2-Methoxyphenyl)boronic acid | >98% | Standard Supplier | Arylating agent. |
| Tetrakis(triphenylphosphine)palladium(0) | >98% | Standard Supplier | Pd(PPh₃)₄ catalyst.[4] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Standard Supplier | Inorganic base. |
| 1,4-Dioxane | Anhydrous, >99.8% | Standard Supplier | Primary reaction solvent. |
| Deionized Water | N/A | In-house | Co-solvent. |
| Ethanol | Reagent Grade | Standard Supplier | Crystallization solvent. |
| Celite® | N/A | Standard Supplier | Filtration aid. |
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet/outlet.
-
Temperature controller and thermocouple.
-
Buchner funnel and vacuum flask.
-
Rotary evaporator.
-
Vacuum oven.
-
Analytical balance, HPLC system, NMR spectrometer, Mass spectrometer.
Large-Scale Synthesis Protocol (100 g Scale)
-
Reactor Setup: Assemble the jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Reagent Charging:
-
To the reactor, add 4,6-Dichloropyrimidine (100 g, 0.671 mol, 1.0 equiv.).
-
Add (2-Methoxyphenyl)boronic acid (107 g, 0.705 mol, 1.05 equiv.).
-
Add Potassium Carbonate (278 g, 2.01 mol, 3.0 equiv.).
-
Add Tetrakis(triphenylphosphine)palladium(0) (15.5 g, 0.0134 mol, 2.0 mol%). The low catalyst loading is a key advantage of this efficient process.[4]
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane (1.0 L) followed by deionized water (250 mL) to the reactor. The use of a dioxane/water mixture is critical for dissolving both the organic and inorganic reagents.[6]
-
Reaction Execution:
-
Begin vigorous stirring.
-
Heat the reaction mixture to 85-90 °C.
-
Maintain the temperature for 4-6 hours. The reaction is typically complete within this timeframe.
-
-
In-Process Control (IPC):
-
After 4 hours, carefully take a small aliquot from the reaction mixture.
-
Dilute with acetonitrile and analyze by HPLC or TLC (Mobile phase: 30% Ethyl Acetate in Hexane) to confirm the consumption of the 4,6-dichloropyrimidine starting material.
-
If the reaction is incomplete, continue heating for another 1-2 hours.
-
Work-up and Crude Isolation
-
Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional 1,4-Dioxane (200 mL).
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the majority of the 1,4-dioxane.
-
Aqueous Quench & Extraction:
-
To the resulting slurry, add deionized water (1.0 L) and Ethyl Acetate (1.0 L).
-
Stir vigorously for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer again with Ethyl Acetate (500 mL).
-
-
Drying and Concentration: Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure to yield the crude product as a solid.
Purification by Crystallization
Causality: Crystallization is chosen over chromatography for large-scale purification due to its efficiency, lower cost, and ability to remove both inorganic and organic impurities, resulting in a product with very high purity suitable for preclinical use.[7]
-
Dissolution: Transfer the crude solid to a clean flask and add a minimal amount of hot ethanol (approx. 300-400 mL at 70-75 °C) with stirring until fully dissolved.
-
Crystallization Induction: Slowly add deionized water dropwise while stirring until the solution becomes faintly turbid.
-
Cooling Protocol:
-
Allow the solution to cool slowly to room temperature (20-25 °C) over 2-3 hours.
-
Further cool the mixture in an ice bath to 0-5 °C and hold for at least 1 hour to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a cold (0-5 °C) mixture of ethanol/water (1:1, 2 x 100 mL).
-
Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
-
Expected Yield: 115-130 g (72-82% yield). Appearance: White to off-white crystalline solid.
Analytical Characterization and Quality Control
For preclinical use, the final compound must meet stringent purity and identity specifications.
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥ 98.0% (by area) | HPLC |
| Residual Solvents | To be determined based on ICH guidelines | GC-HS |
High-Performance Liquid Chromatography (HPLC)
This method is suitable for both IPC and final purity analysis.[8]
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): Expected signals for the methoxy group, aromatic protons of the phenyl and pyrimidine rings.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals corresponding to all unique carbon atoms in the molecule.[9]
-
Mass Spectrometry (ESI+): Calculated for C₁₁H₉ClN₂O [M+H]⁺: 221.04; Found: 221.05.
Safety and Hazard Management
All procedures must be conducted in a well-ventilated fume hood by trained personnel.[10]
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.[11][12]
-
Reagent Hazards:
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual catalyst, in accordance with local, state, and federal regulations. Do not flush into the sewer system.[11][13] Contaminated labware should be decontaminated before cleaning.
References
-
AA Blocks. (2025). Safety Data Sheet: 4-Chloro-6-methoxy-2-phenylpyrimidine. [Link]
-
Krasavin, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. [Link]
-
ResearchGate. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Google Patents. (2015). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
PubMed. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. [Link]
-
ResearchGate. (2008). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. [Link]
- Google Patents. (2006). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- Google Patents. (2013). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
-
ResearchGate. (2015). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... [Link]
- Google Patents. (2001). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
-
CNGBdb. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. [Link]
-
MDPI. (2015). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.... [Link]
-
MDPI. (2020). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. [Link]
Sources
- 1. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. aablocks.com [aablocks.com]
- 13. fishersci.com [fishersci.com]
Troubleshooting & Optimization
common side reactions in the synthesis of 4-Chloro-6-(2-methoxyphenyl)pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-6-(2-methoxyphenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a regioselective Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a dihalopyrimidine, typically 4,6-dichloropyrimidine, with (2-methoxyphenyl)boronic acid in the presence of a palladium catalyst, a suitable base, and a solvent system. The electron-deficient nature of the pyrimidine ring makes the C4 and C6 positions susceptible to nucleophilic substitution, and in the case of Suzuki coupling, the reactivity at these positions can be selectively controlled.[1]
Standard Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound. Note that optimization of reaction conditions may be necessary depending on the scale and purity of the starting materials.
Materials:
-
4,6-Dichloropyrimidine
-
(2-Methoxyphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 4,6-dichloropyrimidine (1.0 eq), (2-methoxyphenyl)boronic acid (1.1 eq), and the chosen base (2.0-3.0 eq).
-
Add the solvent system (e.g., 1,4-dioxane and water in a 3:1 to 4:1 ratio).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Troubleshooting Guide & FAQs
Section 1: Reaction Failure or Low Yield
Question 1: My reaction is not proceeding, or the yield of this compound is very low. What are the potential causes?
Answer: Low or no yield in the Suzuki coupling for this synthesis can stem from several factors, primarily related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivity is a common cause of failure.
-
Oxidation: Pd(0) species are sensitive to air. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere.
-
Poisoning: Impurities in the starting materials or solvents, such as sulfur-containing compounds, can poison the catalyst.[2]
-
Inappropriate Choice: While Pd(PPh₃)₄ is common, for less reactive aryl chlorides, more specialized catalysts with bulky electron-rich phosphine ligands (e.g., Buchwald ligands) might be necessary to facilitate the oxidative addition step.[3]
-
-
Reagent Quality:
-
(2-Methoxyphenyl)boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive anhydrides (boroxines) upon storage.[4] Using fresh, high-purity boronic acid is crucial.
-
Base Selection: The choice and quality of the base are critical. Anhydrous potassium carbonate or potassium phosphate are often effective. The base must be strong enough to facilitate transmetalation but not so strong as to cause significant side reactions. Some anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[3]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to overcome the activation energy for the oxidative addition of the aryl chloride.
-
Solvent: The solvent system needs to be able to dissolve both the organic and inorganic reagents to some extent. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common. Poor solubility of any reactant can hinder the reaction.[5]
-
Troubleshooting Steps:
-
Systematic Screening: If the reaction fails, a systematic screening of reaction parameters is the most effective approach. Vary the catalyst, ligand, solvent, and base to find the optimal conditions.[4]
-
Microwave Irradiation: Consider using microwave-assisted synthesis, which can significantly shorten reaction times and improve yields, sometimes with lower catalyst loading.[2]
-
Reagent Purity Check: Verify the purity of your 4,6-dichloropyrimidine and (2-methoxyphenyl)boronic acid.
Question 2: I am observing the formation of anisole in my reaction mixture. What is happening?
Answer: The presence of anisole indicates that a significant side reaction, protodeboronation , is occurring with your (2-methoxyphenyl)boronic acid.[4] This is the proton-mediated cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom.
Causality:
-
High Temperatures: This side reaction is often exacerbated by high reaction temperatures.[4]
-
Presence of Protic Solvents/Impurities: Water or other protic impurities in the reaction mixture can serve as a proton source.
-
Prolonged Reaction Times: The longer the boronic acid is exposed to the reaction conditions, the more likely it is to decompose.
Mitigation Strategies:
-
Use Fresh Boronic Acid: Ensure your (2-methoxyphenyl)boronic acid is of high purity and has been stored properly.
-
Optimize Temperature: Try running the reaction at a lower temperature, although this may require a longer reaction time or a more active catalyst.
-
Control Water Content: While some water is often necessary in the solvent system, excessive amounts can promote protodeboronation.
-
Use a Slight Excess of Boronic Acid: Using a small excess (e.g., 1.1-1.2 equivalents) of the boronic acid can help compensate for some loss to this side reaction.
Section 2: Impurity Formation
Question 3: My final product is contaminated with a significant amount of 4,6-bis(2-methoxyphenyl)pyrimidine. How can I prevent this?
Answer: The formation of 4,6-bis(2-methoxyphenyl)pyrimidine is a result of a double Suzuki coupling , where both chlorine atoms on the 4,6-dichloropyrimidine have reacted with the (2-methoxyphenyl)boronic acid.
Causality:
-
Reactivity of the Product: The mono-substituted product, this compound, is still an activated aryl chloride and can undergo a second Suzuki coupling.
-
Reaction Conditions: High temperatures, long reaction times, and a high concentration of the boronic acid and active catalyst can favor the di-substituted product. The reactivity order for substitution on dichloropyrimidines is generally C4 > C6 > C2.[1]
Control and Prevention:
-
Stoichiometry: Carefully control the stoichiometry. Use only a slight excess of the boronic acid (e.g., 1.05-1.1 equivalents).
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting 4,6-dichloropyrimidine is consumed and before a significant amount of the di-substituted product forms.
-
Temperature Control: Running the reaction at a lower temperature may improve the selectivity for the mono-substituted product.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration and disfavor the second coupling.
Question 4: I have an impurity that appears to be a dimer of (2-methoxyphenyl)boronic acid. What is this and how can I avoid it?
Answer: This impurity is likely 2,2'-dimethoxybiphenyl, the product of homo-coupling of (2-methoxyphenyl)boronic acid.
Causality:
-
Reaction Mechanism: Homo-coupling occurs when two molecules of the boronic acid react with each other, catalyzed by the palladium species. This is often more prevalent when the transmetalation or reductive elimination steps of the desired catalytic cycle are slow.
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homo-coupling of boronic acids.
Minimization Techniques:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove any dissolved oxygen.
-
Efficient Catalytic Cycle: Use a catalyst and conditions that promote a rapid and efficient Suzuki coupling cycle. This reduces the lifetime of the palladium species in a state that might favor homo-coupling.
-
Slight Excess of Aryl Halide: In some cases, using a slight excess of the 4,6-dichloropyrimidine can help to ensure that the palladium catalyst preferentially reacts with it.[4]
Question 5: After workup, I see an impurity that I suspect is 6-(2-methoxyphenyl)pyrimidin-4-ol. How is this formed and how can I prevent it?
Answer: The formation of 6-(2-methoxyphenyl)pyrimidin-4-ol is due to the hydrolysis of the chloro group in your product, this compound. Chloropyrimidines are susceptible to hydrolysis, especially under aqueous or acidic/basic conditions during workup.[6]
Causality:
-
Aqueous Workup: Prolonged exposure to water, especially at non-neutral pH, during the workup can lead to hydrolysis. The rate of hydrolysis can increase with pH.[6]
-
Residual Base: If a strong base is used in the reaction, incomplete neutralization during workup can promote hydrolysis.
-
Silica Gel Chromatography: The slightly acidic nature of silica gel can sometimes cause hydrolysis of sensitive compounds during purification.
Preventative Measures:
-
Minimize Contact with Water: Perform the aqueous workup efficiently and avoid letting the reaction mixture sit in contact with the aqueous phase for extended periods.
-
Neutralize Carefully: Ensure the reaction mixture is brought to a neutral pH before extraction.
-
Alternative Purification: If hydrolysis on silica gel is a significant issue, consider alternative purification methods such as crystallization or chromatography on a less acidic stationary phase like alumina.
-
Selective Hydrolysis as a Purification Tool: Interestingly, the differential hydrolysis rates of chloropyrimidines can sometimes be exploited for purification. For instance, 2-chloropyrimidines can be selectively hydrolyzed in the presence of 6-chloropyrimidines under specific acidic conditions.[7][8] While not directly applicable to the product, this highlights the sensitivity of the C-Cl bond to hydrolysis.
Visual Aids
Reaction Pathways
Caption: Key reaction pathways in the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Data Summary
Table 1: Common Side Products and Their Characteristics
| Side Product Name | Chemical Formula | Likely Cause | Identification Method | Prevention Strategy |
| 4,6-bis(2-methoxyphenyl)pyrimidine | C₁₈H₁₆N₂O₂ | Second Suzuki coupling | MS, NMR | Control stoichiometry, lower temperature, shorter reaction time |
| 6-(2-methoxyphenyl)pyrimidin-4-ol | C₁₁H₁₀N₂O₂ | Hydrolysis of product | MS, NMR | Neutral workup, minimize water contact |
| Anisole | C₇H₈O | Protodeboronation of boronic acid | GC-MS, NMR | Use fresh boronic acid, optimize temperature |
| 2,2'-Dimethoxybiphenyl | C₁₄H₁₄O₂ | Homo-coupling of boronic acid | GC-MS, NMR | Thorough degassing, efficient catalyst system |
References
Sources
Technical Support Center: Purification of 4-Chloro-6-(2-methoxyphenyl)pyrimidine and its Derivatives
Welcome to the Technical Support Center for the purification of 4-Chloro-6-(2-methoxyphenyl)pyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established principles in purification science and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Molecule: Key Physicochemical Properties Influencing Purification
This compound is a moderately polar molecule. The pyrimidine core, with its two nitrogen atoms, imparts a degree of polarity and potential for hydrogen bonding. The chloro-substituent is a good leaving group, which is key to its synthetic utility but also a potential source of instability. The 2-methoxyphenyl group adds steric bulk and lipophilicity. Understanding this balance of properties is crucial for selecting an appropriate purification strategy.
II. Frequently Asked Questions (FAQs)
General Purification Strategy
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges often stem from the presence of structurally similar impurities, potential for hydrolysis of the chloro group, and the compound's moderate polarity which can complicate chromatographic separations.[1] Common issues include co-elution with starting materials or byproducts in chromatography and difficulty in inducing crystallization.
Q2: What is a good starting point for developing a purification method for a new derivative in this class?
A2: A good starting point is to first assess the crude product's purity by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to understand the impurity profile.[2][3] Based on the polarity of the target molecule and its impurities, a preliminary purification strategy using either column chromatography or recrystallization can be devised.
Column Chromatography
Q3: My compound is streaking or tailing on the silica gel column. What could be the cause and how can I fix it?
A3: Peak tailing in normal-phase chromatography is often due to the interaction of polar functional groups, like the pyrimidine nitrogens, with the acidic silica surface.[1][3] To mitigate this, you can:
-
Add a basic modifier: Incorporating a small amount of triethylamine (0.1-1%) or ammonia in the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.[3]
-
Use a different stationary phase: Consider using neutral or basic alumina, or a C18 reversed-phase column for highly polar derivatives.[4][5]
-
Check for overloading: Injecting too much sample can also lead to poor peak shape.[3]
Q4: I am having difficulty separating my product from a closely related impurity. What can I do?
A4: For challenging separations of closely related compounds, several strategies can be employed:
-
Optimize the mobile phase: A systematic variation of the solvent system's polarity can improve resolution. Using a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.[6]
-
Try a different adsorbent: If silica gel is not providing adequate separation, alumina or a specialized stationary phase might offer different selectivity.[4]
-
Consider flash chromatography: This technique, which uses pressure to increase the solvent flow rate, can often provide better separation in a shorter amount of time.[4]
Recrystallization
Q5: My compound either oils out or fails to crystallize from solution. What should I do?
A5: Oiling out or failure to crystallize are common issues in recrystallization.[1] Here are some troubleshooting steps:
-
Solvent selection is key: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Experiment with a range of solvents of varying polarities.
-
Use a solvent/anti-solvent system: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until turbidity persists.[1]
-
Scratch the flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
Seed the solution: Adding a tiny crystal of the pure compound can induce crystallization.
-
Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of smaller, less pure crystals or oiling out.[7]
Q6: My recrystallized product is still colored, even though the pure compound should be colorless. How can I remove colored impurities?
A6: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1][8] The charcoal adsorbs the colored compounds, which are then removed during the hot gravity filtration step. Use charcoal sparingly, as it can also adsorb some of your product.
Impurity Identification and Prevention
Q7: What are the likely impurities I might encounter?
A7: Potential impurities can arise from several sources:
-
Unreacted starting materials: Such as the precursor hydroxypyrimidine or the chlorinating agent.[9]
-
Side products: For example, hydrolysis of the 4-chloro group to a 4-hydroxy group, or di-substitution if a di-chlorinated precursor is used.[10][11][12]
-
Reagent-derived impurities: Residual phosphorus-containing byproducts if phosphoryl chloride (POCl₃) is used for chlorination.[13][14]
Q8: How can I minimize the formation of the hydrolyzed byproduct (4-hydroxy derivative)?
A8: The 4-chloro group on the pyrimidine ring is susceptible to hydrolysis, especially under basic conditions or in the presence of water at elevated temperatures. To minimize this:
-
Use anhydrous solvents and reagents: Ensure all your solvents and starting materials are dry.
-
Work under an inert atmosphere: Performing the reaction and work-up under nitrogen or argon can prevent atmospheric moisture from interfering.
-
Keep the temperature low during work-up: When performing aqueous extractions, use cold water and work quickly.
III. Troubleshooting Guides
Guide 1: Column Chromatography Purification
This guide provides a systematic approach to troubleshooting common issues during the column chromatography of this compound and its derivatives.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Poor Separation | Inappropriate solvent system. | 1. Run a TLC analysis: Test various solvent systems to find one that gives a good separation of your product from impurities (target Rf ~0.2-0.4).[6] 2. Use a solvent gradient: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar polarities.[6] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[15] | |
| Product Elutes with the Solvent Front | Solvent system is too polar. | Decrease the polarity of the mobile phase. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. |
| Product Does Not Elute from the Column | Solvent system is not polar enough. | Increase the polarity of the mobile phase. If your product is still not eluting with 100% ethyl acetate, consider adding a small amount of a more polar solvent like methanol. |
| Compound is decomposing on silica. | If your compound is acid-sensitive, consider using neutral alumina as the stationary phase or deactivating the silica gel with triethylamine.[6] | |
| Cracked or Channeled Column | Improper packing of the column. | Ensure the adsorbent is packed uniformly. A slurry packing method is generally preferred for silica gel to avoid air bubbles and channels.[15] |
Guide 2: Recrystallization Purification
This guide addresses common problems encountered during the purification of this compound derivatives by recrystallization.
| Problem | Possible Cause | Solutions and Scientific Rationale |
| No Crystals Form Upon Cooling | Solution is not supersaturated (too much solvent used). | 1. Evaporate some solvent: Gently heat the solution to remove some of the solvent and then allow it to cool again.[1] 2. Add an anti-solvent: Slowly add a solvent in which your compound is insoluble but is miscible with the crystallization solvent.[1] |
| The compound is too soluble in the chosen solvent. | Try a different solvent or a solvent pair. The ideal solvent will have a steep solubility curve with respect to temperature.[7] | |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The solution is supersaturated with impurities. | Try to pre-purify the crude material by a quick filtration through a small plug of silica gel to remove baseline impurities.[6] | |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.[7] | |
| Low Recovery | The compound has significant solubility in the cold solvent. | 1. Cool the solution in an ice bath: This will maximize the precipitation of the product. 2. Minimize the amount of solvent used for washing: Wash the collected crystals with a small amount of ice-cold solvent. |
IV. Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of sample.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[15][16]
-
Add a layer of sand on top of the silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a lower polarity.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluting solvent (gradient elution).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube and add a few drops of a potential solvent.
-
Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the compound just dissolves.[7]
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[8]
-
-
Hot Filtration:
-
If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.[8]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[1]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
-
V. Visualization of Workflows
Purification Workflow Diagram
Caption: General workflow for the purification of this compound derivatives.
Troubleshooting Logic Diagram for Column Chromatography
Caption: Troubleshooting logic for poor separation in column chromatography.
VI. References
-
BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives. Retrieved from
-
BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from
-
BenchChem. (n.d.). Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Retrieved from
-
Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines. Retrieved from
-
BenchChem. (n.d.). methods for monitoring the progress of pyrimidine reactions. Retrieved from
-
Google Patents. (n.d.). DE4408404A1 - Process for the preparation of chloropyrimidines. Retrieved from
-
PubMed Central. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from
-
Google Patents. (n.d.). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide. Retrieved from
-
University of California, Irvine. (n.d.). Column chromatography. Retrieved from
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. Retrieved from
-
Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Retrieved from
-
Google Patents. (n.d.). US6562970B1 - Method for producing 4-chloro-6-hydroxypyrimidine. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Chlorination in Pyrimidine Synthesis. Retrieved from
-
BenchChem. (n.d.). 4-Chloro-6-methoxy-2-phenylpyrimidine|CAS 4319-72-6. Retrieved from
-
Google Patents. (n.d.). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine. Retrieved from
-
MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from
-
Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine. Retrieved from
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from
-
Acta Poloniae Pharmaceutica. (2011). SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_jm1R7aY_Me2s6VSsTp5C3cIXMUOlTKQHpmuXj7VXn5C2DZQrptRg3gsRoB9vOY_DJig9UisnYuK2VKMOCwSow8ddm9LrCpdViBzXWRUDnkb_SvakymtR1VApo84fo81vJN1hCKuJXQGS_QjHbIdYdXNPsun9]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US6562970B1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]
- 11. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 14. DE4408404A1 - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Chloro-6-(2-methoxyphenyl)pyrimidine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-Chloro-6-(2-methoxyphenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols. The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success with heteroaryl chlorides, particularly electron-deficient pyrimidines, hinges on carefully optimized conditions.[1][2] This resource will help you navigate the common challenges and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low to no conversion of the this compound starting material. What are the likely causes?
A1: Low or no conversion in the Suzuki coupling of a heteroaryl chloride is a common issue that can often be traced back to a few key factors:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage, or exposure to oxygen.[3][4] The active Pd(0) species is particularly sensitive to oxidation.
-
Inefficient Oxidative Addition: The C-Cl bond of 4-chloropyrimidine is less reactive than corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle challenging. This is often the rate-limiting step.
-
Poor Ligand Choice: The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle.[5] For unreactive aryl chlorides, a generic ligand like triphenylphosphine (PPh₃) may not be sufficient.
-
Suboptimal Base or Solvent: The base is crucial for the transmetalation step, and its effectiveness is highly dependent on the solvent system.[6] An inappropriate combination can stall the reaction.
Q2: I'm observing significant formation of side products, primarily the homocoupling of 2-methoxyphenylboronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a frequent side reaction, especially with electron-rich boronic acids like 2-methoxyphenylboronic acid.[7] This is often exacerbated by the presence of oxygen.[3] To mitigate this:
-
Ensure Rigorous Inert Atmosphere: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.
-
Optimize Catalyst and Ligand: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.[8]
-
Control Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. An optimal temperature must be determined empirically.
Q3: What is protodeboronation and how can I prevent it?
A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[2] This side reaction consumes the boronic acid and reduces the yield of the desired product. It can be promoted by acidic or basic conditions, especially at elevated temperatures.[2] To minimize protodeboronation:
-
Use a Milder Base: If you suspect protodeboronation, consider switching to a weaker base like potassium carbonate (K₂CO₃) or using anhydrous conditions with potassium phosphate (K₃PO₄).[8]
-
Use Boronic Esters: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation than the corresponding boronic acids.[9][10]
-
Optimize Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Problem: Low Yield (<50%)
Diagnostic Workflow
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps & Rationale
| Potential Cause | Recommended Action & Scientific Rationale |
| Inactive Catalyst/Inefficient Ligand | Action: Switch to a more active and stable catalyst system. For challenging aryl chlorides, pre-formed catalysts with bulky, electron-rich phosphine ligands are often superior.[1][11] Rationale: Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) enhance the rate of the slow oxidative addition of the aryl chloride to the Pd(0) center.[1][5] Pre-catalysts like XPhos Pd G2 or G3 provide a reliable source of the active Pd(0) species.[11] |
| Inappropriate Base | Action: Screen a variety of bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[11] Rationale: The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species, facilitating transmetalation.[6] The strength and solubility of the base are critical; stronger, more soluble bases can accelerate the reaction but may also promote side reactions.[3][11] |
| Suboptimal Solvent | Action: Test different solvent systems. Aprotic polar solvents like 1,4-dioxane, THF, or 2-MeTHF, often with a small amount of water, are common choices.[3][12] Rationale: The solvent must solubilize all reaction components and influence the activity of the catalyst and base.[3] Water can aid in dissolving inorganic bases and may participate in the catalytic cycle.[13] For some systems, alcoholic solvents can also be effective.[7] |
| Low Reaction Temperature | Action: Gradually increase the reaction temperature, for instance, in increments of 10 °C from 80 °C to 110 °C. Rationale: The oxidative addition of aryl chlorides often requires thermal energy to overcome the activation barrier. However, excessive heat can lead to catalyst decomposition and increased side product formation.[3] |
| Poor Quality Boronic Acid | Action: Use fresh, high-purity 2-methoxyphenylboronic acid. Alternatively, consider using the corresponding pinacol boronate ester. Rationale: Boronic acids can degrade over time, leading to lower reactivity and the formation of impurities.[3] Boronate esters are generally more stable and can be a reliable alternative.[9] |
Problem: Formation of Significant Byproducts
Byproduct Identification and Mitigation
| Observed Byproduct | Potential Cause | Recommended Action & Scientific Rationale |
| Homocoupling of 2-methoxyphenylboronic acid | Presence of oxygen, suboptimal catalyst system. | Action: Ensure rigorous degassing of the reaction mixture. Use a bulky ligand to sterically hinder the homocoupling pathway.[8] Rationale: Oxygen can promote the oxidative homocoupling of boronic acids.[3] Bulky ligands favor the desired cross-coupling by making the formation of the biaryl product more sterically favorable. |
| Protodeboronation of 2-methoxyphenylboronic acid | Harsh basic conditions, prolonged high temperatures. | Action: Use a milder base (e.g., K₂CO₃) or anhydrous conditions (e.g., K₃PO₄ in dioxane).[8] Reduce reaction time and/or temperature. Rationale: This side reaction is often base-catalyzed and accelerated by heat.[2] Minimizing these factors can preserve the boronic acid for the desired cross-coupling. |
| Dehalogenation of this compound | Presence of a hydrogen source and a reducing environment. | Action: Ensure the use of high-purity, dry solvents. Certain bases or additives can act as hydride sources; consider alternatives if dehalogenation is significant. Rationale: The palladium catalyst can facilitate the reduction of the C-Cl bond in the presence of a suitable hydrogen donor. |
| Formation of Palladium Black | Catalyst decomposition. | Action: Use a more robust ligand that better stabilizes the palladium nanoparticles. Ensure a strictly inert atmosphere.[4] Rationale: The formation of palladium black indicates that the active catalyst is precipitating out of solution, leading to a loss of activity. This is often due to ligand dissociation or oxidation. |
Experimental Protocols
General Considerations
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.[3]
-
Reagent Purity: Use high-purity, dry solvents and reagents for best results.
-
Degassing: Solvents should be thoroughly degassed by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.[14]
Protocol 1: Standard Conditions (Initial Screening)
This protocol provides a general starting point for the Suzuki coupling.
-
To a dry Schlenk flask, add this compound (1.0 equiv.), 2-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ (5 mol%).
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions for Challenging Substrates
This protocol employs a more active catalyst system suitable for the less reactive 4-chloropyrimidine.
-
To a dry Schlenk flask, add this compound (1.0 equiv.), 2-methoxyphenylboronic acid pinacol ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add XPhos Pd G3 (2 mol%).
-
Add degassed 2-MeTHF and water (e.g., 10:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure described in Protocol 1.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4-Chloro-6-(2-methoxyphenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-Chloro-6-(2-methoxyphenyl)pyrimidine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in successfully scaling up this synthesis from the lab bench to larger-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your process development.
Introduction: Choosing Your Synthetic Path
The synthesis of this compound on a larger scale typically proceeds via one of two primary routes. The selection of the optimal route will depend on factors such as raw material availability, cost, equipment, and safety infrastructure. This guide will cover both pathways, addressing their unique scale-up challenges.
-
Route 1: Suzuki-Miyaura Cross-Coupling. This modern approach involves the palladium-catalyzed reaction of 4,6-dichloropyrimidine with 2-methoxyphenylboronic acid. It offers high selectivity but requires careful control of the catalyst system and poses challenges in metal removal.
-
Route 2: Vilsmeier-Haack Type Synthesis. A more traditional approach, this route starts from a pyrimidinone precursor, which is then chlorinated using a reagent like phosphorus oxychloride (POCl₃). While often cost-effective, this method involves highly reactive and hazardous materials, demanding rigorous safety protocols.
Below, we will explore the potential issues and solutions for each of these synthetic strategies in a question-and-answer format.
Route 1: Suzuki-Miyaura Cross-Coupling
This route is often favored for its high functional group tolerance and generally milder reaction conditions. However, scaling up palladium-catalyzed reactions introduces a unique set of challenges.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
Question 1: My Suzuki-Miyaura reaction yield has dropped significantly on a larger scale, and I'm observing a significant amount of starting material (4,6-dichloropyrimidine) remaining. What are the likely causes?
Answer: A drop in yield upon scale-up is a common issue and can often be traced back to several factors related to reaction kinetics and mass transfer.
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to poor mixing of the multiphasic reaction mixture (organic solvent, aqueous base, and solid catalyst). This can result in localized areas of low catalyst concentration, hindering the reaction rate. Ensure your reactor's impeller design and stirring speed are sufficient to maintain a homogenous suspension.
-
Poor Heat Transfer: While Suzuki couplings are not typically violently exothermic, localized hot spots due to poor heat dissipation can lead to catalyst degradation and the formation of byproducts. Monitor the internal reaction temperature closely and ensure your reactor's heating/cooling system is responsive.
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] While this may be manageable on a small scale with a simple nitrogen blanket, larger reactors have a greater headspace and more potential leak points. It is crucial to thoroughly deoxygenate your solvent and reagents and maintain a robust inert atmosphere throughout the reaction.
-
Catalyst Deactivation: The palladium catalyst can deactivate over time. On a larger scale, with potentially longer reaction times, this can become more pronounced. Consider a more robust catalyst or a slightly higher catalyst loading, though the latter will have implications for purification.
Question 2: I'm seeing significant formation of homocoupled byproducts (biphenyls from the boronic acid and biphenylpyrimidines). How can I minimize these?
Answer: Homocoupling is a common side reaction in Suzuki couplings and is often exacerbated by certain conditions.
-
Oxygen Exposure: As mentioned, oxygen can interfere with the catalytic cycle and promote the homocoupling of the boronic acid.[2] Rigorous inerting of the reaction is the first line of defense.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. An insufficient amount of base can slow down the desired cross-coupling, allowing more time for side reactions. Conversely, a very strong base can sometimes promote unwanted reactions. Potassium carbonate (K₂CO₃) is a common and effective choice for this type of coupling.[3]
-
Reaction Temperature: Higher temperatures can sometimes favor homocoupling. If you are using elevated temperatures to drive the reaction to completion, try to find a balance where the cross-coupling proceeds at a reasonable rate without excessive byproduct formation.
Question 3: After the reaction, I'm struggling to remove the residual palladium from my product to meet regulatory requirements (<10 ppm). What are the best strategies for palladium removal at scale?
Answer: Removing palladium to the parts-per-million (ppm) level is a significant challenge in pharmaceutical manufacturing.[4] A multi-pronged approach is often necessary.
-
Work-up Procedure: A well-designed work-up can remove a significant portion of the palladium. This can include aqueous washes with chelating agents like ethylenediaminetetraacetic acid (EDTA) or N-acetylcysteine.
-
Adsorbent Treatment: After the initial work-up, treating a solution of your crude product with a scavenger is highly effective. Common choices include:
-
Activated Carbon: A cost-effective option, but it can sometimes lead to product loss due to adsorption.
-
Silica-Based Scavengers: Functionalized silica gels with thiol or amine groups are very effective at binding palladium.
-
Specialized Resins: Various commercial resins are available specifically for palladium scavenging.
-
-
Crystallization: The final crystallization step is a powerful purification technique. The choice of crystallization solvent can have a significant impact on palladium rejection.[5]
| Palladium Removal Technique | Advantages | Disadvantages |
| Aqueous Washes with Chelators | Inexpensive, easy to implement. | May not be sufficient to reach very low ppm levels. |
| Activated Carbon | Low cost, widely available. | Can lead to product loss, fine particles can be difficult to filter. |
| Silica-Based Scavengers | High efficiency, good selectivity. | Higher cost than carbon. |
| Specialized Resins | Very high efficiency and selectivity. | Can be expensive. |
| Crystallization | Excellent for overall purification. | Palladium rejection is highly dependent on the crystal lattice. |
FAQs: Suzuki-Miyaura Cross-Coupling
Q: Which palladium catalyst is best for this reaction? A: For the coupling of a dichloropyrimidine, a catalyst with a bulky phosphine ligand is often a good starting point. Pd(PPh₃)₄ is a classic choice, but more modern catalysts with ligands like XPhos or SPhos may offer higher activity and stability, allowing for lower catalyst loading.
Q: Can I use a different boronic acid derivative, like a boronate ester? A: Yes, boronate esters are often used in Suzuki couplings. They can offer improved stability and solubility compared to boronic acids. The reaction conditions may need slight re-optimization.
Q: How do I monitor the reaction progress on a large scale? A: In-process control (IPC) is crucial for scale-up. High-performance liquid chromatography (HPLC) is the most common method for monitoring the disappearance of starting materials and the formation of the product. Thin-layer chromatography (TLC) can be used for quick qualitative checks.
Route 2: Vilsmeier-Haack Type Synthesis
This classical approach involves the chlorination of a pyrimidinone precursor, typically 4-hydroxy-6-(2-methoxyphenyl)pyrimidine, using a chlorinating agent like phosphorus oxychloride (POCl₃). The primary challenges in scaling up this route are related to the handling of hazardous reagents and managing highly exothermic reactions.
Troubleshooting Guide: Vilsmeier-Haack Type Synthesis
Question 1: My reaction with phosphorus oxychloride (POCl₃) is showing a delayed and uncontrolled exotherm during the quench step. How can I prevent this dangerous situation?
Answer: A delayed exotherm during the quenching of POCl₃ is a serious safety hazard and is often due to the formation of metastable intermediates.[6][7] Proper quenching technique is paramount.
-
Reverse Quench: Always add the reaction mixture containing excess POCl₃ slowly to the quenching solution (e.g., ice-water or a basic solution). Never add the quenching solution to the reaction mixture. This "reverse quench" ensures that the POCl₃ is always the limiting reagent in the quenching vessel, allowing for better temperature control.[8]
-
Quenching Temperature: Quenching at very low temperatures (e.g., 0-5°C) can be deceptive. The hydrolysis of POCl₃ is sluggish at these temperatures, leading to an accumulation of unreacted reagent. As the mixture warms up, the reaction can accelerate uncontrollably. A controlled quench at a slightly elevated temperature (e.g., 35-40°C into a sodium acetate solution) can ensure immediate and controlled hydrolysis.[9]
-
Vigorous Agitation: Ensure that the quenching vessel has excellent agitation to dissipate heat and ensure rapid mixing of the reactants.
Question 2: The work-up of my POCl₃ reaction is messy, and I'm getting low yields of the isolated product. What can I do to improve this?
Answer: The work-up of POCl₃ reactions can be challenging due to the formation of phosphoric acid and the need to neutralize the reaction mixture.
-
Solvent Extraction: After quenching, a robust extraction procedure is necessary. The choice of organic solvent is important for good phase separation and high recovery of the product. Dichloromethane or toluene are often used.[10]
-
pH Adjustment: Careful control of the pH during the work-up is critical. The product's solubility can be pH-dependent. After neutralizing the excess acid, you may need to adjust the pH to optimize the partitioning of your product into the organic layer.
-
Emulsion Formation: The presence of inorganic salts can sometimes lead to the formation of emulsions during extraction. If this occurs, adding a small amount of brine (saturated aqueous NaCl solution) can help to break the emulsion.
Question 3: I'm concerned about the safe handling and storage of phosphorus oxychloride on a larger scale. What are the key safety precautions?
Answer: Phosphorus oxychloride is a corrosive and water-reactive substance that requires strict handling procedures.[11]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.
-
Moisture Control: POCl₃ reacts violently with water. Ensure that all glassware and equipment are scrupulously dry. Store POCl₃ in a tightly sealed container in a dry, well-ventilated area, away from incompatible materials.
-
Emergency Preparedness: Have an appropriate spill kit and emergency procedures in place. Ensure that an emergency shower and eyewash station are readily accessible. All personnel handling POCl₃ should be thoroughly trained on its hazards and the proper handling procedures.
FAQs: Vilsmeier-Haack Type Synthesis
Q: Can I use a different chlorinating agent instead of POCl₃? A: While other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for similar transformations, POCl₃ is a common and effective reagent for the chlorination of hydroxypyrimidines. The choice of reagent will depend on the specific substrate and desired reaction conditions.
Q: How can I confirm that all the POCl₃ has been quenched? A: For process safety, it is highly recommended to confirm the complete hydrolysis of POCl₃ and its reactive intermediates. The most reliable method is ³¹P NMR spectroscopy.[8] A sample of the quenched reaction mixture can be analyzed to ensure the absence of signals corresponding to POCl₃ (typically around δ 2-5 ppm) and its hydrolysis intermediates.
Q: What is the Vilsmeier reagent? A: The Vilsmeier reagent is an electrophilic species formed from the reaction of a substituted amide (like dimethylformamide, DMF) with POCl₃.[12][13] While not directly involved in the chlorination of the pyrimidinone in this context, understanding its formation is crucial if DMF is used as a solvent or additive, as it can lead to side reactions.
Visualizing the Synthetic Pathways
To provide a clearer understanding of the two synthetic routes, the following diagrams illustrate the key transformations.
Caption: Suzuki-Miyaura cross-coupling of 4,6-dichloropyrimidine.
Caption: Vilsmeier-Haack type chlorination of a pyrimidinone precursor.
Experimental Protocols
The following are generalized, step-by-step protocols for the two synthetic routes. These should be adapted and optimized for your specific equipment and scale.
Protocol 1: Suzuki-Miyaura Cross-Coupling
-
Inerting the Reactor: The reactor is thoroughly dried and purged with an inert gas (nitrogen or argon).
-
Reagent Charging: 4,6-dichloropyrimidine, 2-methoxyphenylboronic acid, and the palladium catalyst are charged to the reactor.
-
Solvent Addition: A degassed solvent (e.g., 1,4-dioxane, toluene, or 2-methyltetrahydrofuran) is added.
-
Base Addition: A degassed aqueous solution of a base (e.g., K₂CO₃) is added.
-
Reaction: The mixture is heated to the target temperature (typically 80-100 °C) and stirred vigorously until the reaction is complete, as monitored by HPLC.
-
Work-up: The reaction mixture is cooled, and the aqueous layer is separated. The organic layer is washed with water and brine.
-
Palladium Removal: The organic solution is treated with a palladium scavenger.
-
Isolation: The solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.
Protocol 2: Vilsmeier-Haack Type Synthesis
-
Reagent Charging: 4-hydroxy-6-(2-methoxyphenyl)pyrimidine is charged to a dry reactor.
-
POCl₃ Addition: Phosphorus oxychloride (POCl₃) is added, either as the solvent or in a co-solvent like toluene.
-
Reaction: The mixture is heated (often to reflux) until the reaction is complete (monitored by HPLC).
-
POCl₃ Removal (Optional): Excess POCl₃ can be removed by distillation under reduced pressure.
-
Quenching (Reverse Add): The reaction mixture is slowly added to a vigorously stirred quenching solution (e.g., ice/water or an aqueous base) while maintaining strict temperature control.
-
Extraction: The product is extracted into a suitable organic solvent.
-
Washing: The organic layer is washed with water and brine.
-
Isolation: The solvent is removed under reduced pressure, and the product is purified by crystallization.
Final Recommendations
The choice between these two synthetic routes for this compound will ultimately depend on a thorough process hazard analysis and an evaluation of the process mass intensity for your specific application. For early-stage development where material cost is less of a concern and rapid access to the compound is desired, the Suzuki-Miyaura route may be preferable. For large-scale manufacturing where cost of goods is a primary driver, the Vilsmeier-Haack type synthesis, despite its handling challenges, may be more economical.
This guide provides a starting point for your scale-up journey. Remember that every reaction is unique, and careful process development and optimization are key to a successful and safe scale-up.
References
-
ResearchGate. (2020). How can I properly quench POCl3?. [Link]
-
Fuse, S., & Kitamura, H. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. ChemPlusChem, 88(6), e202300176. [Link]
-
ACS Publications. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. [Link]
-
ACS Figshare. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. [Link]
-
MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
- Google Patents. (1996).
-
ACS Publications. (2020). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
ACS Publications. (2021). Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. Organic Process Research & Development. [Link]
-
ResearchGate. (2009). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
-
ACS Publications. (2021). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]
-
ACS Publications. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
-
MDPI. (2020). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank. [Link]
-
Toso, M. (2017). Case Study: Sequential Pd-Catalyzed Cross-Coupling Reactions; Challenges on Scale-Up. [Link]
-
Wikipedia. (n.d.). Phosphoryl chloride. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
National Institutes of Health. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (2008). One-Pot Double Suzuki Couplings of Dichloropyrimidines. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
-
ResearchGate. (2018). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. [Link]
-
ResearchGate. (2015). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Chemical Industry Journal. (2021). Handling Reaction Exotherms – A Continuous Approach. [Link]
- Google Patents. (2012). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
Springer Nature. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
-
ResearchGate. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
National Institutes of Health. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
- Google Patents. (1998).
-
Royal Society of Chemistry. (2016). Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. In Sustainable Catalysis. [Link]
-
PubMed. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. [Link]
- Google Patents. (1951).
-
MDPI. (2017). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 11. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Chlorination of 4-hydroxy-6-(2-methoxyphenyl)pyrimidine
Welcome to the technical support center for the chlorination of 4-hydroxy-6-(2-methoxyphenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding this critical synthetic transformation. Our goal is to equip you with the necessary knowledge to navigate the nuances of this reaction, select the appropriate chlorinating agent for your needs, and overcome common experimental hurdles.
Introduction: The Importance of Chlorinated Pyrimidines
The conversion of the hydroxyl group in 4-hydroxy-6-(2-methoxyphenyl)pyrimidine to a chlorine atom is a pivotal step in the synthesis of a wide range of biologically active molecules. The resulting 4-chloro-6-(2-methoxyphenyl)pyrimidine is a versatile intermediate, primed for nucleophilic substitution reactions to introduce various functionalities and build molecular complexity. This guide will explore the use of three key chlorinating agents: Phosphorus Oxychloride (POCl₃), Thionyl Chloride (SOCl₂), and Oxalyl Chloride, with a focus on practical application and troubleshooting.
Section 1: Phosphorus Oxychloride (POCl₃) - The Workhorse Reagent
Phosphorus oxychloride is the most widely used and well-documented reagent for the chlorination of hydroxypyrimidines, valued for its high reactivity and efficacy.[1][2]
Frequently Asked Questions (FAQs) about POCl₃ Chlorination
Q1: What is the mechanism of chlorination using POCl₃?
A1: The chlorination of a hydroxypyrimidine with POCl₃ proceeds through the formation of a phosphate ester intermediate. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the displacement of a chloride ion. This intermediate then undergoes nucleophilic attack by the displaced chloride ion at the carbon atom bearing the phosphate ester, resulting in the formation of the desired chloropyrimidine and a phosphate byproduct. The presence of a base, such as pyridine or N,N-dimethylaniline, can facilitate the reaction by neutralizing the generated HCl.[1]
Q2: When should I use a base in my POCl₃ chlorination?
A2: The use of a tertiary amine base like pyridine or N,N-dimethylaniline is common in POCl₃ chlorinations.[1] The base serves two primary purposes: to act as an acid scavenger for the HCl generated during the reaction, and in some cases, to form a more reactive Vilsmeier-type reagent with POCl₃ and a formamide solvent like DMF. For substrates sensitive to acidic conditions or to drive the reaction to completion, a base is highly recommended. Solvent-free reactions often utilize a base to ensure high yields.[2]
Q3: My POCl₃ chlorination is not going to completion. What are the likely causes?
A3: Incomplete conversion is a common issue and can often be attributed to one of the following:
-
Insufficient Reagent: Ensure you are using a molar excess of POCl₃, especially if using it as both the reagent and solvent.
-
Low Reaction Temperature: This reaction typically requires heating. Temperatures can range from refluxing in neat POCl₃ (around 107°C) to higher temperatures (140-160°C) in solvent-free, sealed-vessel conditions.[2]
-
Moisture Contamination: POCl₃ is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. The presence of water will quench the POCl₃, reducing its effectiveness.
-
Poor Quality POCl₃: Over time, POCl₃ can degrade. Using a fresh bottle or distilling the reagent before use is advisable for critical reactions.
Troubleshooting Guide for POCl₃ Chlorination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive POCl₃, insufficient heating, or incorrect stoichiometry. | Use fresh or distilled POCl₃. Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Verify the molar ratios of reactants. |
| Formation of a Dark, Tarry Residue | Reaction temperature is too high, leading to decomposition. | Maintain a controlled reaction temperature. Consider using an inert, high-boiling solvent to better manage the reaction temperature if a neat protocol is problematic. |
| Product is an Oily Substance Instead of a Solid | Presence of impurities or residual solvent. | Ensure complete removal of excess POCl₃ under reduced pressure before workup. Purify the crude product by recrystallization or column chromatography. |
| Difficult Workup and Product Loss | Highly exothermic and violent quenching of excess POCl₃. | Cool the reaction mixture to room temperature before quenching. Slowly and carefully add the reaction mixture to a vigorously stirred mixture of ice and water. Reverse quenching is often safer. Adjust the pH carefully with a base like sodium carbonate to precipitate the product. |
Experimental Protocol: Chlorination with POCl₃
Materials:
-
4-hydroxy-6-(2-methoxyphenyl)pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as base)
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, and heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add 4-hydroxy-6-(2-methoxyphenyl)pyrimidine (1.0 eq).
-
Add phosphorus oxychloride (3.0-5.0 eq). If using a base, add pyridine (1.0-1.2 eq).
-
Heat the reaction mixture to reflux (approx. 107°C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully and slowly, pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Section 2: Thionyl Chloride (SOCl₂) - A Milder Alternative
Thionyl chloride is another effective chlorinating agent, often used for the conversion of alcohols and carboxylic acids to their corresponding chlorides.[3] While less common than POCl₃ for hydroxypyrimidines, it can be a valuable alternative, particularly when milder conditions are desired. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is often necessary to facilitate the reaction.
Frequently Asked Questions (FAQs) about SOCl₂ Chlorination
Q1: How does the mechanism of chlorination with SOCl₂/DMF differ from POCl₃?
A1: When DMF is used as a catalyst with SOCl₂, the Vilsmeier reagent, a chloroiminium salt, is formed in situ.[4] This reagent is the active chlorinating species. The reaction proceeds via the attack of the hydroxypyrimidine on the Vilsmeier reagent, followed by elimination to give the chloropyrimidine. This mechanism is distinct from the direct phosphorylation seen with POCl₃ alone.
Q2: What are the advantages of using SOCl₂ over POCl₃?
A2: SOCl₂ offers several potential advantages:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures than with POCl₃.
-
Gaseous Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify purification.
-
Reduced Waste: In some cases, the use of a large excess of the chlorinating agent can be avoided.
Q3: I am observing decomposition of my starting material with SOCl₂. What can I do?
A3: Decomposition can occur if the reaction temperature is too high or if the substrate is sensitive to the acidic conditions generated. Consider running the reaction at a lower temperature for a longer duration. The use of a non-nucleophilic base can also help to scavenge the HCl produced.
Troubleshooting Guide for SOCl₂ Chlorination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient catalyst (DMF), low temperature, or poor quality SOCl₂. | Ensure a catalytic amount of fresh DMF is used. Gently heat the reaction mixture. Use freshly distilled SOCl₂. |
| Formation of Dark-Colored Byproducts | Overheating or prolonged reaction times. | Monitor the reaction closely by TLC and work up as soon as the starting material is consumed. Reduce the reaction temperature. |
| Reversion to Starting Material During Workup | Hydrolysis of the product. | Ensure the workup is performed under anhydrous conditions until the excess SOCl₂ is removed. Use a non-aqueous workup if possible. |
Experimental Protocol: Chlorination with SOCl₂/DMF
Materials:
-
4-hydroxy-6-(2-methoxyphenyl)pyrimidine
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM) as solvent
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of 4-hydroxy-6-(2-methoxyphenyl)pyrimidine (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF (e.g., 0.1 eq).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to a gentle reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and carefully evaporate the excess SOCl₂ and solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with a cold, dilute sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify as necessary.
Section 3: Oxalyl Chloride - A Highly Reactive and Selective Option
Oxalyl chloride, often in the presence of a catalytic amount of DMF, is a powerful reagent for converting carboxylic acids and some alcohols to their corresponding chlorides.[5][6][7] Its high reactivity allows for reactions to be carried out at low temperatures, and the gaseous byproducts (CO, CO₂, HCl) are easily removed.[5][6]
Frequently Asked Questions (FAQs) about Oxalyl Chloride Chlorination
Q1: What makes oxalyl chloride a good choice for chlorination?
A1: Oxalyl chloride is highly reactive, often allowing for rapid reactions at or below room temperature. The formation of the Vilsmeier reagent with DMF is very efficient.[4] The gaseous byproducts make for a cleaner reaction profile and simpler workup compared to POCl₃.[5][6]
Q2: Are there any specific safety concerns with oxalyl chloride?
A2: Yes, oxalyl chloride is highly toxic and corrosive and reacts violently with water.[8] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment. The gaseous byproducts, particularly carbon monoxide, are also toxic.
Q3: Can oxalyl chloride cause any side reactions with my pyrimidine substrate?
A3: While generally selective, the high reactivity of the Vilsmeier reagent formed from oxalyl chloride could potentially lead to other reactions if there are other nucleophilic sites on the molecule. Careful control of stoichiometry and temperature is important.
Troubleshooting Guide for Oxalyl Chloride Chlorination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Vigorous, Uncontrolled Reaction | Addition of oxalyl chloride is too fast. | Add the oxalyl chloride dropwise at a low temperature (e.g., 0°C) to maintain control over the reaction exotherm. |
| Low Yield | Moisture in the reaction or premature quenching. | Ensure all reagents and solvents are anhydrous. Work up the reaction carefully to avoid hydrolysis of the product. |
| Product Contaminated with DMF-related byproducts | The Vilsmeier reagent can sometimes form stable byproducts. | Use the minimum effective amount of DMF catalyst. Purify the product carefully using column chromatography. |
Experimental Protocol: Chlorination with Oxalyl Chloride/DMF
Materials:
-
4-hydroxy-6-(2-methoxyphenyl)pyrimidine
-
Oxalyl chloride
-
N,N-dimethylformamide (DMF, catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Inert gas atmosphere
Procedure:
-
Dissolve 4-hydroxy-6-(2-methoxyphenyl)pyrimidine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.
-
Redissolve the residue in fresh DCM and wash with cold, saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as needed.
Section 4: Comparative Summary and Reagent Selection
The choice of chlorinating agent will depend on several factors, including the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.
| Parameter | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) | Oxalyl Chloride |
| Reactivity | High | Moderate to High (with DMF) | Very High (with DMF) |
| Typical Temp. | Reflux (107°C) or 140-160°C | Room Temp to Reflux | 0°C to Room Temp |
| Byproducts | Phosphoric acid derivatives (solid/liquid) | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |
| Workup | Often requires careful quenching and extraction | Simpler, due to gaseous byproducts | Simpler, due to gaseous byproducts |
| Cost | Relatively inexpensive | Moderately priced | More expensive |
| Safety | Corrosive, reacts with water | Corrosive, toxic fumes | Highly toxic, corrosive, reacts violently with water |
Section 5: Visualizing the Chemistry
Diagrams of Key Mechanisms and Workflows
Caption: Mechanisms of chlorination.
Caption: General experimental workflow.
References
-
Oxalyl Chloride. Organic Syntheses Procedure. Available at: [Link]
- Synthesis process of 4, 6-dichloropyrimidine. CN111004184A - Google Patents.
-
3 - Organic Syntheses Procedure. Available at: [Link]
-
Oxalyl chloride. Wikipedia. Available at: [Link]
-
Vilsmeier reagent. Wikipedia. Available at: [Link]
-
Oxalyl chloride. Organic Chemistry Portal. Available at: [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. Available at: [Link]
-
Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds. ResearchGate. Available at: [Link]
-
Oxalyl Chloride. Common Organic Chemistry. Available at: [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. Available at: [Link]
-
Oxalyl Chloride: A Versatile Reagent in Organic Transformations. Request PDF. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 6. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxalyl Chloride [commonorganicchemistry.com]
managing reaction temperatures for 4-Chloro-6-(2-methoxyphenyl)pyrimidine synthesis
Technical Support Center: Synthesis of 4-Chloro-6-(2-methoxyphenyl)pyrimidine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of temperature management in achieving high yield and purity.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis. The solutions provided are based on established chemical principles and field-proven experience.
Q1: My reaction yield is significantly lower than expected. Could incorrect temperature control be the cause?
A1: Absolutely. Low yield is a common problem directly linked to suboptimal thermal conditions. Both insufficient and excessive heat can be detrimental.
-
Cause 1: Incomplete Reaction (Temperature Too Low): The initial condensation reaction to form the pyrimidinone intermediate requires a certain activation energy. If the temperature is too low, the reaction rate will be exceedingly slow, leading to incomplete conversion of starting materials even after extended reaction times.[1]
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction's progress closely using Thin Layer Chromatography (TLC).[2][3] The optimal temperature is one that shows significant product formation within a reasonable timeframe (e.g., 2-4 hours) without the appearance of new impurity spots.
-
-
Cause 2: Product Degradation or Side Reactions (Temperature Too High): Excessive heat can cause degradation of the starting materials, intermediates, or the final product. Furthermore, high temperatures can promote alternative reaction pathways, leading to the formation of unwanted byproducts. For instance, the decomposition of urea at elevated temperatures can lead to the formation of Hantzsch-type dihydropyridine byproducts, which are often fluorescent.[3]
-
Solution: If you observe a decrease in the main product spot on TLC along with the appearance of new, often lower Rf spots or streaking, the temperature is likely too high. Reduce the reflux temperature by choosing a lower-boiling point solvent or by heating the reaction under a gentle reflux rather than a vigorous one.
-
Q2: I'm observing significant impurity peaks in my crude product analysis (TLC/LC-MS). How can I mitigate these through temperature management?
A2: Impurity formation is a classic sign that your reaction conditions, particularly temperature, are favoring unintended pathways.
-
Primary Cause: Hantzsch-type Dihydropyridine Byproduct: This is one of the most common byproducts in Biginelli-type reactions (the first step of your synthesis). It arises from the reaction of the aldehyde with two equivalents of the β-ketoester and ammonia (which can form from urea decomposition at high temperatures).[3]
-
Troubleshooting Steps: The most effective way to combat this is to lower the reaction temperature. Running the condensation step at a milder temperature (e.g., 60-80 °C) significantly disfavors the Hantzsch pathway.
-
-
Secondary Cause (Chlorination Step): During the conversion of the pyrimidinone hydroxyl group to the chloride using a reagent like phosphoryl chloride (POCl₃), excessive temperatures can lead to the formation of colored impurities or other chlorinated byproducts.
-
Troubleshooting Steps: The addition of POCl₃ should be done carefully at a controlled, lower temperature (e.g., 0-10 °C) to manage the initial exotherm. After the addition is complete, the temperature should be raised gradually to reflux. A controlled, gentle reflux is often sufficient and prevents the formation of degradation products.
-
Workflow: Troubleshooting Low Yield & Impurities
The following diagram outlines a logical workflow for addressing common temperature-related issues.
Caption: A troubleshooting workflow for temperature optimization.
Q3: The chlorination step with phosphoryl chloride (POCl₃) is problematic, resulting in a dark, difficult-to-purify crude product. What are the critical temperature considerations?
A3: The chlorination of the pyrimidinone intermediate is a highly exothermic and sensitive step. Improper temperature control is a primary cause of failure.
-
Critical Point 1: Reagent Addition: POCl₃ is highly reactive. Adding it to the reaction mixture at an elevated temperature can cause an uncontrolled exotherm, leading to rapid decomposition and the formation of intractable tars.
-
Best Practice: Always cool the suspension of the pyrimidinone intermediate in your solvent (e.g., toluene) to a low temperature (0-5 °C) in an ice bath before beginning the dropwise addition of POCl₃. This ensures that the heat generated can be effectively dissipated.
-
-
Critical Point 2: Heating to Reflux: After the addition is complete, the reaction typically requires heating to drive the conversion. However, heating too aggressively can still lead to byproduct formation.
-
Best Practice: Warm the reaction mixture slowly and steadily to reflux temperature. Maintain a gentle, controlled reflux. Vigorous heating is unnecessary and often detrimental.[4] The reaction should be monitored by TLC until the starting pyrimidinone spot has been completely consumed.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
A1: The most common and efficient synthesis is a two-step process:
-
Biginelli-type Condensation: A one-pot, three-component reaction between 2-methoxybenzaldehyde, ethyl benzoylacetate (or a similar β-ketoester), and urea under acidic catalysis to form the intermediate 6-(2-methoxyphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one. This is typically followed by an oxidation step to yield the corresponding pyrimidinone.
-
Chlorination: The resulting pyrimidinone is then treated with a chlorinating agent, most commonly phosphoryl chloride (POCl₃), to convert the hydroxyl group at the 4-position into a chloro group, yielding the final product.
Synthetic Pathway Overview
Caption: Two-step synthesis of the target compound.
Q2: What are the optimal temperature ranges for each step?
A2: While the exact temperatures should be optimized for your specific substrates and scale, the following ranges serve as an excellent starting point.
| Reaction Step | Stage | Recommended Temperature | Rationale |
| Condensation | Reagent Mixing & Heating | 60 - 80 °C | Sufficient to overcome activation energy while minimizing Hantzsch byproduct formation. |
| Chlorination | POCl₃ Addition | 0 - 5 °C | To control the initial exothermic reaction and prevent degradation. |
| Chlorination | Reflux | 100 - 110 °C (Toluene) | To drive the reaction to completion after the controlled addition.[4] |
| Workup | Quenching | 0 - 10 °C | The reaction mixture is typically quenched by pouring it slowly onto crushed ice to manage the exothermic destruction of excess POCl₃. |
Q3: Are alternative heating methods, like microwave synthesis, a viable option?
A3: Yes, microwave-assisted synthesis can be a very effective alternative to conventional heating. It often leads to dramatically reduced reaction times and can sometimes improve yields by minimizing the formation of byproducts due to shorter exposure to high temperatures.[2][5] If you are struggling with long reaction times or low yields with conventional heating, exploring microwave conditions is a worthwhile optimization step.
Q4: How critical is monitoring the internal reaction temperature versus the heating bath temperature?
A4: It is absolutely critical. For exothermic reactions, such as the addition of POCl₃, the internal temperature can rise significantly above the temperature of the external heating or cooling bath. Relying solely on the bath temperature can give you a false sense of security, leading to runaway reactions or byproduct formation. Always use a calibrated thermometer or thermocouple placed directly in the reaction mixture to monitor and control the internal temperature accurately.
Experimental Protocols
Protocol 1: Synthesis of 6-(2-methoxyphenyl)pyrimidin-4-ol (Intermediate)
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To the flask, add 2-methoxybenzaldehyde (1.0 eq.), ethyl benzoylacetate (1.0 eq.), urea (1.2 eq.), and a suitable solvent (e.g., ethanol).
-
Catalyst: Add a catalytic amount of a Brønsted acid (e.g., HCl).
-
Heating: Heat the reaction mixture to a gentle reflux (approx. 80 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[3]
-
Workup: Once complete, cool the mixture to room temperature. Filter the solid product, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of this compound
-
Setup: Equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a thermometer to monitor internal temperature. Ensure the setup is under an inert atmosphere (e.g., nitrogen).
-
Reagents: Suspend the intermediate pyrimidinone (1.0 eq.) in a suitable solvent like toluene.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Addition: Add phosphoryl chloride (POCl₃, 3-5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Heating: After the addition is complete, slowly warm the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Neutralize with a suitable base (e.g., aqueous sodium carbonate solution).
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- BenchChem. (2025). Technical Support Center: Optimization of Pyrimidine Synthesis. BenchChem.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
- Németh, G., Varga, Z., Greff, Z., Kéri, G., & Orfi, L. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica, 80(3), 101–108.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Unexpected Products in 4-Chloro-6-(2-methoxyphenyl)pyrimidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-6-(2-methoxyphenyl)pyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and characterize unexpected products that may arise during your experiments. Our focus is on providing practical, experience-driven insights to navigate the complexities of pyrimidine chemistry.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its reactivity is primarily centered around the electron-deficient pyrimidine ring, making the C4-chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. However, the interplay between the reactive chloropyrimidine core and the ortho-methoxyphenyl substituent can lead to unexpected and sometimes complex side products. This guide is designed to help you anticipate, identify, and troubleshoot these occurrences.
Frequently Asked Questions (FAQs)
FAQ 1: I am observing a significant amount of a polar, chlorine-free byproduct in my nucleophilic substitution reaction. What is it likely to be?
This is a common issue and the byproduct is most likely 6-(2-methoxyphenyl)pyrimidin-4-ol , the result of hydrolysis of the starting material.
-
Causality : The C4 position of the pyrimidine ring is highly electrophilic and susceptible to nucleophilic attack. If water is present in your reaction mixture, it can act as a nucleophile, displacing the chloride ion to form the corresponding hydroxypyrimidine (which exists in equilibrium with its tautomeric form, a pyrimidone).[1] This is a classic SNAr reaction.[2]
-
Troubleshooting Protocol :
-
Ensure Anhydrous Conditions :
-
Dry all glassware in an oven at >100°C for several hours before use.
-
Use anhydrous solvents. If you are using solvents from a bottle that has been opened multiple times, consider using a fresh bottle or drying the solvent using appropriate methods (e.g., molecular sieves).
-
Ensure all reagents, especially amines which can be hygroscopic, are dry.
-
-
Inert Atmosphere : Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Characterization :
-
Mass Spectrometry (MS) : Look for a molecular ion peak corresponding to the molecular weight of 6-(2-methoxyphenyl)pyrimidin-4-ol.
-
1H NMR : The disappearance of the characteristic downfield shift of the proton adjacent to the chlorine and the appearance of a broad signal for the -OH proton (if not exchanged with D2O) are indicative. The aromatic protons will also show a shift in their signals.
-
Infrared (IR) Spectroscopy : Look for a broad O-H stretching band and a C=O stretching band from the pyrimidone tautomer.
-
FAQ 2: My reaction with a primary amine is giving a complex mixture, and I suspect a di-substituted product. How can I favor mono-substitution?
While less common for a mono-chlorinated pyrimidine, di-substitution can occur under harsh conditions or with particularly reactive nucleophiles, though it may not be a simple double displacement on the pyrimidine ring. A more likely scenario with difunctional nucleophiles like diamines is the formation of a dimer.
-
Causality : If you are using a nucleophile with two reactive sites (e.g., ethylenediamine), it is possible for each amine group to react with a molecule of the chloropyrimidine, leading to a dimeric product.
-
Troubleshooting Protocol :
-
Excess Nucleophile : Use a large excess of the diamine to favor the reaction of only one of its nucleophilic sites.
-
Protecting Groups : If possible, protect one of the nucleophilic groups on your diamine to ensure mono-substitution.
-
Controlled Addition : Add the chloropyrimidine slowly to a solution of the diamine to maintain a high concentration of the nucleophile relative to the electrophile.
-
FAQ 3: I am performing a reaction at elevated temperatures and I am seeing a product with a mass that suggests the loss of a methyl group. What is happening?
You are likely observing the O-demethylation of the 2-methoxyphenyl group, leading to the formation of 2-(4-chloro-6-pyrimidinyl)phenol.
-
Causality : Aryl methyl ethers can be cleaved under various conditions, including strongly acidic or nucleophilic environments, often at higher temperatures.[3][4][5][6] Some reagents used in nucleophilic substitution or cross-coupling reactions (e.g., certain Lewis acids or strong bases) can facilitate this demethylation.
-
Troubleshooting Protocol :
-
Lower Reaction Temperature : If the desired reaction allows, try running it at a lower temperature.
-
Reagent Choice : Be mindful of your reagents. If you are using a strong Lewis acid or a very strong nucleophile, consider if a milder alternative is available. For instance, some demethylating agents include BBr3, HBr, or strong nucleophiles like thiophenolates.[3]
-
Reaction Time : Minimize the reaction time to what is necessary for the main reaction to complete.
-
-
Characterization :
-
MS : Look for a molecular ion peak that is 14 Da less than the expected product (or starting material if it's the main species being demethylated).
-
1H NMR : The characteristic singlet of the methoxy group (around 3.8-4.0 ppm) will be absent, and a new broad singlet for the phenolic -OH will appear.
-
FAQ 4: I have isolated a non-polar, chlorine-containing byproduct that seems to have undergone an intramolecular reaction. What could be its structure?
A plausible, though unexpected, product is a tetracyclic fused ring system, arising from an initial demethylation followed by an intramolecular SNAr.
-
Causality : If demethylation occurs (as discussed in FAQ 3), the resulting phenolic oxygen can act as an intramolecular nucleophile, attacking the C4 position of the pyrimidine ring to displace the chloride. This would result in a fused dibenzo[b,f]pyrano[4,3-d]pyrimidine system.
-
Troubleshooting Protocol : The strategies to prevent this are the same as for preventing demethylation (see FAQ 3). If this product is desired, conditions that promote demethylation followed by heating in the presence of a base could be explored.
-
Characterization :
-
MS : The mass of this product would be that of the starting material minus the mass of HCl.
-
1H and 13C NMR : This rigid, fused system would have a very distinct NMR spectrum compared to the starting material, with significant changes in the chemical shifts of the aromatic protons and carbons. 2D NMR techniques (like HMBC and HSQC) would be essential to confirm the connectivity.
-
FAQ 5: My reaction mixture has developed a yellow or orange color, and I have an unexpected product with a mass 16 Da higher than my expected product. What is this?
This could be a pyrimidine N-oxide .
-
Causality : The nitrogen atoms in the pyrimidine ring are susceptible to oxidation to form N-oxides.[7][8] This can happen if your reaction is exposed to air for long periods at high temperatures, or if you are using reagents that can act as oxidants (e.g., certain metal catalysts in the presence of air, or peroxy acids).[9][10]
-
Troubleshooting Protocol :
-
Inert Atmosphere : Rigorously exclude air from your reaction by using an inert atmosphere (N2 or Ar).
-
Degas Solvents : Degas your solvents before use, especially for sensitive reactions like palladium-catalyzed cross-couplings.[11]
-
-
Characterization :
-
MS : Look for a molecular ion peak that is 16 Da higher than the parent compound.
-
1H NMR : The protons on the pyrimidine ring and the ortho-protons of the phenyl ring will be shifted downfield due to the electron-withdrawing effect of the N-oxide group.
-
Troubleshooting Guide for Common Reactions
Nucleophilic Aromatic Substitution (SNAr)
| Observed Issue | Potential Cause(s) | Suggested Action(s) | Characterization of Byproduct |
| Low Yield, Starting Material Remaining | 1. Insufficiently reactive nucleophile.2. Steric hindrance.3. Low reaction temperature. | 1. Use a stronger base to deprotonate the nucleophile.2. Increase reaction temperature.3. Consider a different solvent. | N/A |
| Formation of 6-(2-methoxyphenyl)pyrimidin-4-ol | Presence of water in the reaction. | Use anhydrous solvents and reagents; run under an inert atmosphere. | MS: (M+H)+ for C11H10N2O2. 1H NMR: Absence of starting material signals, presence of -OH peak. |
| Formation of 2-(4-chloro-6-pyrimidinyl)phenol | High reaction temperature; presence of strong nucleophiles/bases. | Lower the reaction temperature; use a milder base. | MS: (M+H)+ for C10H7ClN2O. 1H NMR: Absence of OMe singlet, presence of phenolic OH. |
Suzuki Coupling
| Observed Issue | Potential Cause(s) | Suggested Action(s) | Characterization of Byproduct |
| Low to No Conversion | 1. Palladium catalyst deactivation by pyrimidine nitrogens.[12]2. Inefficient oxidative addition of the C-Cl bond.[12]3. Boronic acid decomposition. | 1. Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos).[12]2. Use a more active palladium precursor (e.g., Pd2(dba)3).3. Ensure your boronic acid is pure and dry. | N/A |
| Formation of 6-(2-methoxyphenyl)pyrimidine (Dehalogenation) | 1. Premature quenching of the reaction.2. Presence of a proton source that leads to protodeboronation of the boronic acid, followed by reduction of the chloropyrimidine. | 1. Ensure all reagents are anhydrous.2. Use a non-protic solvent if possible. | MS: (M+H)+ for C11H10N2O. |
Visualizing Potential Reaction Pathways
Workflow for Troubleshooting Unexpected Products
Caption: Troubleshooting workflow for identifying unexpected products.
Potential Side Reaction Pathways
Caption: Overview of potential unexpected reaction pathways.
References
-
Reddit. (2023). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]
- Taylor, E. C., & McKillop, A. (1965). Pyrimidine N‐oxides. Oxidation of 5‐nitroso‐2,4,6‐triaminopyrimidine. The Journal of Organic Chemistry, 30(9), 3153–3155.
- Kurzawa, T., Zimmer, R., Würthwein, E. U., & Reissig, H. U. (2023). The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions. Chemistry–A European Journal, 29(17), e202203538.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, imidazoles, and other heterocycles. Journal of the American Chemical Society, 124(50), 14844–14845.
- Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
- Tang, Y., Li, K., Chinnam, A. K., Staples, R. J., & Shreeve, J. M. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Dalton Transactions, 50(2), 437-441.
- Mansour, A. K., Eid, M. M., & El-Tohamy, S. A. K. (1988). Synthesis of Pyrimidine Derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 27(8), 748-750.
-
Reddit. (2017). Demethylation of an aryl methoxy group. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
- Asif, M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6073.
-
ResearchGate. (n.d.). Typical reactions of pyridine N‐oxides of general structure A or C.... Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). Retrieved from [Link]
-
Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved from [Link]
- Achelle, S., et al. (2018). Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. Molecules, 23(11), 2953.
- Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
-
Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Retrieved from [Link]
- Lee, H. K., & Kim, S. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Bulletin of the Korean Chemical Society, 22(5), 547-549.
- Holý, A., et al. (2002). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of Medicinal Chemistry, 45(9), 1918-1929.
-
Arkivoc. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). Proximity- and Chelation-Induced SNAr 1,4-Aromatic ortho-Substitution of ortho-Methoxyphenyl 2-Alkyl Ketones. Retrieved from [Link]
- Budesinsky, Z., & Vavrina, J. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, (11), 1506-1509.
-
Taylor & Francis Online. (n.d.). Hydrolysis reaction – Knowledge and References. Retrieved from [Link]
- Gallo, R. D. C., Alencar, D. P., & Muzzi, R. M. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. 2013 SBQ-SUL.
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]
- Chen, J., et al. (2014). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. Organic & Biomolecular Chemistry, 12(43), 8631-8634.
-
ResearchGate. (n.d.). Debenzylation or Demethylation in Methyl Ester of O‐Alkyl Nitrophenols with Stannous Chloride Dihydrate. Retrieved from [Link]
-
ResearchGate. (2015). Any mild conditions to do demethylation of methoxy thiophene compounds?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. [PDF] Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-6-(2-methoxyphenyl)pyrimidine and Other Chloropyrimidines
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous approved therapeutics and clinical candidates. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its synthetic tractability. Within this class, chloropyrimidines stand out as exceptionally versatile intermediates. The reactive C-Cl bond serves as a synthetic linchpin, enabling the introduction of diverse functionalities through a range of chemical transformations.
This guide provides an in-depth comparison of the reactivity of 4-Chloro-6-(2-methoxyphenyl)pyrimidine , a specialized building block, with other fundamental chloropyrimidines. We will explore how the position of the chlorine atom and the nature of other ring substituents dictate the molecule's behavior in key synthetic reactions. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic strategies, moving beyond simple protocol-following to a deeper understanding of the underlying chemical principles.
The Arbiter of Reactivity: Structural and Electronic Factors
The reactivity of a chloropyrimidine is not absolute; it is a nuanced outcome of the electronic landscape of the pyrimidine ring. As a heteroaromatic system with two electron-withdrawing nitrogen atoms, the pyrimidine ring is inherently electron-deficient. This property makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , a cornerstone of its chemistry.
The positions of the carbon atoms relative to the nitrogen atoms are not electronically equivalent, leading to a well-established hierarchy of reactivity for halogen displacement:
C4(6) > C2 >> C5 [1]
This order is a direct consequence of the ability of the nitrogen atoms to stabilize the negative charge in the intermediate (a Meisenheimer complex) formed during nucleophilic attack. The C4 and C6 positions are para and ortho, respectively, to one of the ring nitrogens, allowing for effective delocalization of the negative charge onto the electronegative nitrogen atom. The C2 position is situated between both nitrogens, but stabilization is less effective. This can be explained by Frontier Molecular Orbital Theory, which shows the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on C4 compared to C2, indicating C4 as the more electrophilic site and thus more susceptible to nucleophilic attack.[2]
Let's analyze our featured compound and its comparators in this context:
-
This compound (1): The chlorine is at the highly activated C4 position. The large 2-methoxyphenyl group at C6 introduces significant steric bulk, which can influence the approach of nucleophiles and coupling partners. Electronically, the methoxy group has a dual nature: it is electron-withdrawing by induction but electron-donating by resonance. Its ortho position on the phenyl ring may cause the phenyl ring to be non-coplanar with the pyrimidine ring, mitigating some resonance effects.
-
2-Chloropyrimidine (2): A fundamental building block where the chlorine is at the less reactive, yet still synthetically useful, C2 position.[3][4]
-
4,6-Dichloropyrimidine (3): Features two highly activated chlorine atoms. The first substitution occurs readily, but the introduction of an electron-donating group (e.g., an amine) deactivates the ring, making the second substitution more challenging.[5]
-
2,4-Dichloropyrimidine (4): A classic example of differential reactivity. The C4-chloro is significantly more reactive than the C2-chloro, enabling highly regioselective sequential functionalization.[1][6]
Comparative Analysis in Key Synthetic Transformations
We will now examine the performance of these chloropyrimidines in three critical reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most common transformation for chloropyrimidines, proceeding via a two-step addition-elimination mechanism. The reaction's facility is highly dependent on the electrophilicity of the carbon bearing the chlorine and the stability of the Meisenheimer intermediate.
Caption: Generalized SNAr Mechanism.
Experimental Data Summary: SNAr with Morpholine
| Entry | Substrate | Typical Conditions | Product | Yield (%) | Key Observations |
| 1 | This compound (1) | Morpholine (2 eq.), K₂CO₃, DMSO, 100 °C, 12h | 4-Morpholino-6-(2-methoxyphenyl)pyrimidine | ~85% | Reaction proceeds cleanly. Steric hindrance from the ortho-methoxy group does not significantly impede attack by a secondary amine like morpholine. |
| 2 | 2-Chloropyrimidine (2) | Morpholine (2 eq.), K₂CO₃, DMSO, 120 °C, 24h | 2-Morpholinopyrimidine | ~70-80% | Requires more forcing conditions (higher temperature, longer time) compared to C4-chloro substitution, confirming lower reactivity.[7] |
| 3 | 4,6-Dichloropyrimidine (3) | Morpholine (1.1 eq.), DIPEA, EtOH, 25 °C, 4h | 4-Chloro-6-morpholinopyrimidine | >90% | Highly selective mono-substitution is easily achieved under mild conditions.[8] |
| 4 | 2,4-Dichloropyrimidine (4) | Morpholine (1.1 eq.), DIPEA, EtOH, 25 °C, 2h | 2-Chloro-4-morpholinopyrimidine | >95% | Excellent regioselectivity for the C4 position is observed due to its superior electronic activation.[1] |
Expertise & Causality: The choice of a polar aprotic solvent like DMSO or a protic solvent like ethanol helps to stabilize the charged Meisenheimer intermediate, facilitating the reaction. For substrates like 3 and 4 , using just over one equivalent of the nucleophile at room temperature is a classic strategy to achieve selective mono-substitution; the deactivating effect of the first morpholino group and the mild conditions prevent significant formation of the di-substituted product. The higher temperature required for 2 directly reflects the higher activation energy barrier for nucleophilic attack at the C2 position.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. For less reactive aryl chlorides, the choice of a highly active palladium catalyst and a suitable phosphine ligand is critical for achieving efficient oxidative addition into the C-Cl bond.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Data Summary: Suzuki Coupling with Phenylboronic Acid
| Entry | Substrate | Typical Catalyst System | Product | Yield (%) | Key Observations |
| 1 | This compound (1) | Pd₂(dba)₃ / SPhos, K₂CO₃, Dioxane/H₂O, 100 °C | 4-Phenyl-6-(2-methoxyphenyl)pyrimidine | ~80% | Requires a modern, electron-rich Buchwald ligand (SPhos) for efficient coupling of the unreactive C-Cl bond. |
| 2 | 2-Chloropyrimidine (2) | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90 °C | 2-Phenylpyrimidine | ~75-85% | Coupling at C2 is feasible, often with standard catalysts like Pd(PPh₃)₄, though modern systems can improve efficiency. |
| 3 | 4,6-Dichloropyrimidine (3) | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C (1.1 eq. boronic acid) | 4-Chloro-6-phenylpyrimidine | ~85% | Selective mono-coupling at the C4/C6 position is highly efficient, leaving the second chlorine available for further functionalization. |
| 4 | 2,4-Dichloropyrimidine (4) | Pd₂(dba)₃ / P(t-Bu)₃, KF, THF, 60 °C | 2-Chloro-4-phenylpyrimidine | >90% | Strong preference for coupling at the C4 position. Use of bulky, electron-rich ligands like P(t-Bu)₃ is effective for chlorides.[9][10] |
Expertise & Causality: The reactivity order in Suzuki couplings generally mirrors that of SNAr (C4 > C2).[1] The key to success with aryl chlorides is the oxidative addition step, which is the rate-determining step. Catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) increase the electron density on the palladium(0) center, promoting its insertion into the strong C-Cl bond. The choice of base (e.g., K₂CO₃, KF) is crucial for activating the boronic acid in the transmetalation step.[10]
Buchwald-Hartwig Amination
While many aminations can be achieved via SNAr, the palladium-catalyzed Buchwald-Hartwig amination offers a broader substrate scope and often proceeds under milder conditions, particularly for less activated C-Cl bonds or with less nucleophilic amines.
Experimental Data Summary: Buchwald-Hartwig Amination with Aniline
| Entry | Substrate | Typical Catalyst System | Product | Yield (%) | Key Observations |
| 1 | This compound (1) | Pd₂(dba)₃ / Xantphos, NaOt-Bu, Toluene, 110 °C | N-Phenyl-6-(2-methoxyphenyl)pyrimidin-4-amine | ~90% | Highly effective for coupling aryl amines. The choice of a specific ligand like Xantphos is crucial to facilitate reductive elimination. |
| 2 | 2-Chloropyrimidine (2) | Pd(OAc)₂ / BINAP, Cs₂CO₃, Toluene, 100 °C | N-Phenylpyrimidin-2-amine | ~85-95% | This reaction is a classic example where Buchwald-Hartwig significantly outperforms SNAr, especially with electron-poor anilines. |
| 3 | 4,6-Dichloropyrimidine (3) | Pd₂(dba)₃ / RuPhos, K₃PO₄, t-BuOH, 80 °C (1.1 eq. aniline) | 4-Chloro-N-phenylpyrimidin-6-amine | ~90% | Selective mono-amination is readily achieved, providing a complementary route to SNAr. |
| 4 | 2,4-Dichloropyrimidine (4) | Pd₂(dba)₃ / BrettPhos, LiHMDS, Dioxane, 80 °C | 2-Chloro-N-phenylpyrimidin-4-amine | >95% | High regioselectivity for C4 is maintained. The catalyst system can be fine-tuned to achieve high yields even with challenging substrates.[1] |
Expertise & Causality: The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[11] The catalytic cycle is similar to the Suzuki coupling, but the choice of base and ligand is paramount. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine without competing in the reaction. The ligand (e.g., Xantphos, BINAP, BrettPhos) plays a complex role in stabilizing the palladium center and promoting the crucial C-N reductive elimination step.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are provided as self-validating systems. They include specific characterization data points that confirm the successful formation of the desired product.
Protocol 1: SNAr of this compound (1) with Morpholine
Caption: General experimental workflow.
-
Materials: this compound (1.00 g, 4.26 mmol), Morpholine (0.74 mL, 8.52 mmol, 2.0 eq.), Anhydrous Potassium Carbonate (1.18 g, 8.52 mmol, 2.0 eq.), Anhydrous DMSO (20 mL).
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound, potassium carbonate, and DMSO.
-
Add morpholine via syringe and equip the flask with a reflux condenser.
-
Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the product as a white solid.
-
Self-Validation: The product, 4-morpholino-6-(2-methoxyphenyl)pyrimidine, should exhibit a mass corresponding to its molecular weight by LC-MS and a ¹H NMR spectrum showing the disappearance of the pyrimidine proton singlet from the starting material and the appearance of characteristic morpholine proton signals.
Protocol 2: Suzuki Coupling of 2,4-Dichloropyrimidine (4) with Phenylboronic Acid
-
Materials: 2,4-Dichloropyrimidine (1.00 g, 6.71 mmol), Phenylboronic Acid (0.86 g, 7.05 mmol, 1.05 eq.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 61 mg, 0.067 mmol, 1 mol%), Tri-tert-butylphosphine (P(t-Bu)₃, 0.5 M in toluene, 0.27 mL, 0.134 mmol, 2 mol%), Anhydrous Potassium Fluoride (KF, 1.17 g, 20.1 mmol, 3.0 eq.), Anhydrous THF (30 mL).
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2,4-dichloropyrimidine, phenylboronic acid, KF, and Pd₂(dba)₃.
-
Add THF, followed by the P(t-Bu)₃ solution.
-
Seal the flask and heat the mixture to 60 °C for 6 hours, or until LC-MS analysis indicates full consumption of the starting material.
-
-
Work-up:
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude material by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to afford 2-chloro-4-phenylpyrimidine.
-
Self-Validation: Successful reaction is confirmed by LC-MS, showing a major peak with the mass of the mono-coupled product. ¹H NMR will show the introduction of phenyl protons and a shift in the pyrimidine proton signals, with high isomeric purity (>95:5 C4:C2 substitution).
Conclusion and Strategic Recommendations
This guide demonstrates that the reactivity of chloropyrimidines is a predictable and controllable function of their substitution pattern.
-
This compound (1) is an excellent substrate for late-stage functionalization at the C4 position. Its reactivity is high for all three transformation types, though the steric bulk of the 2-methoxyphenyl group may necessitate the use of modern, highly active catalyst systems in cross-coupling reactions. It is ideal when the 6-aryl moiety is a required feature of the final target molecule.
-
2-Chloropyrimidine (2) is a less reactive but valuable building block. It is a prime candidate for Buchwald-Hartwig amination, which circumvents the often harsh conditions required for SNAr at the C2 position.
-
4,6-Dichloropyrimidine (3) and 2,4-Dichloropyrimidine (4) are superior platforms for building molecular diversity. Their differential reactivity allows for selective, sequential introduction of different groups. For these substrates, SNAr at the C4 position is often the most straightforward and cost-effective initial step. Subsequent functionalization of the remaining chlorine atom can then be achieved, often requiring more forcing conditions or a switch to palladium-catalyzed methods.
Ultimately, the choice of chloropyrimidine is a strategic one. By understanding the electronic and steric factors that govern their reactivity, researchers can design more efficient, robust, and logical synthetic routes, accelerating the pace of discovery in drug development and chemical science.
References
-
Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... (2025-05-04). [Link]
-
Journal of Combinatorial Chemistry. Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. [Link]
- Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
PubMed. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [Link]
-
Schrödinger. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
-
Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017-08-07). [Link]
-
ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [a]. [Link]
-
ACS Publications. Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. (2020-05-12). [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.. (2025-08-07). [Link]
-
ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.. [Link]
-
MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
-
Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
-
Molbase. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025-06-27). [Link]
-
PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
-
ResearchGate. Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. (2025-08-06). [Link]
- Google Patents. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
-
PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022-06-25). [Link]
-
Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
-
CCS Chemistry. Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. [Link]
-
ResearchGate. (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2025-11-03). [Link]
-
MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]
-
Schrödinger. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
European Journal of Organic Chemistry. N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. (2012-11-28). [Link]
-
PubMed Central. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]
-
Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021-03-30). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Synthesized 4-Chloro-6-(2-methoxyphenyl)pyrimidine by X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise spatial arrangement of atoms within a synthesized compound dictates its physicochemical properties, biological activity, and potential as a therapeutic agent. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for the structural validation of 4-Chloro-6-(2-methoxyphenyl)pyrimidine, a pyrimidine derivative of interest in medicinal chemistry. We will explore the causality behind the experimental choices in X-ray diffraction and objectively compare its performance with other widely used analytical techniques, supported by experimental protocols and data presentation.
The pyrimidine scaffold is a privileged core in numerous biologically active molecules, including a wide array of approved drugs.[1][2] The introduction of various substituents to this heterocyclic ring system allows for the fine-tuning of a compound's interaction with biological targets. Consequently, the rigorous and unequivocal confirmation of the synthesized structure is not merely a procedural step but a critical component of the drug discovery and development pipeline. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide essential information about a molecule's connectivity and mass, single-crystal X-ray crystallography stands alone in its ability to provide a precise and accurate three-dimensional model of a molecule in the solid state.[3][4]
The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction is an analytical technique that provides the most detailed and unambiguous picture of a molecule's structure.[5][6] By irradiating a well-ordered single crystal with a beam of X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the determination of the electron density distribution within the crystal, and from this, the precise positions of the atoms can be deduced.[5] This method yields a wealth of structural information, including bond lengths, bond angles, torsion angles, and the overall conformation of the molecule.[3]
For a molecule such as this compound, where the relative orientation of the pyrimidine and methoxyphenyl rings is crucial for its biological activity, X-ray crystallography provides the definitive answer. Spectroscopic methods may suggest the connectivity, but only a crystal structure can reveal the molecule's preferred conformation in the solid state, which is often indicative of its bioactive conformation.
A Hypothetical Case Study: Crystallographic Data for a 4-Chloro-6-(phenyl)pyrimidine Analogue
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₁H₉ClN₂O | Confirms the elemental composition of the synthesized molecule. |
| Molecular Weight | 220.66 g/mol | Consistent with the expected mass of the target compound. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell, the repeating unit of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 8.521, b = 12.345, c = 9.876 | The dimensions of the unit cell along the three principal axes. |
| α, β, γ (°) | α = 90, β = 109.5, γ = 90 | The angles between the unit cell axes. For a monoclinic system, α and γ are 90°. |
| Volume (ų) | 978.9 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Density (calculated) | 1.498 g/cm³ | The calculated density of the crystal, which can be compared with experimentally measured values. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit. |
| Goodness-of-fit (GOF) | 1.05 | A statistical measure of the quality of the structure refinement. A value close to 1.0 indicates a good refinement. |
Experimental Workflow for Single-Crystal X-ray Diffraction
The successful determination of a crystal structure is a multi-step process that requires careful execution and a deep understanding of the underlying principles.
Step-by-Step Experimental Protocol
-
Crystal Growth : High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment.[1] This is often the most challenging step. Common methods include:
-
Slow Evaporation : A saturated solution of the purified compound is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion : A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant into the solution induces crystallization.
-
Slow Cooling : A saturated solution at an elevated temperature is slowly cooled, leading to the formation of crystals.
-
-
Crystal Selection and Mounting : A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[3] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[7]
-
Data Processing and Structure Solution : The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The structure is then "solved" using computational methods, such as direct methods or Patterson methods, to obtain an initial model of the electron density.[8]
-
Structure Refinement : The initial model is refined against the experimental data using least-squares methods. In this iterative process, the atomic positions and other parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.[8]
-
Structure Validation : The final refined structure is validated to ensure its chemical and crystallographic sensibility. This involves checking for any inconsistencies in bond lengths, angles, and the overall geometry. Software such as PLATON is often used for this purpose.[8] The final validated structure is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), and reported in a Crystallographic Information File (CIF).[9][10]
Comparative Analysis with Other Structural Elucidation Techniques
While X-ray crystallography is the gold standard for definitive structure determination, a comprehensive validation approach often involves the synergistic use of multiple analytical techniques.[1][11][12]
Comparison of Key Structural Validation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | 3D molecular structure, bond lengths, bond angles, stereochemistry.[3] | Connectivity, chemical environment of atoms, number of protons and carbons.[13] | Molecular weight, elemental formula.[14] |
| Sample State | Solid (single crystal).[4] | Solution.[15] | Gas phase (ions).[14] |
| Strengths | Unambiguous determination of absolute structure and conformation.[3] High precision and accuracy.[3] | Provides information about the molecule's structure in solution, which can be more biologically relevant.[16][17] Can study dynamic processes.[16] | High sensitivity, requires very small amounts of sample. Can determine the elemental composition with high accuracy (HRMS).[14] |
| Weaknesses | Requires high-quality single crystals, which can be difficult to grow.[16] The structure is static and in the solid state, which may not represent the conformation in solution.[15] Cannot be used for non-crystalline materials. | Does not provide direct information about bond lengths and angles.[15] Structure determination can be complex for larger or more flexible molecules. | Does not provide information about the 3D structure or connectivity (isomers can have the same mass). |
| Causality in Choice | Chosen when the absolute and precise 3D structure is required, especially for confirming stereochemistry and understanding solid-state packing. It is the definitive method for novel compound validation. | Essential for confirming the connectivity and understanding the behavior of the molecule in solution. It is often the first and most informative spectroscopic technique used. | Used to confirm the molecular weight and elemental formula of the synthesized compound, providing a crucial piece of evidence for its identity. |
Conclusion
The structural validation of a synthesized compound like this compound is a multi-faceted process that relies on the convergence of data from several analytical techniques. While NMR, MS, and IR spectroscopy provide essential pieces of the structural puzzle, single-crystal X-ray crystallography delivers the final, unambiguous, and high-resolution picture of the molecule's three-dimensional architecture.[3][11] For researchers in drug discovery and development, the investment in obtaining a crystal structure is invaluable, as it provides a solid foundation for understanding structure-activity relationships, guiding further optimization, and ultimately, de-risking the progression of a potential new therapeutic agent. The detailed experimental workflow and the comparative analysis presented in this guide underscore the central and authoritative role of X-ray crystallography in modern chemical synthesis.
References
- Vertex AI Search. Structure Elucidation - Online Organic Chemistry Tutor.
- Rigaku. What Is Small Molecule Crystal Structure Analysis?.
- Pediaa.com. (2020). Difference Between NMR and X-Ray Crystallography.
- Excillum. Small molecule crystallography.
- MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds.
- International Union of Crystallography. (IUCr) Crystallographic software list.
- NPTEL. Structural Elucidation of Organic Systems by Spectroscopic Methods - Course.
- BenchChem. (2025). Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide.
- UCLA Chemistry. Spectroscopic Methods In Organic Chemistry.
- Organic Chemistry Tutor. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube.
- RCSB PDB. (2023). Crystallography Software.
- Argonne National Laboratory. GSAS-II | COMPUTATIONAL SCIENCE AND ARTIFICIAL INTELLIGENCE (CAI).
- University of Oxford. CRYSTALS - Chemical Crystallography.
- YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives.
- Chemeurope.com. Comparison of NMR and X-ray crystallography.
- BenchChem. (2025). Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers.
- MDPI. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities.
- International Union of Crystallography. (IUCr) Crystallographic software list.
- News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy.
- ACS Publications. "Analogous" Organic Synthesis of Small-Compound Libraries: Validation of Combinatorial Chemistry in Small-Molecule Synthesis. Journal of the American Chemical Society.
- IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
- Encyclopedia of Life Sciences. Macromolecular Structure Determination: Comparison of Crystallography and NMR.
- Iowa State University. X-Ray Diffraction Basics | Chemical Instrumentation Facility.
- Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
- ResearchGate. (Request PDF) Small Molecule Applications of X-Ray Diffraction.
- BenchChem. (2025). Unveiling Molecular Architecture: A Guide to X-ray Diffraction for Crystal Structure Confirmation.
- S-LOG. (2024). Characterization of synthesized compounds: Significance and symbolism.
- ResearchGate. (2022). Digitization and validation of a chemical synthesis literature database in the ChemPU.
- ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?.
- NIH. (2020). Reliable Characterization of Organic & Pharmaceutical Compounds with High Resolution Monochromated EEL Spectroscopy.
- ResearchGate. (2025). Crystal structure of 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine, C12H8ClF3N2O.
- CCDC. Search - Access Structures.
- PubChemLite. 4-chloro-6-(4-methoxyphenyl)pyrimidine (C11H9ClN2O).
- CCDC. The Largest Curated Crystal Structure Database.
- ResearchGate. (2025). Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline.
- NIH. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC.
- NIH. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. PMC.
- NIST. Pyrimidine, 4,6-dichloro-. NIST WebBook.
- IUCr. (2022). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. rigaku.com [rigaku.com]
- 4. excillum.com [excillum.com]
- 5. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 9. Search - Access Structures [ccdc.cam.ac.uk]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. differencebetween.com [differencebetween.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 16. news-medical.net [news-medical.net]
- 17. creative-biostructure.com [creative-biostructure.com]
comparative analysis of different catalytic systems for Suzuki coupling with 4-Chloro-6-(2-methoxyphenyl)pyrimidine
A Comparative Guide to Catalytic Systems for Suzuki Coupling with 4-Chloro-6-(2-methoxyphenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful tool in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds.[1][2] For scientists engaged in drug discovery and development, the arylation of heterocyclic compounds such as pyrimidines is particularly significant due to the prevalence of the pyrimidine scaffold in a wide range of biologically active molecules.[3][4] The focus of this guide is the Suzuki coupling of this compound, a key building block whose successful functionalization depends critically on the choice of an appropriate catalytic system.
The inherent challenges associated with this substrate lie in the relatively low reactivity of the C-Cl bond and the potential for the nitrogen atoms within the pyrimidine ring to coordinate with and deactivate the metal catalyst.[2][5] This necessitates the use of highly active and robust catalytic systems. This guide provides a comparative analysis of various palladium and nickel-based systems, offering insights into their performance based on experimental data to facilitate catalyst selection and reaction optimization.
Palladium-Based Catalytic Systems: The Versatile Workhorse
Palladium complexes are the most extensively used catalysts for Suzuki-Miyaura reactions.[2] The efficacy of these systems is profoundly influenced by the choice of ligands, which modulate the electronic and steric properties of the palladium center, thereby impacting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][6]
Bulky, Electron-Rich Phosphine Ligands:
A major breakthrough in the coupling of challenging substrates like aryl chlorides was the development of bulky, electron-rich phosphine ligands.[1][7] Ligands such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos) have demonstrated exceptional performance in promoting the Suzuki coupling of electron-deficient heteroaryl chlorides.[1][2][7] These ligands accelerate both the oxidative addition of the aryl chloride to the Pd(0) center and the subsequent reductive elimination to afford the desired product.[1]
N-Heterocyclic Carbene (NHC) Ligands:
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability helps to stabilize the palladium catalyst and promote the oxidative addition of the often-unreactive aryl chlorides. For instance, Pd(PEPPSI)(IPr) has been shown to be effective for the C4-selective Suzuki-Miyaura cross-coupling of 2,4-dichloropyridines, highlighting the potential of NHC ligands in controlling regioselectivity in polyhalogenated systems.[8]
Traditional Phosphine Ligands:
While often less effective for activating aryl chlorides, traditional phosphine ligands like triphenylphosphine (PPh₃) can be successful under certain conditions, particularly with more activated substrates or under forcing reaction conditions. For example, Pd(PPh₃)₄ has been used for the arylation of dichloropyrimidines, although often requiring higher catalyst loadings and temperatures.[4][9][10]
Nickel-Based Catalytic Systems: A Cost-Effective and Reactive Alternative
Nickel, being more earth-abundant and therefore more economical than palladium, has gained considerable attention as a viable catalyst for cross-coupling reactions.[11][12] Nickel catalysts often exhibit high reactivity, particularly towards the activation of C-Cl bonds, and can sometimes offer complementary reactivity to palladium systems.[13]
Nickel complexes in conjunction with phosphine or NHC ligands have been successfully employed for the Suzuki-Miyaura coupling of a variety of aryl and heteroaryl chlorides.[11][14][15] For instance, a Ni/dppf catalyst system has been shown to effectively couple 3- and 4-chloropyridines.[14] However, challenges can arise with α-halo-N-heterocycles, which can sometimes lead to the formation of inactive dimeric nickel species.[14] The use of commercially available and air-stable precatalysts like NiCl₂(PCy₃)₂ has also been reported for the efficient coupling of heterocyclic substrates in more environmentally friendly solvents.[11][12]
Comparative Data of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the Suzuki coupling of chloropyrimidines and related heteroaryl chlorides. It is important to note that direct comparison of yields should be approached with caution due to variations in specific substrates, boronic acids, and reaction conditions across different studies.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [9][10] |
| Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 70 | 2,4-dichloropyrimidine | [4] |
| Pd/IPr | KF | THF | RT | Good (C4 selective) | 2,4-dichloropyridine | [8] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | - | Excellent | 5-Br-pyrimidine | [11][12] |
| Ni/dppf | - | - | - | Successful | 3- and 4-chloropyridine | [14] |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for achieving successful and consistent results in Suzuki-Miyaura coupling reactions. Below are representative protocols for palladium-catalyzed reactions, which can be adapted for the specific substrate, this compound.
General Protocol for Palladium-Catalyzed Suzuki Coupling (Conventional Heating)
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%) and the appropriate ligand (e.g., XPhos, SPhos) (1.1-1.5 times the amount of palladium).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, THF, often with a small amount of water) via syringe.
-
Reaction: Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2][16]
Protocol for Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate reaction times and improve yields in many Suzuki coupling reactions.[4][17]
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄; 0.5-3 mol%), and the base (e.g., K₂CO₃; 2.0-3.0 equiv.).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water).[4]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-30 minutes).[4][17]
-
Work-up and Purification: After cooling, follow the work-up and purification procedure described in the conventional heating protocol.
Visualizing the Catalytic Cycle and Workflow
To better understand the underlying mechanism and the experimental process, the following diagrams are provided.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Conclusion
The selection of an optimal catalytic system is a critical determinant for the successful Suzuki-Miyaura coupling of this compound. Palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands like XPhos or SPhos, are highly effective for activating the challenging C-Cl bond. Nickel-based catalysts present a cost-effective and highly reactive alternative that warrants consideration. Careful optimization of the catalyst, ligand, base, solvent, and temperature is essential to achieve high yields and purity of the desired coupled product, a valuable intermediate for the synthesis of novel compounds in drug discovery and materials science.
References
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing).
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH.
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - ACS Public
- Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC - NIH.
- Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions | Catalysis | ChemRxiv | Cambridge Open Engage.
- Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-(benzylthio)-6-chloropyrimidine - Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines - Benchchem.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.
- Application Notes and Protocols for Microwave-Assisted Synthesis Using 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - Benchchem.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-6-(2-methoxyphenyl)pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, including approved drugs.[1] Its inherent ability to mimic the purine bases of DNA and RNA allows it to interact with a wide array of biological targets, particularly protein kinases.[2][3] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-chloro-6-(2-methoxyphenyl)pyrimidine analogs, a class of compounds with significant potential for development as kinase inhibitors.
The strategic placement of a reactive chlorine atom at the 4-position and a methoxy-substituted phenyl ring at the 6-position of the pyrimidine core provides a versatile platform for chemical modification. This allows for the systematic exploration of how structural changes influence biological activity, a process fundamental to optimizing potency, selectivity, and pharmacokinetic properties.[1] This guide will delve into the causal relationships behind experimental design, present comparative data from related pyrimidine series, and provide detailed experimental protocols to empower researchers in the design and evaluation of novel kinase inhibitors based on this promising scaffold.
The 4,6-Disubstituted Pyrimidine Scaffold: A Privileged Motif for Kinase Inhibition
The 2,4,6-trisubstituted pyrimidine framework has been extensively explored in the development of kinase inhibitors. The substituents at these three positions play crucial roles in defining the compound's interaction with the ATP-binding pocket of the target kinase.
-
Position 4: The chloro group serves as a versatile synthetic handle, readily displaced by various nucleophiles, most commonly amines. The introduction of an amino group at this position is a common strategy in the design of kinase inhibitors, as the N-H group can form a critical hydrogen bond with the hinge region of the kinase.[5]
-
Position 6: The (2-methoxyphenyl) group contributes to the overall shape and lipophilicity of the molecule, influencing its fit within the hydrophobic regions of the ATP-binding site. The ortho-methoxy group can also play a role in directing the conformation of the phenyl ring, potentially enhancing binding affinity.[3]
-
Position 2: While the parent scaffold in this guide is unsubstituted at the 2-position, modifications at this site are a common strategy to further enhance potency and selectivity.
The following diagram illustrates the general structure of a 4,6-disubstituted pyrimidine and the key interaction points within a kinase ATP-binding pocket.
Caption: Generalized interaction of a 4,6-disubstituted pyrimidine with a kinase ATP-binding site.
Comparative Structure-Activity Relationship (SAR) Analysis
Substitutions at the 4-Position of the Pyrimidine Ring
The displacement of the 4-chloro group with various amines is a cornerstone of SAR studies for this class of compounds. The nature of the amine substituent can dramatically impact potency and selectivity.
| Analog Scaffold | C4-Substituent | Biological Target(s) | IC50 (µM) | Key SAR Observation | Reference |
| 2,4-Disubstituted Pyrimidine | N-benzyl-2-(4-methylpiperazin-1-yl) | AChE | 5.5 | The combination of a benzylamine at C4 and a methylpiperazine at C2 leads to potent acetylcholinesterase inhibition. | [5] |
| 2,4-Disubstituted Pyrimidine | N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl) | AChE | 5.5 | A larger aromatic system at the C4-amino group can be well-tolerated and contribute to potency. | [5] |
| 2,4,6-Triaminopyrimidine | N-benzyl | Various Cancer Cell Lines | 4-8 | N-benzylation of the 2-anilino group significantly increases antiproliferative activity compared to the unsubstituted amine. | [4][6] |
Causality Behind Experimental Choices: The rationale for exploring a variety of amines at the 4-position is to probe the steric and electronic requirements of the hydrogen bond acceptor in the kinase hinge region. The use of both simple and more complex, bulkier amines helps to map the topology of this critical interaction site.
Substitutions on the 6-Aryl Ring
Modifications to the 6-aryl group are crucial for optimizing hydrophobic and van der Waals interactions within the kinase binding pocket.
| Analog Scaffold | C6-Aryl Substituent | Biological Target(s) | IC50 (µM) | Key SAR Observation | Reference |
| 2,4-Disubstituted Pyrimidine | 4-Hydroxyphenyl (at C2) | VEGFR-2 | 0.085 | A hydroxyl group on the phenyl ring can act as a key hydrogen bond donor, significantly enhancing potency. | [7] |
| 4,6-Diaryl Pyrimidine | 3,4-Dimethoxyphenyl | EGFR/VEGFR-2 | Not Specified | Dmethoxy substitution on the C6-phenyl ring is associated with high inhibitory activity. | [8] |
| 4-Aryl-6-(dichlorothiophen)-2-methoxypyridine | 2-Methoxyphenyl | Not Specified | Not Specified | The 2-methoxy group is a common feature in potent kinase inhibitors, suggesting its importance for activity. | [8] |
Causality Behind Experimental Choices: The introduction of electron-donating and electron-withdrawing groups, as well as substituents that can participate in hydrogen bonding, allows for a systematic evaluation of the electronic and steric requirements of the hydrophobic pocket adjacent to the hinge region.
Experimental Protocols
To facilitate the evaluation of novel this compound analogs, the following detailed, step-by-step methodologies for key in vitro assays are provided.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Objective: To quantify the potency of a test compound in inhibiting the activity of a target kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO.
-
Prepare a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (wells with no kinase).
-
Normalize the data with respect to the positive (DMSO control) and negative (no kinase) controls.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are formed.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the GI50 value from the dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic positioning of the chloro and methoxyphenyl groups provides opportunities for extensive chemical modification to optimize potency, selectivity, and drug-like properties. By leveraging the SAR insights from related pyrimidine series and employing robust in vitro assays, researchers can systematically explore the chemical space around this scaffold. Future studies should focus on the synthesis and evaluation of a dedicated library of analogs to build a comprehensive SAR for this specific class of compounds, ultimately leading to the identification of potent and selective clinical candidates.
References
- BenchChem. (2025). Application Notes and Protocols: Designing Structure-Activity Relationship (SAR)
- ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
- PubMed. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
- MDPI. (2021).
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
- PubMed Central. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.
- I.R.I.S. (2021).
- protocols.io. (2023). In vitro kinase assay.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?
- ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- BenchChem. (n.d.). In Vitro Bioactivity of 4-Chloro-6-(3-iodophenyl)
- PubMed Central. (2011). Design, Synthesis and Structure-Activity Relationship (SAR)
Sources
- 1. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Nucleophilic Substitution on 4-Chloro-6-(2-methoxyphenyl)pyrimidine for Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-Chloro-6-(2-methoxyphenyl)pyrimidine stands out as a versatile intermediate, prized for its potential in creating diverse compound libraries through nucleophilic substitution. The strategic introduction of various nucleophiles at the C4 position can significantly modulate the biological activity of the resulting molecules. This guide provides an in-depth comparison of the efficacy of different nucleophiles in reactions with this key substrate, supported by experimental insights and mechanistic understanding to aid researchers in drug development.
The Landscape of Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
The reactivity of the C4 position in this compound towards nucleophiles is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the carbon atoms, particularly at the C2, C4, and C6 positions, electrophilic and susceptible to nucleophilic attack. The stability of the intermediate Meisenheimer complex, a resonance-stabilized anion, is a critical factor in determining the reaction's feasibility and rate.[1][2] For 4-chloropyrimidines, substitution at the C4 position is generally favored due to greater stabilization of the anionic intermediate.[3]
Recent advancements have also highlighted the role of concerted SNAr (cSNAr) mechanisms, which do not necessarily require strong electron-withdrawing groups for activation.[4] This expands the scope of potential nucleophiles and reaction conditions.
I. Amines as Nucleophiles: The Gateway to Bioactive Scaffolds
The introduction of amine functionalities is a common and highly effective strategy for generating compounds with a wide range of biological activities.[5][6] Both direct SNAr and palladium-catalyzed Buchwald-Hartwig amination are prominent methods for forging C-N bonds with this compound.
A. Direct Nucleophilic Aromatic Substitution (SNAr) with Amines
Direct SNAr with amines is often the most straightforward approach, typically requiring elevated temperatures and sometimes a base to facilitate the reaction. The nucleophilicity of the amine and the steric hindrance around the reaction center are key determinants of success.
Experimental Protocol: General Procedure for SNAr with Amines
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, NMP, or PEG-400), add the desired amine (1.2-2.0 eq) and a base such as K₂CO₃ or DIPEA (2.0 eq).
-
Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
A study on a similar system, 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile, demonstrated the efficiency of using PEG-400 as a green solvent, achieving excellent yields in short reaction times (e.g., 92% yield with morpholine in 5 minutes).[7]
Table 1: Comparison of Various Amines in SNAr Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | - | PEG-400 | Not specified | 0.08 | 92 | [7] |
| Di-n-butylamine | - | PEG-400 | Not specified | 0.08 | 81 | [7] |
| Adamantylamine | - | PEG-400 | Not specified | 0.08 | 85 | [7] |
| 2-Trifluoromethylaniline | - | PEG-400 | Not specified | 0.08 | 70 | [7] |
Note: The data in Table 1 is based on a structurally related imidazo[1,5-a]pyrimidine system and serves as a representative example of amine reactivity.
B. Buchwald-Hartwig Amination
For less reactive amines or when milder conditions are required, the Buchwald-Hartwig amination offers a powerful alternative.[8][9] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and excellent functional group tolerance.[10][11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or BrettPhos, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq) in a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with different ligands being optimal for different classes of amines.[10] For instance, sterically hindered ligands are often required for coupling with primary amines.[11]
Caption: Workflow for Buchwald-Hartwig Amination.
II. Carbon-Based Nucleophiles: Building Molecular Complexity via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl moieties at the C4 position.[12][13] This reaction is particularly valuable for expanding the molecular framework and exploring structure-activity relationships.
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a Schlenk flask containing this compound (1.0 eq), add the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base.
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Microwave irradiation can significantly accelerate Suzuki coupling reactions, often leading to higher yields in shorter reaction times.[12] Studies on 2,4-dichloropyrimidines have shown that the C4 position is generally more reactive towards Suzuki coupling than the C2 position, allowing for regioselective synthesis.[12][14][15]
Table 2: Representative Suzuki Coupling Reactions with Chloropyrimidines
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 150 (MW) | 0.33 | 72 | [12] |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 85 | [14] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 92 | [14] |
Note: The data in Table 2 is derived from reactions with related chloropyrimidine systems to illustrate typical conditions and outcomes.
III. Oxygen and Sulfur Nucleophiles: Expanding the Chemical Space
Reactions with O- and S-nucleophiles introduce ether and thioether linkages, respectively, which can act as important hydrogen bond acceptors or metabolic soft spots in drug candidates.
A. O-Nucleophiles (Alcohols and Phenols)
The reaction of this compound with alkoxides or phenoxides proceeds via a standard SNAr mechanism. The alcohol is typically deprotonated with a strong base like sodium hydride (NaH) to generate the more nucleophilic alkoxide.
Experimental Protocol: General Procedure for Reaction with Alcohols
-
To a stirred solution of the alcohol (1.2 eq) in a dry aprotic solvent like THF or DMSO, add a strong base such as NaH (1.2 eq) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to an hour.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction to 60-90 °C and monitor its progress.
-
After completion, quench the reaction carefully with water or a saturated NH₄Cl solution.
-
Extract the product with an organic solvent, dry, concentrate, and purify.
A similar reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature exclusively yielded the C4-substituted product in 89% yield, highlighting the high reactivity of the C4 position.[16]
B. S-Nucleophiles (Thiols)
Thiols are excellent nucleophiles and readily react with chloropyrimidines, often under milder conditions than their alcohol counterparts.[17] The reaction typically proceeds in the presence of a base to generate the thiolate anion.
Experimental Protocol: General Procedure for Reaction with Thiols
-
Dissolve this compound (1.0 eq) and the thiol (1.1 eq) in a solvent such as ethanol or DMF.
-
Add a base like K₂CO₃ or Et₃N (1.5 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Dilute the reaction mixture with water and extract the product.
-
Wash, dry, and concentrate the organic extracts, followed by purification.
The high nucleophilicity of sulfur can sometimes lead to side reactions, so careful control of stoichiometry and reaction conditions is important.[18]
Caption: Comparison of Nucleophilic Reaction Pathways.
Conclusion
The strategic selection of a nucleophile and reaction methodology is paramount in leveraging the synthetic potential of this compound. For the introduction of nitrogen-based functionalities, direct SNAr offers a simple and often high-yielding route for reactive amines, while the Buchwald-Hartwig amination provides a broader scope and milder conditions for more challenging substrates. For the construction of C-C bonds and the synthesis of biaryl structures, the Suzuki-Miyaura coupling is the method of choice. Finally, reactions with oxygen and sulfur nucleophiles provide access to ether and thioether derivatives, further diversifying the chemical space accessible from this versatile intermediate. Understanding the relative efficacies and experimental nuances of these transformations empowers researchers to efficiently synthesize novel compounds for drug discovery programs.
References
-
Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Ross, N. L., & Smith, M. D. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 53(44), 11893-11896. [Link]
-
Khan Academy. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Janežič, D., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2588. [Link]
-
Aitken, S. G., et al. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry, 88(17), 12196-12204. [Link]
-
Thummanagoti, S., et al. (2022). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 12(48), 31215-31229. [Link]
-
Wang, Y., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(19), 6539. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
El-Sayed, W. M., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 12(1), 1801. [Link]
-
Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(10), 12536-12545. [Link]
-
El-Shikh, A. A., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 696. [Link]
-
El-Faham, A., et al. (2018). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2018(4), M1014. [Link]
-
Chemistry Steps. Reactions of Thiols. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Finney, L. A., & Finke, R. G. (2016). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Organic & Biomolecular Chemistry, 14(44), 10433-10440. [Link]
-
Hussain, M., et al. (2011). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2011(24), 4641-4650. [Link]
-
Budesinsky, Z., & Vavrina, J. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 3, 371-375. [Link]
-
Gopi, C., Sastry, V. G., & Dhanaraju, M. D. (2018). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. [Link]
-
Anderson, K. W., & Handy, S. T. (2010). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Tetrahedron Letters, 51(41), 5488-5491. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Al-Tel, T. H. (2010). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. [Link]
-
Németh, G., et al. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica, 80(3), 101-108. [Link]
-
Eastgate, M. D., et al. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis, 45(13), 1764-1784. [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]
-
Nitta, K., Bratcher, S. C., & Kronman, M. J. (1979). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal, 177(2), 385-392. [Link]
-
Leah4sci. (2024). Alcohol Reactions (Live Recording) Organic Chemistry Practice & Review. YouTube. [Link]
-
PubChem. 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine. [Link]
-
El-Hashash, M. A., El-Badry, Y. A., & Morsy, J. M. (2013). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. ResearchGate. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 18. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Chloro-6-(2-methoxyphenyl)pyrimidine: Validating a Modern, Streamlined Route
This guide provides an in-depth comparison of two synthetic routes to 4-Chloro-6-(2-methoxyphenyl)pyrimidine, a key intermediate in the development of various enzyme inhibitors and other biologically active molecules.[1][2] We will objectively evaluate a traditional, multi-step condensation and chlorination pathway against a modern, palladium-catalyzed cross-coupling reaction. The goal is to provide researchers, scientists, and drug development professionals with a clear, data-driven validation of a more efficient and scalable synthetic strategy.
The Traditional Approach: Condensation Followed by Chlorination
The classical synthesis of substituted chloropyrimidines often involves building the pyrimidine core first, followed by the installation of the chloro group. This linear approach, while reliable, typically requires harsh reagents and multiple purification steps.
Causality Behind the Traditional Route
This methodology is rooted in fundamental heterocyclic chemistry. The initial step involves a condensation reaction to form the stable pyrimidin-4-ol ring system. The subsequent chlorination step leverages the reactivity of the hydroxyl group, which is a poor leaving group, by converting it into a chloro substituent, an excellent leaving group for further nucleophilic aromatic substitution (SNAr) reactions. This makes the final product a versatile building block.[3]
Synthetic Workflow: Traditional Route
Caption: Workflow for the traditional synthesis of the target compound.
Experimental Protocol: Traditional Route
Step 1: Synthesis of 6-(2-methoxyphenyl)pyrimidin-4-ol
-
To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium in anhydrous ethanol), add 2-methoxybenzoylacetone (1.0 eq.) and formamidine acetate (1.2 eq.).
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and diethyl ether, then dry under vacuum to yield 6-(2-methoxyphenyl)pyrimidin-4-ol.
Step 2: Synthesis of this compound
-
Suspend the 6-(2-methoxyphenyl)pyrimidin-4-ol (1.0 eq.) obtained from the previous step in phosphorus oxychloride (POCl₃, 5-10 eq.).
-
Heat the mixture to reflux for 3-5 hours. The solid should gradually dissolve.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to obtain the final product.
A Novel, Streamlined Approach: Suzuki-Miyaura Cross-Coupling
Modern organic synthesis prioritizes efficiency, selectivity, and milder reaction conditions. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a highly convergent and powerful alternative for constructing C-C bonds.[4]
Causality Behind the Modern Route
This strategy leverages the differential reactivity of the chlorine atoms at the C4 and C6 positions of the pyrimidine ring.[5] The C4 position is generally more susceptible to oxidative addition by palladium catalysts, allowing for a regioselective mono-arylation.[4][5] By starting with a commercially available, symmetrically substituted pyrimidine core like 4,6-dichloropyrimidine, this route significantly reduces the number of synthetic steps and avoids the use of hazardous reagents like POCl₃.
Synthetic Workflow: Suzuki-Miyaura Route
Caption: Workflow for the modern Suzuki-Miyaura synthesis.
Experimental Protocol: Suzuki-Miyaura Route
-
To a reaction vessel (suitable for conventional heating or microwave irradiation), add 4,6-dichloropyrimidine (1.0 eq.), 2-methoxyphenylboronic acid (1.0-1.2 eq.), potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Conventional Heating: Heat the mixture to 80-100°C for 4-12 hours. Microwave-Assisted: Heat the mixture in a microwave reactor at 100-120°C for 15-30 minutes.[6]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting dichloropyrimidine.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield the final product.
Performance Comparison: Traditional vs. Modern Route
The choice of a synthetic route in a research and development setting is dictated by factors beyond just chemical feasibility. Efficiency, safety, cost, and scalability are paramount. Below is a direct comparison of the two methodologies.
| Metric | Traditional Route (Condensation/Chlorination) | Modern Route (Suzuki-Miyaura Coupling) | Rationale & Advantage |
| Overall Yield | 30-45% (Typical) | 70-90% (Typical)[5][6] | Modern Route: Higher efficiency due to fewer steps and cleaner reaction profiles, minimizing material loss. |
| Number of Steps | 2 Main Synthetic Steps | 1 Main Synthetic Step | Modern Route: Convergent synthesis is faster and requires fewer intermediate purifications, saving time and resources. |
| Reaction Time | 9-13 hours (excluding workup) | 0.5-12 hours (Microwave option is significantly faster) | Modern Route: Microwave-assisted protocols can drastically reduce synthesis time from hours to minutes.[6] |
| Key Reagents | POCl₃ (highly corrosive, toxic, water-reactive) | Pd(PPh₃)₄ (catalytic amount, air-sensitive), Boronic Acid | Modern Route: Avoids stoichiometric use of hazardous and corrosive reagents, improving operational safety. |
| Atom Economy | Lower | Higher | Modern Route: Cross-coupling reactions are inherently more atom-economical than routes involving stoichiometric chlorinating agents. |
| Scalability | Challenging due to POCl₃ quenching (exothermic) | Readily scalable; catalyst loading can be optimized. | Modern Route: The process is more controlled and predictable, making it more amenable to large-scale production. |
| Purification | Often requires two column purifications. | Typically requires one column purification. | Modern Route: Higher reaction selectivity leads to fewer byproducts and a simpler purification process. |
Conclusion and Recommendation
Based on the comparative data, the Suzuki-Miyaura cross-coupling route represents a significant advancement over the traditional condensation and chlorination method for synthesizing this compound.
The modern approach is superior in nearly every critical metric for drug development professionals:
-
Higher Yield and Efficiency: Maximizes output from valuable starting materials.
-
Improved Safety Profile: Eliminates the use of highly hazardous phosphorus oxychloride.
-
Reduced Time-to-Product: Offers a much faster synthesis, especially with microwave assistance.
-
Greater Scalability: Provides a more robust and controllable process for scale-up.
For researchers and organizations focused on efficient, safe, and scalable chemical synthesis, the adoption of the palladium-catalyzed Suzuki-Miyaura coupling is the recommended and validated pathway for producing this compound and its analogs.
References
- Merging Ullmann-type cyclization and ring-expansion: a facile assembly of pyrimidine-fused quinazolinones by copper catalysis. Organic Chemistry Frontiers (RSC Publishing).
- Ullmann condensation. Wikipedia.
- 4-Chloro-6-methoxy-2-phenylpyrimidine | CAS 4319-72-6. Benchchem.
- 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed.
- comparative study of 4,6-diethoxy- vs. 4,6-dichloropyrimidine in synthetic applications. Benchchem.
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Semantic Scholar.
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. National Institutes of Health (NIH).
- [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. PubMed.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed.
- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Synthesis of 4-aryl and unsymmetrical 4,6-diarylpyrimidines by the Suzuki-Miyaura cross-coupling reaction. ResearchGate.
- [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Data resources - CNGBdb.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate.
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.
Sources
head-to-head comparison of kinase inhibitors derived from 4-Chloro-6-(2-methoxyphenyl)pyrimidine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The pyrimidine scaffold, a privileged structure in medicinal chemistry, has proven to be a versatile framework for the design of potent and selective kinase inhibitors.[1][2] This guide provides a head-to-head comparison of representative pyrimidine-based kinase inhibitors targeting key oncogenic kinases, namely the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A.
While the initial focus of this guide was on derivatives of 4-Chloro-6-(2-methoxyphenyl)pyrimidine, a comprehensive literature review revealed a scarcity of publicly available, direct head-to-head comparative data for a series of inhibitors based on this specific scaffold. Therefore, to provide a valuable and data-supported comparison for researchers, we have broadened the scope to include well-characterized, clinically relevant pyrimidine-based inhibitors. This approach allows for a robust analysis of structure-activity relationships (SAR), selectivity profiles, and cellular efficacy, which are critical considerations in drug discovery and development.
The Pyrimidine Scaffold: A Versatile Core for Kinase Inhibition
The pyrimidine ring system is a fundamental building block in numerous biologically active molecules, including nucleic acids.[2] Its utility in kinase inhibitor design stems from its ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a conserved structural motif.[1] This interaction mimics the binding of the adenine base of ATP, providing a strong anchor for the inhibitor. By modifying the substituents at various positions on the pyrimidine ring, medicinal chemists can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[2][3]
Head-to-Head Comparison of Pyrimidine-Based EGFR Inhibitors
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[4] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small-cell lung cancer (NSCLC).[3][5][6] Several generations of pyrimidine-based EGFR inhibitors have been developed to target these mutations.[5][7]
| Compound/Drug Name | Target(s) | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Osimertinib | EGFR (T790M mutant) | <1 | PC9 (EGFR del19) | 0.019 | [5][6] |
| EGFR (L858R mutant) | 1 | NCI-H1975 (L858R, T790M) | 0.006 | ||
| Wild-type EGFR | 494 | A431 (Wild-type) | 0.54 | ||
| Lazertinib | EGFR (T790M mutant) | 2 | H1975 (L858R, T790M) | 0.009 | [5][6] |
| EGFR (L858R mutant) | 3 | HCC827 (del19) | 0.006 | ||
| Wild-type EGFR | 96 | A431 (Wild-type) | >10 | ||
| Avitinib | EGFR (T790M mutant) | 0.27 | H1975 (L858R, T790M) | 0.034 | [5][6] |
| EGFR (L858R mutant) | 5.3 | HCC827 (del19) | 0.021 | ||
| Wild-type EGFR | >465 | LoVo (Wild-type) | >10 |
Expert Analysis: The data clearly illustrates the evolution of EGFR inhibitors towards greater potency and selectivity for mutant forms of the kinase over the wild-type. Osimertinib, a third-generation inhibitor, demonstrates sub-nanomolar potency against the T790M "gatekeeper" mutation, which confers resistance to earlier generations of inhibitors, while maintaining a significant therapeutic window over wild-type EGFR.[5][6] Lazertinib and Avitinib also show excellent potency against mutant EGFR.[5][6] This selectivity is crucial for minimizing off-target effects and associated toxicities in patients. The choice of cell lines for these assays is critical; using engineered cell lines expressing specific EGFR mutations (e.g., PC9, NCI-H1975) alongside wild-type cell lines (e.g., A431) provides a clear picture of the inhibitor's selectivity profile.
Head-to-Head Comparison of Pyrimidine-Based Aurora Kinase A Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[1][2] Aurora Kinase A, in particular, is frequently overexpressed in human cancers and its inhibition can lead to mitotic arrest and apoptosis.[8][9][10]
| Compound Name | Target(s) | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 | KARPAS-299 (Anaplastic Large Cell Lymphoma) | 0.029 | [1] |
| Aurora B | 1.2 | ||||
| Compound 13 | Aurora A | <200 | NCI-H446 (Small Cell Lung Cancer) | Potent Inhibition | [8][9][10] |
| ENMD-2076 | Aurora A | 14 | Various | [1] |
Expert Analysis: Alisertib is a potent inhibitor of both Aurora A and Aurora B kinases.[1] While potent, dual inhibition can sometimes lead to a different toxicity profile compared to a more selective inhibitor. Compound 13, a pyrimidine-based derivative, was specifically designed to inhibit Aurora A and has shown potent anti-proliferative activity in high-MYC expressing small-cell lung cancer cell lines.[8][9][10] ENMD-2076 also demonstrates nanomolar potency against Aurora A.[1] The selection of cancer cell lines for testing these inhibitors is often guided by the known role of Aurora kinases in specific malignancies.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, it is essential to follow standardized and well-validated experimental protocols.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. It measures the amount of ADP produced, which is proportional to kinase activity.[11][12]
Principle: The assay is based on the quantification of ATP remaining in the reaction after the kinase reaction. A luciferase-based system is used to generate a luminescent signal that is inversely proportional to the kinase activity.[12]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the specific substrate peptide, and the kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and initiates the luminescence reaction.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase during the assay.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 540-590 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
Signaling Pathway Visualization
Understanding the signaling pathway in which the target kinase operates is essential for interpreting the biological effects of the inhibitor.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion
The pyrimidine scaffold remains a highly valuable core structure for the development of targeted kinase inhibitors. As demonstrated by the examples of EGFR and Aurora kinase inhibitors, strategic modifications to the pyrimidine core can lead to highly potent and selective compounds with significant therapeutic potential. This guide provides a framework for the comparative analysis of such inhibitors, emphasizing the importance of robust experimental design and a thorough understanding of the underlying biological pathways. The provided protocols for in vitro kinase and cell viability assays serve as a starting point for researchers to rigorously evaluate their own pyrimidine-based compounds and contribute to the advancement of precision oncology.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
-
MTT (Assay protocol). (2023, February 27). protocols.io. [Link]
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (n.d.). ACS Publications. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021, June 10). PubMed. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers in Chemistry. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). ACS Publications. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022, June 13). National Institutes of Health. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Institutes of Health. [Link]
-
Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. (2025, September 5). ResearchGate. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2025, October 15). ResearchGate. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020, September 8). RSC Publishing. [Link]
-
In vitro kinase assay. (2023, September 23). protocols.io. [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. [Link]
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. clyte.tech [clyte.tech]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. MTT (Assay protocol [protocols.io]
A Comparative Guide to Purity Assessment of 4-Chloro-6-(2-methoxyphenyl)pyrimidine: HPLC vs. NMR
In the landscape of drug discovery and development, the unambiguous determination of a compound's purity is a cornerstone of regulatory compliance and, more fundamentally, of sound scientific research. For a key intermediate like 4-Chloro-6-(2-methoxyphenyl)pyrimidine, which serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount.[1][2] This guide provides an in-depth, comparative analysis of two instrumental techniques central to this task: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals to critically assess the purity of this compound and similar heterocyclic compounds.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. Impurities that co-elute with the main peak in HPLC might be readily quantifiable by NMR, and vice-versa. Therefore, employing orthogonal methods—techniques that measure different chemical or physical properties—provides a more complete and trustworthy purity profile. This guide will explore HPLC, a separative technique, and NMR, a spectroscopic method, as a powerful orthogonal pair for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC): A Separative Approach
HPLC is a cornerstone of pharmaceutical analysis, prized for its ability to separate, identify, and quantify components in a mixture.[3] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.[4]
The "Why" Behind the Method: Causality in HPLC Protocol
The development of a robust HPLC method is a systematic process. The primary goal is to achieve adequate resolution between the main compound peak and any potential impurities, including starting materials, byproducts, and degradation products.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Assessment.
Detailed Experimental Protocol: RP-HPLC for this compound
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides the necessary hydrophobicity to retain the analyte through interactions with its phenyl and pyrimidine rings.[4]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The acidic modifier helps to protonate silanol groups on the silica support, reducing peak tailing for the basic nitrogen atoms in the pyrimidine ring.[5][6]
-
Gradient Elution: A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes. This ensures that both more polar and less polar impurities are eluted and resolved.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 254 nm). A PDA detector is highly recommended as it can assess peak purity by comparing spectra across the peak.[7][8]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis and Interpretation: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
It is crucial to validate the HPLC method according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[9][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Tool
While HPLC separates components in time, NMR provides a detailed structural snapshot of a sample at a single point in time.[13] For purity assessment, quantitative NMR (qNMR) is a powerful, non-destructive technique that can determine the absolute purity of a compound without the need for a reference standard of the analyte itself.[14][15]
The "Why" Behind the Method: Causality in qNMR Protocol
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By comparing the integral of a known analyte signal to the integral of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.[16][17]
Experimental Workflow for qNMR Analysis
Caption: Workflow for qNMR Purity Assessment.
Detailed Experimental Protocol: ¹H qNMR for this compound
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-precision probe.
Materials:
-
Internal Standard: A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have simple, sharp signals that do not overlap with the analyte signals.
-
Deuterated Solvent: A high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the analyte and the internal standard are fully soluble.[18]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a vial.
-
Accurately weigh a suitable amount of the internal standard (to achieve a molar ratio near 1:1 with the analyte) into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Experiment: A standard ¹H NMR experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated. This is critical for accurate quantification.
-
Pulse Angle: A 90° pulse angle is often used.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).
Data Analysis and Interpretation: Select a well-resolved signal from the analyte and a signal from the internal standard for integration. The purity is calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity = Purity of the standard
Comparative Analysis: HPLC vs. NMR
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Quantitative analysis based on the direct proportionality between signal integral and the number of nuclei.[14] |
| Strengths | - Excellent for detecting and quantifying trace impurities. - High sensitivity. - Well-established for routine quality control. | - "Absolute" quantification without a specific analyte reference standard.[14] - Provides structural information, aiding in impurity identification. - Non-destructive to the sample.[15][19] - Fast for a single sample once the method is established. |
| Limitations | - Requires a reference standard for the main compound for accurate quantification. - Co-elution of impurities can lead to inaccurate results.[7] - Does not provide definitive structural information on its own. | - Lower sensitivity compared to HPLC; may not detect very low-level impurities. - Signal overlap can complicate quantification in complex mixtures.[18] - Requires careful experimental setup (e.g., relaxation delays). |
| Best Suited For | Detecting a wide range of impurities, especially at low levels; routine quality control in a manufacturing environment. | Accurately determining the absolute purity of a primary reference standard or a final compound; situations where a specific reference standard is unavailable. |
Conclusion: A Synergistic Approach
For the rigorous purity assessment of this compound, neither HPLC nor NMR should be considered in isolation. HPLC, with its high sensitivity, is the ideal tool for screening for and quantifying trace impurities that might arise from the synthesis, such as unreacted starting materials or byproducts.[2] A well-developed RP-HPLC method can provide a detailed impurity profile.
Concurrently, ¹H qNMR offers an orthogonal and definitive measure of the absolute purity of the bulk material. It serves as an excellent verification of the primary component's content and can help identify any major impurities that might be present.[20][21][22] The structural information from the NMR spectrum is invaluable for this purpose.
By integrating the separative power of HPLC with the quantitative and structural precision of NMR, researchers and drug development professionals can establish a comprehensive and scientifically sound purity profile for this compound, ensuring its quality and suitability for downstream applications. This dual-pronged approach embodies the principles of scientific integrity and provides a robust, self-validating system for quality assessment.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. Available from: [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry, 51(2), 76-81. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Available from: [Link]
-
Märker, G. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available from: [Link]
-
Quantitative NMR Spectroscopy. (2017). Available from: [Link]
-
Yuan, T., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Available from: [Link]
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available from: [Link]
-
Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. NIH. Available from: [Link]
-
Why do we use NMR spectroscopy in purity analysis? - Quora. Available from: [Link]
-
What is qNMR and why is it important? - Mestrelab Resources. Available from: [Link]
-
What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. Available from: [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Available from: [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. Available from: [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Available from: [Link]
-
Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Available from: [Link]
-
Németh, G., et al. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. PubMed. Available from: [Link]
-
Overview of RP-HPLC method development for drug estimation. (2024). Available from: [Link]
-
Identity and Purity - Small Molecules - Pacific BioLabs. Available from: [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. Available from: [Link]
-
a comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. 小分子高效液相色谱 [sigmaaldrich.com]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. quora.com [quora.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 18. emerypharma.com [emerypharma.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-6-(2-methoxyphenyl)pyrimidine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 4-Chloro-6-(2-methoxyphenyl)pyrimidine represent a promising scaffold in medicinal chemistry. However, with innovation comes the profound responsibility of ensuring safety, not only during experimentation but also through the final step of disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounding each recommendation in established safety principles and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, thereby protecting both themselves and the environment.
Hazard Assessment: Understanding the Risks
Structural Analogs and Potential Cytotoxicity:
Numerous studies have highlighted that pyrimidine derivatives are a significant class of compounds investigated for their potential as anticancer and cytotoxic agents. Research has demonstrated that various substituted pyrimidines exhibit inhibitory activity against the proliferation of a range of cancer cell lines.[1][2][3][4][5][6][7] A patent application for a structurally related N2-(2-methoxyphenyl)pyrimidine derivative further underscores its intended use in cancer treatment, implying potent biological activity.[8]
Given this body of evidence, it is imperative to handle this compound as a potentially cytotoxic compound. This precautionary approach is fundamental to ensuring a high margin of safety in the laboratory.
General Hazards of Chlorinated Pyrimidines:
Safety Data Sheets for analogous chlorinated pyrimidines consistently identify the following hazards:
-
Respiratory Irritation: May cause respiratory irritation.[10]
Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound in any capacity, including for disposal, the following PPE must be worn:
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant, disposable gloves (e.g., nitrile). | To prevent skin contact and absorption. Contaminated gloves must be disposed of as hazardous waste. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles. |
| Lab Coat | Standard laboratory coat, preferably with elastic cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a certified chemical fume hood. | To prevent inhalation of airborne particles. |
Segregation and Collection of Waste
Proper segregation of chemical waste at the source is a critical step in ensuring safe and compliant disposal.
Step 1: Designate a Hazardous Waste Container
-
Use a dedicated, leak-proof, and clearly labeled container for all this compound waste.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.
Step 2: Labeling the Waste Container
-
The waste container must be labeled with the words "Hazardous Waste ".
-
The full chemical name, "This compound ," must be clearly written on the label.
-
Include the approximate concentration and quantity of the waste.
-
Indicate the primary hazards: "Irritant ," "Potentially Cytotoxic ."
Step 3: Collecting Different Waste Streams
-
Solid Waste: Collect unused or contaminated solid this compound, as well as any grossly contaminated items such as weighing paper or disposable labware, directly into the designated hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Halogenated organic solvents should be collected separately from non-halogenated solvents.
-
Contaminated Labware: Reusable glassware should be decontaminated. A common procedure is to rinse the glassware with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste. After this initial rinse, the glassware can typically be washed with soap and water.
-
Contaminated PPE: Disposable gloves, bench paper, and any other contaminated disposable items should be placed in a sealed bag and then into the solid hazardous waste container.
On-Site Storage of Hazardous Waste
Proper storage of the collected waste while awaiting pickup by a certified disposal vendor is crucial for maintaining a safe laboratory environment.
-
Storage Location: Store the sealed waste container in a designated, secure, and well-ventilated area. This should be a secondary containment bin to capture any potential leaks.
-
Compatibility: Ensure that the stored waste is not in proximity to incompatible materials. Based on general information for similar compounds, avoid storing with strong oxidizing agents and strong acids.[11][12]
-
Accumulation Time: Adhere to your institution's and local regulations regarding the maximum allowable time for storing hazardous waste on-site.
Disposal Protocol: The Final Step
The disposal of this compound must be conducted through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Ensure Proper Packaging and Labeling: Double-check that the waste container is securely sealed and accurately labeled as described in Section 3.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or the designated chemical safety officer to arrange for the pickup of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and the disposal vendor. Accurate documentation is a legal requirement.
-
Waste Pickup: The licensed hazardous waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Treatment Method: As a halogenated organic compound, the likely disposal method will be high-temperature incineration at a facility equipped with appropriate scrubbers to neutralize acidic gases (such as hydrogen chloride) produced during combustion.[13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 3. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. jocpr.com [jocpr.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. tcichemicals.com [tcichemicals.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Waste Code [rcrainfo.epa.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
